5-Methylpyrazolo[1,5-A]pyrimidin-7-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-7(11)10-6(9-5)2-3-8-10/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPDOBOILKZQJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29274-35-9 | |
| Record name | 5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidation of the 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and structural elucidation of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, a member of the pyrazolo[1,5-a]pyrimidine class of N-heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines and its wide range of biological activities, including potential applications as kinase inhibitors in cancer therapy.[1]
The structural confirmation of such molecules is critical for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This document details the synthesis, purification, and characterization of the title compound through a suite of modern analytical techniques. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Synthesis and Structural Overview
The synthesis of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, a tautomer of the title compound, is commonly achieved through the cyclocondensation of a 3-aminopyrazole with a β-ketoester.[2][3] For the synthesis of this compound, the logical precursors are 3-aminopyrazole and ethyl acetoacetate.
The pyrazolo[1,5-a]pyrimidin-7-ol scaffold exists in equilibrium with its tautomeric keto form, 5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one. The predominant form can be influenced by the solvent and solid-state packing forces. Spectroscopic and crystallographic analyses are essential to determine the exact structure.[2]
Caption: Tautomeric equilibrium of the core structure.
Experimental Protocols
Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
This protocol is based on established methods for the synthesis of analogous pyrazolo[1,5-a]pyrimidin-7(4H)-ones.[2][4]
Materials:
-
3-Aminopyrazole
-
Ethyl acetoacetate
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
A mixture of 3-aminopyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq) is suspended in glacial acetic acid (15 mL/g of aminopyrazole).
-
The reaction mixture is heated to reflux (approximately 118°C) and stirred for 4-6 hours.
-
The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) using a 9:1 dichloromethane:methanol mobile phase.
-
Upon completion, the mixture is cooled to room temperature, during which a precipitate forms.
-
The cooled mixture is poured into ice-cold water (50 mL) and stirred for 30 minutes.
-
The resulting solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from ethanol to yield the title compound as a crystalline solid.
Caption: Workflow for the synthesis of the target compound.
Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.[5] Tetramethylsilane (TMS) is used as an internal standard.[6]
-
Data is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectra.
Mass Spectrometry (MS):
-
A dilute solution of the sample is prepared in methanol.
-
The solution is analyzed by Electrospray Ionization (ESI) mass spectrometry in positive ion mode.
-
The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is determined to confirm the molecular weight.
-
Tandem MS (MS/MS) can be performed to analyze fragmentation patterns for further structural confirmation.[7]
Single-Crystal X-ray Diffraction:
-
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture).[1][8]
-
A suitable crystal (typically < 0.3 mm) is selected and mounted on a goniometer head.[9]
-
The crystal is placed in a stream of cold nitrogen (e.g., 100 K) on the diffractometer.
-
X-ray diffraction data is collected by rotating the crystal in a beam of monochromatic X-rays.
-
The collected diffraction pattern is used to solve and refine the crystal structure using specialized software, yielding precise atomic coordinates, bond lengths, and bond angles.[10]
Data Presentation and Interpretation
The structural elucidation process relies on the combined interpretation of data from multiple analytical techniques.
Caption: Logical workflow for structure elucidation.
Spectroscopic Data Tables
The following tables present hypothetical but representative data for 5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, based on spectral data from analogous compounds.[7][11]
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.15 | br s | 1H | N-H (pyrimidine) |
| 8.10 | d | 1H | H-2 (pyrazole) |
| 6.25 | d | 1H | H-3 (pyrazole) |
| 5.60 | s | 1H | H-6 (pyrimidine) |
| 2.35 | s | 3H | C5-CH₃ |
Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 160.5 | C=O (C-7) |
| 154.2 | C-5 |
| 148.0 | C-3a |
| 144.5 | C-2 |
| 98.8 | C-6 |
| 95.1 | C-3 |
| 18.5 | C5-CH₃ |
Table 3: Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 150.0662 | [M+H]⁺ (Calculated for C₇H₈N₃O⁺: 150.0667) |
| 122.07 | [M+H - CO]⁺ |
| 95.05 | [M+H - CO - HCN]⁺ |
Conclusion
The structural elucidation of this compound is a systematic process that begins with a regioselective synthesis, followed by rigorous purification. The definitive structure, including its predominant tautomeric form, is confirmed through the synergistic application of NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. The detailed protocols and representative data herein serve as a robust guide for researchers engaged in the synthesis and characterization of novel pyrazolo[1,5-a]pyrimidine derivatives for drug discovery and development.
References
- 1. How To [chem.rochester.edu]
- 2. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. rigaku.com [rigaku.com]
- 11. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines [mdpi.com]
An In-Depth Technical Guide to 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol (CAS: 29274-35-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Compound Properties
5-Methylpyrazolo[1,5-a]pyrimidin-7-ol is a stable, solid compound at room temperature. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 29274-35-9 | [1][2] |
| Molecular Formula | C₇H₇N₃O | [3] |
| Molecular Weight | 149.15 g/mol | [3] |
| IUPAC Name | 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | [3] |
| Synonyms | 5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one | [2] |
| Melting Point | 298–299 °C | [3] |
| Density | 1.42 g/cm³ | [3] |
| pKa (predicted) | 5.99 | [3] |
Synthesis
The primary synthetic route to this compound and its derivatives is through a classical cyclocondensation reaction.[3] This typically involves the reaction of a 3-aminopyrazole with a β-ketoester.[3]
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the common cyclocondensation reaction for this class of compounds.
Materials:
-
3-Amino-5-methylpyrazole
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
To a round-bottom flask, add equimolar amounts of 3-amino-5-methylpyrazole and ethyl acetoacetate.
-
Add a sufficient volume of glacial acetic acid to dissolve the reactants.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product under vacuum.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Biological Activity
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in drug discovery, particularly in the fields of oncology and infectious diseases. While specific bioactivity data for this compound is limited in publicly accessible databases, numerous derivatives have been synthesized and evaluated, demonstrating the potential of this chemical class.
Kinase Inhibition
Derivatives of the pyrazolo[1,5-a]pyrimidine core have been identified as potent inhibitors of several protein kinases involved in cancer progression.
Table of Biological Activity for Pyrazolo[1,5-a]pyrimidine Derivatives (Kinase Inhibition):
| Derivative Class | Target Kinase(s) | Reported IC₅₀ Values |
| Phenyl-substituted | Pim-1 | Potent, pan-Pim inhibitors identified. |
| Indole-substituted | PI3Kδ | Low nanomolar range. |
| Variously substituted | TrkA | 1-100 nM range for macrocyclic derivatives. |
| Phenyl amide-substituted | CDK2 | Sub-micromolar to low micromolar range. |
3.1.1. Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with several cancers.
Caption: Simplified Pim-1 signaling pathway and the point of inhibition.
3.1.2. Trk Kinase Signaling Pathway
Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are a family of receptor tyrosine kinases that, when activated by neurotrophins, trigger downstream signaling cascades involved in cell survival and proliferation.
Caption: Overview of Trk signaling pathways and the point of inhibition.
3.1.3. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is a common feature in many cancers.
Caption: The PI3K/Akt signaling pathway and the point of inhibition.
Antitubercular Activity
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising starting point for the development of novel antitubercular agents. Derivatives have shown activity against Mycobacterium tuberculosis.
Table of Biological Activity for Pyrazolo[1,5-a]pyrimidine Derivatives (Antitubercular):
| Derivative Class | Target/Mechanism | Reported MIC Values |
| Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides | MmpL3 | As low as 0.78 µg/mL against M. tuberculosis H37Rv. |
| Pyrazole-linked triazolo-pyrimidines | InhA (potential) | As low as 0.39 µg/mL against M. tuberculosis H37Rv. |
| Various substituted pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Varied/novel mechanisms | Moderate to potent activity reported. |
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives.
Kinase Inhibition Assay (Generic TR-FRET Protocol)
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the binding of an inhibitor to a kinase. A fluorescently labeled tracer competes with the test compound for the ATP-binding site of the kinase.
Materials:
-
Purified target kinase (e.g., Pim-1, Trk, PI3K)
-
LanthaScreen™ Eu-labeled antibody specific for the kinase
-
Fluorescently labeled kinase tracer
-
Test compound (this compound derivative)
-
Assay buffer
-
384-well microplate
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase and Eu-labeled antibody mixture to all wells.
-
Initiate the reaction by adding the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the emission ratio and plot against the inhibitor concentration to determine the IC₅₀ value.
Diagram of Kinase Inhibition Assay Workflow:
Caption: Workflow for a generic TR-FRET kinase inhibition assay.
Antitubercular Susceptibility Testing (Broth Microdilution)
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Test compound (this compound derivative)
-
96-well microtiter plates
-
Resazurin solution (for viability indication)
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.
-
Prepare two-fold serial dilutions of the test compound in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a drug-free growth control and a sterility control.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for a further 24-48 hours.
-
The MIC is determined as the lowest drug concentration that prevents a color change of the resazurin indicator (from blue to pink).
Diagram of Antitubercular MIC Determination Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound is a key heterocyclic scaffold with significant potential in drug discovery. While quantitative biological data for this specific compound is not widely reported, the extensive research into its derivatives highlights the promise of the pyrazolo[1,5-a]pyrimidine core. The demonstrated activity of its analogues as potent kinase inhibitors and antitubercular agents provides a strong rationale for the further investigation and development of new therapeutics based on this versatile chemical structure. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
Physical and chemical properties of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL
An In-depth Technical Guide to 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol
Abstract
This compound is a heterocyclic compound belonging to the pyrazolopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, which allows it to act as a pharmacophore for various biological targets.[1][2] Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an examination of its role as a kinase inhibitor.
Physical and Chemical Properties
This compound, also known by its IUPAC name 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one, is a solid at room temperature.[5] The presence of a hydroxyl group allows for hydrogen bonding, which influences its solubility in polar solvents.[5] The stability of the compound can be affected by environmental factors such as pH and temperature.[5]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O | [5][6] |
| Molecular Weight | 149.15 g/mol | [5][6] |
| CAS Number | 16082-26-1 | [5][7] |
| Appearance | Solid | [5] |
| Density | 1.42 g/cm³ | [5] |
| Melting Point | 298–299°C | [5] |
| pKa (Predicted) | 5.99 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and drug development.
Synthesis: Classical Cyclocondensation
The primary and most common method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is through the cyclocondensation of a 3-aminopyrazole with a 1,3-biselectrophilic compound, such as a β-keto ester.[2][5]
Objective: To synthesize this compound.
Materials:
-
3-Amino-5-methylpyrazole
-
Diethyl malonate (or another suitable β-keto ester)
-
Glacial acetic acid
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
A mixture of 3-amino-5-methylpyrazole and a molar equivalent of diethyl malonate is prepared in glacial acetic acid.
-
The reaction mixture is heated to reflux (approximately 118°C) for a period of 12 to 14 hours.[8]
-
The progress of the reaction is monitored using thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
-
The resulting solid is collected by filtration, washed with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization to obtain this compound of high purity.
Caption: Synthesis workflow for this compound.
Characterization Protocols
Structural confirmation and purity assessment are typically performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure. The chemical shifts, integration, and coupling patterns of the protons and carbons in the molecule provide detailed structural information.[3]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to confirm its elemental composition.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and amine (-NH) groups within the molecule.[3]
Biological Activity and Signaling Pathway Involvement
The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, serving as a core structure for the development of kinase inhibitors.[2][5] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer.
Derivatives of this scaffold have been specifically investigated as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2.[5] CDK2, in complex with Cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle. By inhibiting CDK2, this compound and its derivatives can block the phosphorylation of target proteins like the Retinoblastoma protein (Rb), thereby preventing cell cycle progression and inducing cell cycle arrest. This mechanism makes it a promising candidate for the development of anticancer therapeutics.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. This compound (29274-35-9) for sale [vulcanchem.com]
- 6. 5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one | C7H7N3O | CID 10534815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:16082-26-1 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
5-Methylpyrazolo[1,5-a]pyrimidin-7-ol: A Technical Guide for Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound built upon the privileged pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. This document details the physicochemical properties, synthesis methodologies, and the mechanism of action of this class of compounds as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Detailed experimental protocols and signaling pathway diagrams are provided to support researchers, scientists, and drug development professionals in their exploration of this compound and its derivatives.
Introduction
The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that serves as a foundational structure for a multitude of biologically active molecules.[1] Its structural rigidity and capacity for diverse substitutions have made it a "privileged scaffold" in drug discovery.[2] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] A particularly significant application of this scaffold is in the development of protein kinase inhibitors, which are crucial in targeted cancer therapy.[4][5]
This compound, a specific derivative of this class, embodies the key structural features that enable potent biological activity. Its mechanism of action is often tied to the inhibition of key enzymes in cellular signaling pathways, most notably Cyclin-Dependent Kinases (CDKs), which are critical for cell cycle progression.[6][7] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising avenue for therapeutic intervention.[4][8] This guide will focus on the role of this compound and its analogs as CDK2 inhibitors, exploring their synthesis and impact on the cell cycle signaling cascade.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. These properties are essential for understanding the compound's behavior in biological systems and for guiding further derivatization and formulation efforts.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O | [4] |
| Molecular Weight | 149.15 g/mol | [4] |
| IUPAC Name | 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | [4] |
| CAS Number | 16082-26-1 | [4] |
| Physical State | Solid | [4] |
| Density | 1.42 g/cm³ | [4] |
| Melting Point | 298–299°C | [4] |
| pKa (predicted) | 5.99 | [4] |
Synthesis and Experimental Protocols
The synthesis of the pyrazolo[1,5-a]pyrimidin-7-one core is most commonly achieved through a classical cyclocondensation reaction. This method involves the reaction of a 3-aminopyrazole with a β-keto ester.[4][6] More recent, "green" chemistry approaches have also been developed, such as ultrasound-assisted synthesis, to improve efficiency and reduce environmental impact.[4]
General Synthesis Workflow
The logical flow for the primary synthesis route, a one-step cyclocondensation, is straightforward. The key steps involve the selection of appropriate starting materials, the reaction under acidic conditions, and subsequent purification of the final product.
Detailed Experimental Protocol: Cyclocondensation
This protocol is a representative example for the synthesis of pyrazolo[1,5-a]pyrimidin-7-ol derivatives based on established literature procedures.[9][10]
Objective: To synthesize this compound via cyclocondensation.
Materials:
-
3-Amino-5-methylpyrazole
-
Ethyl acetoacetate
-
Glacial Acetic Acid (AcOH)
-
Ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-5-methylpyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants.
-
Cyclocondensation: Heat the reaction mixture to reflux at approximately 118°C.[10] Maintain reflux for 12-14 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the collected solid sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Mechanism of Action: CDK2 Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives are potent ATP-competitive inhibitors of protein kinases.[2][4] One of the key targets in cancer therapy is CDK2. The CDK2/Cyclin E complex is instrumental in driving the cell cycle from the G1 (Gap 1) phase into the S (Synthesis) phase, where DNA replication occurs.[4][6]
The CDK2 Signaling Pathway in G1/S Transition
The progression through the G1/S checkpoint is a tightly regulated process. Mitogenic signals lead to the activation of CDK4/6, which begins to phosphorylate the Retinoblastoma protein (Rb). This partial phosphorylation allows for the initial expression of E2F-responsive genes, including Cyclin E.[4][6] Cyclin E then binds to and activates CDK2. The active CDK2/Cyclin E complex hyperphosphorylates Rb, causing it to fully release the transcription factor E2F.[6] E2F then activates the transcription of all genes necessary for S-phase entry, committing the cell to division.[4]
Inhibition by this compound
As a CDK2 inhibitor, this compound binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its key substrates. This action halts the positive feedback loop involving Rb and E2F, leading to a robust cell cycle arrest at the G1/S checkpoint.[2] This prevents cancer cells from replicating their DNA and ultimately leads to a halt in proliferation.
Conclusion
This compound is a compound of significant interest based on a well-validated medicinal chemistry scaffold. Its straightforward synthesis and potent inhibitory activity against key cell cycle regulators like CDK2 make it and its derivatives attractive candidates for further investigation in oncology drug development. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon, facilitating the design of new experiments and the rational development of next-generation kinase inhibitors.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elgenelim.com [elgenelim.com]
- 9. pp.bme.hu [pp.bme.hu]
- 10. researchgate.net [researchgate.net]
The Pyrazolo[1,5-a]pyrimidine Core: A Keystone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system comprising a pyrazole ring fused to a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and synthetic tractability allow for diverse substitutions, making it an ideal framework for the development of highly potent and selective therapeutic agents.[1][2] Initially explored for a range of biological activities, the significance of the pyrazolo[1,5-a]pyrimidine core was firmly established in the 1980s and 1990s with the discovery of its potent inhibitory effects on various enzymes, most notably protein kinases.[2] This discovery opened a new chapter in the application of this scaffold, particularly in the field of oncology.
Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a common driver of cancer and other diseases.[3] The pyrazolo[1,5-a]pyrimidine structure has proven to be an excellent ATP-mimetic, capable of fitting into the ATP-binding pocket of numerous kinases, thereby inhibiting their function.[2] This has led to an explosion of research and the development of numerous kinase inhibitors based on this core, some of which have progressed to clinical use.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of the pyrazolo[1,5-a]pyrimidine scaffold, with a focus on its role in the development of kinase inhibitors.
Key Synthetic Methodologies
The construction of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner.[1][5] This versatile approach allows for the introduction of a wide array of substituents at various positions of the final scaffold.
General Synthetic Workflow
The fundamental synthetic strategy involves the reaction of a substituted 3-aminopyrazole with a β-dicarbonyl compound or a synthetic equivalent, leading to the formation of the fused pyrimidine ring.
Detailed Experimental Protocols
Protocol 1: Synthesis from 3-Aminopyrazole and a β-Diketone
This classical and widely used method involves the condensation of a 3-aminopyrazole with a β-diketone, such as acetylacetone, typically under acidic conditions.
-
Reaction:
-
A solution of 3-amino-N-aryl-1H-pyrazole (1.0 mmol) and acetylacetone (1.2 mmol) in glacial acetic acid (10 mL) is heated to reflux.[6]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.[6]
-
The crude product is then washed with a suitable solvent (e.g., ethanol) and can be further purified by recrystallization to yield the desired 5,7-dimethyl-N-aryl-pyrazolo[1,5-a]pyrimidine derivative.[6]
-
Protocol 2: Synthesis from a β-Enaminone Intermediate
This two-step protocol offers a high degree of control over the substitution pattern and often proceeds with high yields.
-
Step 1: Synthesis of the β-Enaminone
-
A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).[5]
-
The reaction can be carried out under solvent-free conditions with microwave irradiation at 160 °C for 15 minutes, which typically results in high yields (83–97%) of the corresponding β-enaminone.[5]
-
-
Step 2: Cyclocondensation
-
The synthesized β-enaminone is then reacted with a 3-aminopyrazole derivative (e.g., 3-methyl-1H-pyrazol-5-amine) to afford the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.[5]
-
Protocol 3: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
This efficient method allows for the direct introduction of a halogen atom at the 3-position of the scaffold, which is a useful handle for further functionalization.
-
Reaction:
The Pyrazolo[1,5-a]pyrimidine Scaffold as a Kinase Inhibitor
The pyrazolo[1,5-a]pyrimidine core has been successfully employed in the design of inhibitors for a multitude of protein kinases implicated in cancer and other diseases. The following sections detail its application in targeting several key kinases.
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[4] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of tumors.[4] The pyrazolo[1,5-a]pyrimidine scaffold is a key feature in several approved and clinical-stage Trk inhibitors.[4]
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| Larotrectinib | 1.2 | 2.1 | 2.1 | [7] |
| Entrectinib | 1.7 | - | - | [4] |
| Repotrectinib | - | - | - | [4] |
| Selitrectinib | - | - | - | [4] |
| Compound 8 | 1.7 | - | - | [4] |
| Compound 9 | 1.7 | - | - | [4] |
| Compound 12 | 1-100 | - | - | [4] |
| Compound 13 | 1-100 | - | - | [4] |
| Compound 23 | 0.1 (KM12 cell) | - | - | [4] |
| Compound 24 | 0.2 (KM12 cell) | - | - | [4] |
| Compound 28 | 0.17 | 0.07 | 0.07 | [4] |
| Compound 32 | 1.9 | 3.1 | 2.3 | [7] |
| Compound 33 | 3.2 | 5.5 | 3.3 | [7] |
| Compound 34 | 1.8 | 4.1 | 2.3 | [7] |
| Compound 35 | 2.5 | 3.1 | 2.6 | [7] |
| Compound 36 | 1.4 | 2.4 | 1.9 | [7] |
| Compound 44 | 64 (µg/mL) | - | - | [7] |
| Compound 47 | 47 (µg/mL) | - | - | [7] |
Note: Some IC50 values are presented as ranges or for cell-based assays as indicated.
Pim Kinase Inhibitors
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that are frequently overexpressed in various cancers. They play a role in cell survival, proliferation, and drug resistance. The pyrazolo[1,5-a]pyrimidine scaffold has been a fruitful starting point for the development of potent Pim kinase inhibitors.[8]
| Compound | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | Reference |
| Compound 1 | 45 | - | [8] |
| Compound 9 | - | - | [8] |
| Compound 9a | - | - | [8] |
| Compound 11a | - | - | [8] |
| Compound 11b | - | - | [8] |
| SGI-1776 | - | - | [8] |
Note: The referenced paper indicates that compounds 9, 9a, 11a, and 11b are potent dual inhibitors of Pim-1 and Flt-3, with greater potency against Pim-1.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. CDK2, in particular, is crucial for the G1/S phase transition. Its dysregulation is common in cancer, making it an attractive therapeutic target. Several series of pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent CDK2 inhibitors.[9][10]
| Compound | CDK2 IC50 (nM) | Reference |
| Dinaciclib | 18 | [9] |
| Compound 5h | 22 | [9] |
| Compound 5i | 24 | [9] |
| Roscovitine | 240 | [11] |
| Compound 5i (2022 paper) | 250 | [11] |
| Compound 5j (2022 paper) | 160 | [11] |
| Compound 6s | 450 | [1] |
| Compound 6t | 90 | [1] |
| Ribociclib | 70 | [1] |
Note: IC50 values are presented in nM. Some compounds were evaluated in different studies, leading to distinct reported values.
Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitors
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in cell growth, proliferation, and survival. The δ isoform (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a critical role in the immune system.[12] Inhibitors of PI3Kδ are being developed for the treatment of hematological malignancies and inflammatory diseases. The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to create selective PI3Kδ inhibitors.[12]
| Compound | PI3Kδ IC50 (nM) | Selectivity (α/δ, β/δ, γ/δ) | Reference |
| CPL302253 (54) | 2.8 | - | [12] |
| Compound 6 | 18 | 79, 1415, 939 | [13] |
| Compound 7 | 475 | - | [14] |
| Compound 13 | 772 | - | [14] |
| Compound 37 | - | - | [14] |
| Compound 50 | 2.8 - 45 | Decreased selectivity vs α | [14] |
| Compound 51 | 2.8 - 45 | Decreased selectivity vs α | [14] |
| Compound 53 | 2.8 - 45 | Decreased selectivity vs α | [14] |
Note: Selectivity is presented as a ratio of IC50 values against other PI3K isoforms.
Threonine Tyrosine Kinase (TTK) Inhibitors
Threonine Tyrosine Kinase (TTK), also known as Mps1, is a dual-specificity kinase that plays an essential role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Overexpression of TTK is observed in various cancers and is associated with a poor prognosis. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully used to develop potent and selective TTK inhibitors.[15][16]
| Compound | TTK IC50 (nM) | Reference |
| CFI-402257 (24) | 1.7 | [16] |
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold has unequivocally demonstrated its value as a versatile and potent core for the development of kinase inhibitors. Its synthetic accessibility and the ability to modulate its properties through substitution have made it a cornerstone of modern medicinal chemistry. The successful development of approved drugs and numerous clinical candidates based on this scaffold for a variety of kinase targets is a testament to its significance.
Future research in this area will likely focus on several key aspects. The development of even more selective inhibitors will be crucial to minimize off-target effects and improve the therapeutic window of these agents. Furthermore, the exploration of novel substitution patterns and the use of advanced synthetic methodologies will undoubtedly lead to the discovery of next-generation pyrazolo[1,5-a]pyrimidine-based drugs. As our understanding of the complex signaling networks that drive disease continues to grow, the pyrazolo[1,5-a]pyrimidine scaffold is poised to remain a critical tool in the armamentarium of drug discovery scientists for years to come.
References
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for the development of a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential. This technical guide provides a comprehensive overview of the significant biological activities associated with the pyrazolo[1,5-a]pyrimidine core, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions. This document details the quantitative data for various derivatives, outlines key experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.
Anticancer Activity: A Focus on Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a particularly fruitful starting point for the design of potent and selective protein kinase inhibitors.[1][2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1][2] Derivatives of this core have been developed to target a range of kinases implicated in tumor growth, proliferation, and survival.
Tropomyosin Receptor Kinase (Trk) Inhibition
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that, when activated by neurotrophins, play a role in neuronal survival and differentiation.[3] However, chromosomal rearrangements involving the NTRK genes can lead to the expression of Trk fusion proteins, which are oncogenic drivers in a variety of adult and pediatric solid tumors.[3] Pyrazolo[1,5-a]pyrimidine-based compounds have been successfully developed as potent Trk inhibitors, with some achieving clinical significance.[3][4]
Table 1: In Vitro Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Trk Kinases
| Compound | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Cell Line (Assay) | Reference |
| Larotrectinib | - | - | - | Varies | [3] |
| Entrectinib | - | - | - | Varies | [3] |
| Repotrectinib | - | - | - | Varies | [3] |
| Selitrectinib | - | - | - | Varies | [3] |
| Compound 28 | 0.17 | 0.07 | 0.07 | Enzyme Assay | [3] |
| Compound 32 | 1.9 | 3.1 | 2.3 | Enzyme Assay | [3] |
| Compound 36 | 1.4 | 2.4 | 1.9 | Enzyme Assay | [3] |
| Compound 8a | <5 | - | - | Enzyme Assay | [4][5] |
| Compound 8f | <5 | - | - | Enzyme Assay | [4][5] |
| Compound 9a | <5 | - | - | Enzyme Assay | [4][5] |
| Compound 9b | <5 | - | - | Enzyme Assay | [4][5] |
| Compound 9f | <5 | - | - | Enzyme Assay | [4][5] |
| Compound 14h | 1.40 (TrkA), 1.80 (TrkAG595R) | - | - | Enzyme Assay | [6] |
| Compound 14j | 0.86 (TrkA), 6.92 (TrkAG595R) | - | - | Enzyme Assay | [6] |
| Compound 5n | 2.3 (TrkAG667C), 0.4 (TrkAF589L), 0.5 (TrkAG595R) | - | - | Enzyme Assay | [7] |
Trk Signaling Pathway
Neurotrophin binding to Trk receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways. These pathways are critical for cell survival, proliferation, and differentiation. In cancers driven by Trk fusions, this signaling is constitutively active, promoting uncontrolled cell growth. Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors act as ATP-competitive inhibitors, blocking the kinase activity and thereby inhibiting these downstream oncogenic signals.
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the progression of the cell cycle. Their activity is dependent on binding to regulatory proteins called cyclins. Aberrant CDK activity is a common feature in cancer, leading to uncontrolled cell proliferation. The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop inhibitors of various CDKs, particularly CDK2, which plays a key role in the G1/S phase transition.[8][9][10]
Table 2: In Vitro Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDKs
| Compound | CDK2 IC₅₀ (µM) | Other CDKs IC₅₀ (µM) | Cell Line (Assay) | Reference |
| 6t | 0.09 | - | Enzyme Assay | [11] |
| 6s | 0.23 | - | Enzyme Assay | [11] |
| 6d | 0.55 | - | Enzyme Assay | [11] |
| 6n | 0.78 | - | Enzyme Assay | [11] |
| 12h | 0.022 | CDK1: <0.1, CDK5: <0.1, CDK9: <0.1 | Enzyme Assay | [8] |
| 12i | 0.024 | CDK1: <0.1, CDK5: <0.1, CDK9: <0.1 | Enzyme Assay | [8] |
| 4k (BS-194) | 0.003 | CDK1: 0.03, CDK5: 0.03, CDK9: 0.09 | Enzyme Assay | [10] |
| 7d | - | % Inhibition CDK2/cyclin A2: - | HepG2, MCF-7, A549, Caco2 | [9] |
| 10b | - | % Inhibition CDK2/cyclin A2: - | HepG2, MCF-7, A549, Caco2 | [9] |
| 4a | 0.55-1.67 | - | PDAC cells | [12] |
| 4i | 0.22-11.32 | - | PDAC cells | [12] |
CDK2 Signaling Pathway in Cell Cycle Progression
CDK2, in complex with cyclin E and cyclin A, plays a pivotal role in the transition from the G1 to the S phase of the cell cycle. The CDK2/cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication. The subsequent activation of the CDK2/cyclin A complex is necessary for the initiation and progression of DNA synthesis. Pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors block the kinase activity of these complexes, leading to cell cycle arrest at the G1/S checkpoint and preventing cancer cell proliferation.
Pim-1 Kinase Inhibition
Pim-1 is a serine/threonine kinase that is overexpressed in various hematological malignancies and solid tumors. It plays a role in cell survival, proliferation, and apoptosis by phosphorylating a number of downstream targets, including the pro-apoptotic protein BAD. Inhibition of Pim-1 kinase activity can induce apoptosis in cancer cells. The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of Pim-1 inhibitors.[13][14]
Table 3: In Vitro Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase
| Compound | Pim-1 IC₅₀ (nM) | Other Pim Kinases IC₅₀ (nM) | Cell Line (Assay) | Reference |
| Compound 1 | 45 | - | Enzyme Assay | [13] |
| SGI-1776 | 7 | Pim-2: >350, Pim-3: >70 | Cell-free assay | [15] |
| TP-3654 | 5 | Pim-2: 239, Pim-3: 42 | Enzyme Assay | [14] |
| 4d | 610 | - | Enzyme Assay | [16] |
| 5d | 540 | - | Enzyme Assay | [16] |
| 9a | 680 | - | Enzyme Assay | [16] |
Pim-1 Signaling in Apoptosis Regulation
Pim-1 kinase promotes cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD (Bcl-2-associated death promoter). When phosphorylated by Pim-1, BAD is sequestered in the cytoplasm and is unable to bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane. This allows Bcl-2 and Bcl-xL to prevent the release of cytochrome c from the mitochondria, thereby inhibiting the caspase cascade and apoptosis. Pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors block this phosphorylation event, leading to the activation of BAD, induction of apoptosis, and cancer cell death.
Antimicrobial Activity
The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its antimicrobial properties, with derivatives showing activity against a range of bacteria and fungi.[17][18][19] A notable target for these compounds is the MurA enzyme, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1]
Table 4: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 4b | E. coli | 1.95 | [1] |
| 4c | E. coli | 1.95 | [1] |
| 4i | E. cloacae | 7.81 | [1] |
| 6 | S. aureus | 0.187-0.375 | [17] |
| 6 | E. faecalis | 0.187-0.375 | [17] |
| 6 | P. aeruginosa | 0.187-0.375 | [17] |
| 9a | Various isolates | 0.187-0.50 | [17] |
| 10a | Various isolates | 0.187-0.50 | [17] |
| 7b | Various strains | - | [18] |
| 8b | Gram-positive and Gram-negative bacteria | - | [19] |
| 10e | Gram-positive and Gram-negative bacteria | - | [19] |
| 10i | Gram-positive and Gram-negative bacteria | - | [19] |
| 10n | Gram-positive and Gram-negative bacteria | - | [19] |
| 14a | K. pneumoniae, S. aureus | 125-250 | [20] |
| 14f | K. pneumoniae, S. aureus | 125-250 | [20] |
MurA in Bacterial Cell Wall Synthesis
The MurA enzyme catalyzes the first committed step in the biosynthesis of peptidoglycan in bacteria. It transfers an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG). As peptidoglycan is essential for bacterial viability and is absent in eukaryotes, MurA represents an attractive target for the development of novel antibiotics. Pyrazolo[1,5-a]pyrimidine derivatives that inhibit MurA disrupt the bacterial cell wall synthesis, leading to cell lysis and death.
Anti-inflammatory Activity
Derivatives of the pyrazolo[1,5-a]pyrimidine core have also demonstrated significant anti-inflammatory properties.[21][22][23] The mechanism of action for these compounds is often linked to the inhibition of key inflammatory mediators and enzymes.
Table 5: Anti-inflammatory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Assay | Result | Reference |
| 7c | Carrageenan-induced rat paw edema | Potent in vivo and in vitro activity | [21] |
| 13i | LPS-induced NF-κB inhibition | IC₅₀ < 50 µM | [23] |
| 16 | LPS-induced NF-κB inhibition | IC₅₀ < 50 µM | [23] |
| 8e | COX-2 Inhibition | IC₅₀ = 1.837 µM | [22] |
| 8e | 5-LOX Inhibition | IC₅₀ = 2.662 µM | [22] |
| 7e | 5-LOX Inhibition | IC₅₀ = 2.833 µM | [22] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
In Vitro Kinase Inhibition Assay
Principle: The inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against specific kinases is determined by measuring the amount of phosphorylated substrate produced in the presence of the inhibitor. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P-ATP) or fluorescence-based assays.
Protocol (General Fluorescence-Based):
-
Reaction Setup: In a 96- or 384-well plate, add the kinase, a fluorescently labeled substrate, and the pyrazolo[1,5-a]pyrimidine inhibitor at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the fluorescence signal, which is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control without inhibitor. Determine the IC₅₀ value from the resulting dose-response curve.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol (Broth Microdilution Method):
-
Compound Preparation: Prepare serial twofold dilutions of the pyrazolo[1,5-a]pyrimidine derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the bacterial or fungal suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
Principle: Carrageenan-induced paw edema is a widely used animal model to screen for the anti-inflammatory activity of new compounds. The injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by edema formation.
Protocol:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the pyrazolo[1,5-a]pyrimidine derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the rats. A control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion
The pyrazolo[1,5-a]pyrimidine core structure represents a highly versatile and valuable scaffold in the field of drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The ability to readily modify the core at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The continued exploration of this privileged scaffold holds significant promise for the development of novel and effective therapeutic agents to address a wide range of human diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [flore.unifi.it]
The Pharmacological Profile of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, with a particular prominence as inhibitors of protein kinases, crucial regulators of cellular processes that are often dysregulated in diseases like cancer.[2][4] This technical guide focuses on the pharmacological profile of a specific subset of these compounds: 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol derivatives and their analogs where the 7-hydroxy group is modified. These modifications, such as conversion to alkoxy or amino groups, significantly influence the pharmacological properties of the molecules.[1][3]
Kinase Inhibitory Activity
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold are well-documented as potent inhibitors of various protein kinases, playing a critical role in the development of targeted therapies.[4] The this compound core and its analogs have been investigated for their inhibitory activity against several key kinase families, including Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-Kinases (PI3Ks).
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-Dependent Kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[5] The pyrazolo[1,5-a]pyrimidine nucleus has been successfully utilized to develop potent CDK inhibitors. One notable example is the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative identified as a selective and potent inhibitor of several CDKs.[5]
While the exact substitution pattern of BS-194 requires confirmation from the full study, its reported activity underscores the potential of this scaffold. The inhibitory concentrations for BS-194 against a panel of CDKs are summarized in the table below.
| Compound | Target Kinase | IC50 (nM) |
| BS-194 | CDK2 | 3 |
| CDK1 | 30 | |
| CDK5 | 30 | |
| CDK9 | 90 | |
| CDK7 | 250 | |
| Table 1: Inhibitory activity of the pyrazolo[1,5-a]pyrimidine derivative BS-194 against various Cyclin-Dependent Kinases.[5] |
The potent inhibition of CDK2, a key regulator of the G1/S and S phases of the cell cycle, suggests that this compound derivatives could induce cell cycle arrest and inhibit cancer cell proliferation.
Phosphoinositide 3-Kinase (PI3K) Inhibition
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of test compounds against protein kinases. Specific details may vary depending on the kinase and the detection method used.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, HEPES) containing MgCl2, DTT, and BSA
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, radiometric detection with ³²P-ATP)
-
Microplate reader (luminescence or radioactivity detection)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the kinase, the kinase-specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
The amount of product formed (e.g., phosphorylated substrate, ADP) is inversely proportional to the inhibitory activity of the test compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of test compounds on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance measurement at ~570 nm)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specific period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many pyrazolo[1,5-a]pyrimidine derivatives is the competitive inhibition of ATP binding to the active site of protein kinases.[4] This leads to the downstream modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.
CDK Inhibition and Cell Cycle Arrest
By inhibiting CDKs, particularly CDK2, this compound derivatives can block the phosphorylation of key substrates like the retinoblastoma protein (Rb).[5] This prevents the release of the E2F transcription factor, thereby halting the cell cycle at the G1/S transition and inhibiting DNA replication and cell division.
PI3K Inhibition and Apoptosis Induction
Inhibition of the PI3K pathway by pyrazolo[1,5-a]pyrimidine derivatives would block the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. This would prevent the activation of downstream effectors like Akt, leading to the de-repression of pro-apoptotic proteins and ultimately inducing programmed cell death.
References
- 1. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Pyrazolo[1,5- a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Pyrazolopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action for pyrazolopyrimidine compounds, a significant class of molecules in medicinal chemistry. The pyrazolopyrimidine scaffold is recognized as a "privileged" structure, particularly in the development of kinase inhibitors for therapeutic use.
Core Mechanism of Action: Kinase Inhibition
Pyrazolopyrimidine compounds predominantly exert their biological effects by acting as kinase inhibitors. The core of their mechanism lies in the structural similarity of the pyrazolopyrimidine nucleus to adenine, a key component of adenosine triphosphate (ATP).[1] This structural mimicry allows these compounds to compete with ATP for binding to the ATP-binding site within the catalytic domain of various protein kinases.[1] By occupying this site, they block the transfer of a phosphate group from ATP to substrate proteins, thereby inhibiting the kinase's enzymatic activity.[2] The dysregulation of protein kinase activity is a known hallmark of numerous diseases, including cancer, making them a prime target for therapeutic intervention.[2][3]
The pyrazolopyrimidine scaffold can exist in several isomeric forms, with the most common being pyrazolo[3,4-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, pyrazolo[4,3-d]pyrimidine, and pyrazolo[1,5-c]pyrimidine.[4] The specific isomeric form and the substitutions on the heterocyclic core play a crucial role in determining the compound's target selectivity and potency.
Key Signaling Pathways Targeted by Pyrazolopyrimidine Compounds
The inhibition of specific kinases by pyrazolopyrimidine compounds leads to the modulation of critical intracellular signaling pathways that regulate cell proliferation, survival, differentiation, and apoptosis.[5] Dysregulation of these pathways is a common driver of oncogenesis.[2]
Diagram: Simplified Kinase Inhibition and Downstream Signaling
Caption: Pyrazolopyrimidine compounds competitively inhibit ATP binding to protein kinases.
Key oncogenic pathways frequently targeted include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and survival. Pyrazolopyrimidines targeting kinases like B-Raf can halt the phosphorylation cascade, leading to decreased cancer cell growth.[2]
-
PI3K-AKT-mTOR Pathway: This pathway is central to cell growth, metabolism, and survival. Inhibition of kinases within this pathway can induce apoptosis and inhibit proliferation.
-
JAK-STAT Pathway: This pathway is involved in inflammation, immunity, and cell growth. Pyrazolopyrimidine-based inhibitors of Janus kinases (JAKs) have shown therapeutic potential.[6]
Quantitative Data: Inhibitory Activity of Pyrazolopyrimidine Compounds
The potency of pyrazolopyrimidine compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against specific kinases or cancer cell lines. The following tables summarize representative quantitative data from the literature.
Table 1: Kinase Inhibitory Activity of Selected Pyrazolopyrimidine Compounds
| Compound | Target Kinase | IC50 (µM) | Reference |
| 17 | CDK2 | 0.19 | [1] |
| SI306 | Src | - | [7] |
| Compound 5h | PIM-1 | 0.60 | [8] |
| Compound 6c | PIM-1 | 0.67 | [8] |
| Compound 5i | EGFR | 0.3 | [9] |
| Compound 5i | VEGFR2 | 7.60 | [9] |
Table 2: Anti-proliferative Activity of Selected Pyrazolopyrimidine Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| SI306 | GIN8 (Glioblastoma) | 11.2 | [7] |
| SI306 | GIN28 (Glioblastoma) | 7.7 | [7] |
| SI306 | GCE28 (Glioblastoma) | 7.2 | [7] |
| Compound 5h | HCT-116 (Colon Cancer) | 1.51 | [8] |
| Compound 6c | MCF-7 (Breast Cancer) | 7.68 | [8] |
| P1 | HCT 116 (Colorectal Carcinoma) | 22.7-40.75 | [10] |
| P2 | HCT 116 (Colorectal Carcinoma) | 22.7-40.75 | [10] |
Experimental Protocols
The investigation of the mechanism of action of pyrazolopyrimidine compounds involves a series of biochemical, biophysical, and cell-based assays.
Diagram: Experimental Workflow for Kinase Inhibitor Characterization
Caption: Workflow for the discovery and characterization of kinase inhibitors.
1. In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of a pyrazolopyrimidine compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[3]
-
Materials:
-
Target kinase
-
Kinase substrate peptide
-
ATP
-
Pyrazolopyrimidine compound (test inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point 1:3 serial dilution of the test compound in DMSO.[3]
-
Kinase Reaction:
-
ADP Detection:
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
-
2. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of pyrazolopyrimidine compounds on cancer cell lines.[5]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolopyrimidine compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolopyrimidine compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.
-
3. Biophysical Assays for Target Engagement
To confirm direct binding of the pyrazolopyrimidine compound to the target kinase, biophysical assays are employed.
-
Surface Plasmon Resonance (SPR): This technique measures the real-time binding interaction between the inhibitor and the kinase immobilized on a sensor chip.[11]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing information on the thermodynamic parameters of the interaction.[11]
Conclusion
Pyrazolopyrimidine compounds represent a versatile and potent class of kinase inhibitors with significant therapeutic potential, particularly in oncology. Their mechanism of action is centered on the competitive inhibition of ATP binding to protein kinases, leading to the modulation of key signaling pathways involved in cell growth and survival. A comprehensive understanding of their mechanism, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development and optimization of these promising therapeutic agents.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 10. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Tautomeric forms of pyrazolo[1,5-a]pyrimidin-7(4H)-one
An In-Depth Technical Guide to the Tautomeric Forms of Pyrazolo[1,5-a]pyrimidin-7(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the tautomerism of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, a core structure in many biologically active compounds. Understanding the tautomeric preferences of this heterocyclic system is crucial for structure-activity relationship (SAR) studies and rational drug design, as different tautomers can exhibit distinct biological profiles.
Plausible Tautomeric Forms
The pyrazolo[1,5-a]pyrimidin-7(4H)-one core can exist in three plausible tautomeric forms.[1][2][3][4] These arise from the migration of a proton between nitrogen and oxygen atoms within the fused ring system. The three principal tautomers are:
-
4a (4H-one): The keto form, officially named pyrazolo[1,5-a]pyrimidin-7(4H)-one.
-
4b (7-hydroxy): The enol form, pyrazolo[1,5-a]pyrimidin-7-ol.
-
4c (6H-one): An alternative keto form, pyrazolo[1,5-a]pyrimidin-7(6H)-one.
The equilibrium between these forms is a critical aspect of the molecule's chemistry and pharmacology.
Structural Elucidation and Tautomer Stability
Definitive structural analysis has been achieved through single-crystal X-ray diffraction, which confirmed that the 4a (4H-one) tautomer is the dominant form in the solid state.[1][2] The crystal structure provided clear evidence of the C=O double bond and the location of the proton on the N4 nitrogen of the pyrimidine ring.[1][2]
Further investigation into the importance of these tautomeric configurations has been conducted by synthesizing methylated analogues.[1][4] O-methylation locks the structure in a form analogous to the enol tautomer (4b), while N-methylation at the N4 position confines the structure to the 4H-one tautomer (4a).[1][4] These locked analogues have been instrumental in probing the biological activity associated with each tautomeric form.
Data Summary of Tautomeric Forms
| Tautomer ID | Systematic Name | Method of Characterization | Key Findings | Reference |
| 4a | pyrazolo[1,5-a]pyrimidin-7(4H)-one | Single-Crystal X-ray Diffraction | Confirmed as the dominant tautomer in the crystalline state. C=O bond length of 1.23 ± 0.01 Å. | [1][2] |
| 4a | pyrazolo[1,5-a]pyrimidin-7(4H)-one | Synthesis of N-methylated analogue | N-methylation at the N4 position locks the molecule in this tautomeric form, allowing for the study of its specific biological activity. | [1][4] |
| 4b | pyrazolo[1,5-a]pyrimidin-7-ol | Synthesis of O-methylated analogue | O-methylation constrains the molecule to the enol-like form, enabling the evaluation of this tautomer's contribution to biological activity. | [1][4] |
| 4c | pyrazolo[1,5-a]pyrimidin-7(6H)-one | Plausible structure | This tautomer is considered plausible but has not been experimentally isolated or observed as the dominant form. | [1][2] |
Experimental Protocols
General Synthesis of the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Scaffold
The general synthesis of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core is achieved through a one-step cyclocondensation reaction.[1][2][3][4]
Protocol:
-
A commercially available 3-aminopyrazole derivative is reacted with a β-ketoester.
-
The reaction is typically carried out in a suitable solvent, such as acetic acid or ethanol, and may be heated under reflux.
-
Upon cooling, the product often precipitates and can be collected by filtration.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Synthesis of Methylated Analogues to Probe Tautomerism
O-Methylation (to mimic tautomer 4b): [1][4]
-
The parent pyrazolo[1,5-a]pyrimidin-7(4H)-one is first converted to the 7-chloro intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
The resulting chlorinated intermediate is then quenched with sodium methoxide (NaOMe) in methanol to afford the O-methylated product.
N-Methylation (to lock tautomer 4a): [1][4]
-
The parent pyrazolo[1,5-a]pyrimidin-7(4H)-one is dissolved in a suitable solvent, such as DMF.
-
A base, for example, cesium carbonate (Cs₂CO₃), is added to the solution.
-
Methyl iodide (MeI) is then added, and the reaction mixture is stirred, typically at room temperature, until the reaction is complete.
-
Standard workup and purification procedures are then followed to isolate the N-methylated product.
Single-Crystal X-ray Crystallography
The following is a general protocol for the structural determination of organic compounds like pyrazolo[1,5-a]pyrimidin-7(4H)-one.
Protocol:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound. A variety of solvents may be screened to find the optimal conditions.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer then irradiates the crystal with monochromatic X-rays from various angles, and the intensities of the diffracted beams are recorded.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. This provides an initial electron density map. The atomic positions and their displacement parameters are then refined against the experimental data to generate the final, accurate molecular structure.
Visualized Workflows and Relationships
The following diagrams illustrate the tautomeric relationships and the experimental workflow for their investigation.
Caption: Tautomeric equilibrium of pyrazolo[1,5-a]pyrimidin-7(4H)-one.
Caption: Experimental workflow for the study of tautomerism.
References
An In-depth Technical Guide on the Spectroscopic Data Analysis of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological significance of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol. The document is intended for researchers, scientists, and professionals in the field of drug development.
Structural Information
This compound is a heterocyclic organic compound with the molecular formula C₇H₇N₃O. Its structure consists of a fused pyrazole and pyrimidine ring system, with a methyl group at position 5 and a hydroxyl group at position 7. The IUPAC name for this compound is this compound. The pyrazolo[1,5-a]pyrimidine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a valuable core for the development of various therapeutic agents.[1][2]
Spectroscopic Data
2.1. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the O-H, N-H (if tautomerism occurs), C-H, C=O (keto tautomer), and C=N/C=C bonds.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| O-H Stretch (hydroxyl) | 3200-3600 | Broad |
| N-H Stretch (pyrazole) | 3100-3500 | Medium |
| C-H Stretch (aromatic/aliphatic) | 2900-3100 | Medium-Weak |
| C=O Stretch (keto tautomer) | 1650-1700 | Strong |
| C=N/C=C Stretch (ring) | 1500-1650 | Medium-Strong |
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The chemical shifts are predicted based on the analysis of similar pyrazolo[1,5-a]pyrimidine structures. The actual experimental values may vary.
¹H NMR (Proton NMR) Data
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.2 | d | ~2.5 |
| H-3 | 6.0 - 6.4 | d | ~2.5 |
| H-6 | 5.7 - 6.1 | s | - |
| CH₃ (at C5) | 2.3 - 2.6 | s | - |
| OH (at C7) | 10.0 - 12.0 | br s | - |
¹³C NMR (Carbon NMR) Data
The expected chemical shifts are based on the available data for 5-Methylpyrazolo-[1,5-a]-pyrimidine and the anticipated effect of the hydroxyl group.[3]
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 95 - 100 |
| C-3a | 148 - 152 |
| C-5 | 155 - 160 |
| C-6 | 90 - 95 |
| C-7 | 160 - 165 |
| CH₃ (at C5) | 15 - 20 |
2.3. Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.
| Parameter | Value |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| Expected [M+H]⁺ | 150.0667 |
Experimental Protocols
The synthesis of this compound can be achieved through the cyclocondensation of an appropriate 3-aminopyrazole derivative with a β-ketoester. This is a common and effective method for constructing the pyrazolo[1,5-a]pyrimidine core.[4]
3.1. Synthesis of this compound
A general procedure for the synthesis is as follows:
Caption: Synthetic workflow for this compound.
Procedure:
-
To a solution of 3-amino-5-methylpyrazole (1.0 eq) in glacial acetic acid, add ethyl acetoacetate (1.1 eq).
-
Heat the reaction mixture at reflux (approximately 118 °C) for 12-14 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
3.2. Spectroscopic Analysis
-
IR Spectroscopy: The IR spectrum of the synthesized compound can be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or in a suitable solvent.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 300 or 400 MHz NMR spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Mass Spectrometry: The mass spectrum can be obtained using an Electrospray Ionization (ESI) mass spectrometer to confirm the molecular weight of the compound.
Biological Activity and Signaling Pathways
Derivatives of pyrazolo[1,5-a]pyrimidine are well-documented as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy and the treatment of inflammatory diseases.[1][5] Specifically, this scaffold has been identified in inhibitors of Phosphoinositide 3-kinase δ (PI3Kδ), Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin receptor kinase (Trk).[2][4][6]
4.1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to be effective inhibitors of PI3Kδ, a key enzyme in this pathway.[6]
The following diagram illustrates the inhibition of the PI3K signaling pathway by a pyrazolo[1,5-a]pyrimidine-based inhibitor.
Caption: PI3K/Akt/mTOR pathway inhibition by a pyrazolo[1,5-a]pyrimidine analog.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. This compound (29274-35-9) for sale [vulcanchem.com]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Solubility characteristics of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural features, this compound is anticipated to exhibit favorable solubility in polar solvents. This document outlines the theoretical basis for its solubility, presents its known physicochemical properties, and provides a detailed experimental protocol for determining its aqueous and organic solvent solubility using the widely accepted shake-flask method. Furthermore, this guide includes a visual representation of the experimental workflow to aid in laboratory application.
Introduction
This compound is a fused heterocyclic compound belonging to the pyrazolopyrimidine class. These scaffolds are of considerable interest in drug discovery and development due to their diverse biological activities. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. Understanding the solubility profile of this compound is therefore a fundamental step in its progression as a potential drug candidate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃O | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| Melting Point | 298–299 °C | [1] |
| Appearance | Solid at room temperature | [1] |
| pKa (predicted) | 5.99 | [1] |
Solubility Characteristics
The presence of a hydroxyl (-OH) group at the 7-position is a key determinant of its solubility.[1] This group can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvent molecules. Consequently, this compound is expected to be more soluble in polar solvents, particularly those capable of hydrogen bonding, such as water, alcohols (e.g., ethanol, methanol), and dimethyl sulfoxide (DMSO). In protic solvents like acetic acid, the hydroxyl group is expected to remain intact.[1]
For in vivo studies, it has been noted that stock solutions of similar compounds can be prepared in DMSO or a co-solvent system such as PEG300/Tween 80/water, indicating a practical approach to formulation for biological testing.[1]
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The following protocol outlines a standardized procedure for determining the thermodynamic (equilibrium) solubility of this compound. This method is considered the "gold standard" for solubility measurement.
4.1. Materials
-
This compound (solid powder)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetonitrile)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the solubility.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
This technical guide provides a foundational understanding of the solubility characteristics of this compound. Based on its chemical structure, it is predicted to be soluble in polar solvents. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to quantitatively determine its solubility in various solvents, a critical step for its further development in pharmaceutical applications. The generation of precise solubility data will be invaluable for formulation design, pharmacokinetic studies, and ensuring the reliability of in vitro and in vivo evaluations.
References
Potential therapeutic applications of pyrazolo[1,5-a]pyrimidine compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological pathways implicated in various diseases. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of pyrazolo[1,5-a]pyrimidine compounds, with a focus on their utility in oncology and inflammatory conditions. This document details the underlying mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes critical signaling pathways to support ongoing research and drug development efforts in this exciting field.
Therapeutic Applications in Oncology
Pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention as potent and selective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.[1][2] Their ability to act as ATP-competitive or allosteric inhibitors makes them attractive candidates for targeted cancer therapy.[2]
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases are central to the regulation of cell proliferation, and their abnormal activity is a common feature of many cancers.[3] Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent inhibitors of several CDKs, including CDK1, CDK2, and CDK9.[3] For instance, the compound BS-194 (also referred to as 4k) has demonstrated potent inhibition of CDK2 with an IC₅₀ of 3 nmol/L.[3][4] In cell-based studies, these inhibitors have been shown to block the phosphorylation of CDK substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest and potent antiproliferative activity across a wide range of cancer cell lines.[3]
Pim-1 Kinase Inhibition
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy.[5][6] Several pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective Pim-1 inhibitors.[5][7] These compounds have been shown to suppress the phosphorylation of the pro-apoptotic protein BAD in cellular assays, confirming their on-target activity.[5][7] Notably, some of these inhibitors exhibit high selectivity, a critical property for minimizing off-target effects and improving the safety profile of potential drug candidates.[6]
Tropomyosin Receptor Kinase (Trk) Inhibition
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial for the development and function of the nervous system, but their aberrant activation through gene fusions is a known driver of various cancers.[8][9] Pyrazolo[1,5-a]pyrimidine-based compounds, including the FDA-approved drugs Larotrectinib and Entrectinib, are potent Trk inhibitors.[8][9] These inhibitors have shown remarkable efficacy in treating tumors with NTRK gene fusions, regardless of the tumor's location in the body.[8]
Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibition
PI3Kδ is a key component of the PI3K/Akt signaling pathway, which is critical for the proliferation, survival, and differentiation of immune cells.[10] The overactivity of PI3Kδ is implicated in inflammatory and autoimmune diseases, as well as in certain cancers.[10] Novel pyrazolo[1,5-a]pyrimidine derivatives have been designed as selective PI3Kδ inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[10]
Anti-inflammatory Applications
Beyond oncology, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents.[11] Their mechanism of action in this context is often linked to the inhibition of key inflammatory mediators.[11]
A series of pyrazolo[1,5-a]pyrimidin-7-ones have been synthesized and evaluated for their in vivo and in vitro anti-inflammatory effects.[11] These compounds have been shown to be effective in animal models of inflammation, such as carrageenan-induced rat paw edema.[11] Their anti-inflammatory activity is believed to be linked to their ability to inhibit the biosynthesis of prostaglandins and leukotrienes.[11] Furthermore, in vitro studies have demonstrated their capacity to modulate leukocyte functions, including superoxide production and myeloperoxidase release.[11]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various kinase targets.
| Compound | Target Kinase | IC50 (µM) | Reference |
| 6t | CDK2 | 0.09 | [12] |
| 6s | CDK2 | 0.23 | [12] |
| 6d | CDK2 | 0.55 | [12] |
| 6p | CDK2 | 0.67 | [12] |
| 6o | CDK2 | 0.76 | [12] |
| 6n | CDK2 | 0.78 | [12] |
| 6k | CDK2 | 1.58 | [12] |
| Ribociclib (Reference) | CDK2 | 0.07 | [12] |
| Compound | Target Kinase | IC50 (µM) | Reference |
| 6s | TRKA | 0.45 | [12] |
| 6t | TRKA | 0.45 | [12] |
| 6d | TRKA | 0.57 | [12] |
| 6r | TRKA | 0.97 | [12] |
| 6n | TRKA | 0.98 | [12] |
| 6k | TRKA | 1.17 | [12] |
| 6p | TRKA | 1.34 | [12] |
| 6o | TRKA | 1.59 | [12] |
| Larotrectinib (Reference) | TRKA | 0.07 | [12] |
| Compound | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | Reference |
| 9a | 1.6 | 1.1 | [5] |
| 9b | 1.4 | 1.3 | [5] |
| 11a | 1.3 | 1.0 | [5] |
| 11b | 1.2 | 0.9 | [5] |
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| 37 | 3.6 | 110 | >10000 | 3380 | [10] |
| 54 (CPL302253) | 2.8 | 100 | >10000 | 2660 | [10] |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine compounds.
Caption: CDK Regulation of the Cell Cycle and Inhibition by Pyrazolo[1,5-a]pyrimidines.
Caption: PI3K/Akt Signaling Pathway and Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives.
Caption: Trk Signaling Pathway and Inhibition by Pyrazolo[1,5-a]pyrimidine Compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrazolo[1,5-a]pyrimidine compounds.
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
A general and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-amino-pyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[13][14]
Example Protocol for the Synthesis of 7-hydroxy-5-methyl-pyrazolo[1,5-a]pyrimidine-3-carboxamides:
-
A mixture of 3-amino-1H-pyrazole-4-carbonitrile (1 eq.) and ethyl acetoacetate (1.2 eq.) in glacial acetic acid is heated at reflux for 6-8 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with ethanol and then dried to yield the ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate.
-
The ester is then hydrolyzed to the corresponding carboxylic acid by heating with a solution of sodium hydroxide in a mixture of ethanol and water.
-
The carboxylic acid is then coupled with the desired amine using a standard peptide coupling reagent such as HATU in the presence of a base like DIPEA in a solvent like DMF to afford the final carboxamide derivative.
In Vitro Kinase Inhibition Assays
General Protocol for Luminescence-Based Kinase Assay (e.g., ADP-Glo™): This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[5]
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO and create a serial dilution.
-
Prepare the target kinase (e.g., CDK2/Cyclin A, Pim-1, TrkA) and its specific substrate in the 1X kinase buffer.
-
Prepare the ATP solution in 1X kinase buffer at a concentration near the Kₘ of the kinase.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the serially diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of the kinase solution to each well.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Anti-inflammatory Activity Assay
Carrageenan-Induced Rat Paw Edema Protocol: This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[1][2]
-
Animals: Male Wistar rats (150-200 g) are used.
-
Compound Administration: The pyrazolo[1,5-a]pyrimidine test compound is administered orally or intraperitoneally at a specific dose. The vehicle control group receives the vehicle only. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (V₀) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours) (Vₜ).
-
Data Analysis:
-
The increase in paw volume is calculated as Vₜ - V₀.
-
The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the mean increase in paw volume.
-
Myeloperoxidase (MPO) Activity Assay
This assay is used to quantify neutrophil infiltration in inflamed tissues, a key marker of inflammation.[15][16]
-
Tissue Homogenization:
-
Excise the inflamed tissue (e.g., from the paw in the carrageenan-induced edema model) at the end of the experiment.
-
Homogenize the tissue in a buffer containing a detergent (e.g., 0.5% hexadecyltrimethylammonium bromide in phosphate buffer) to release MPO from neutrophils.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing a peroxidase substrate (e.g., o-dianisidine dihydrochloride or TMB) and hydrogen peroxide in a suitable buffer.
-
Add a small volume of the tissue supernatant to the reaction mixture.
-
-
Measurement:
-
Measure the change in absorbance over time at a specific wavelength (e.g., 460 nm for o-dianisidine) using a spectrophotometer.
-
-
Data Analysis:
-
The MPO activity is expressed as the rate of change in absorbance per minute per milligram of tissue.
-
Compare the MPO activity in the treated groups to the control group to assess the effect of the pyrazolo[1,5-a]pyrimidine compound on neutrophil infiltration.
-
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The extensive research to date has established their potential as potent inhibitors of various protein kinases implicated in cancer and as effective modulators of inflammatory pathways. The ability to fine-tune the structure of these compounds allows for the optimization of their potency, selectivity, and pharmacokinetic properties.
Future research in this area should continue to focus on:
-
Improving Selectivity: Designing next-generation inhibitors with even greater selectivity for their intended targets to minimize off-target effects and enhance safety.
-
Overcoming Drug Resistance: Investigating the mechanisms of resistance to pyrazolo[1,5-a]pyrimidine-based drugs and developing strategies to overcome them, such as combination therapies.
-
Exploring New Therapeutic Areas: Expanding the investigation of these compounds into other disease areas where the targeted pathways are relevant, such as neurodegenerative and metabolic disorders.
-
Advancing Clinical Translation: Moving the most promising preclinical candidates into clinical trials to evaluate their safety and efficacy in human patients.
The continued exploration of the rich chemical space of pyrazolo[1,5-a]pyrimidines holds great promise for the discovery and development of innovative medicines to address significant unmet medical needs.
References
- 1. inotiv.com [inotiv.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 13. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. korambiotech.com [korambiotech.com]
Methodological & Application
Synthetic Protocol and Application Notes for 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthetic protocol for 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in the development of kinase inhibitors, particularly for Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[1][2] This makes this compound and its derivatives promising candidates for anticancer drug discovery.[1][3]
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties and characterization data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃O | [2] |
| Molecular Weight | 149.15 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 298–299 °C | [2] |
| Density | 1.42 g/cm³ | [2] |
| IUPAC Name | 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | [2] |
| CAS Number | 29274-35-9 | [2] |
| ¹³C NMR (CDCl₃) | See spectrum for chemical shifts | |
| ¹H NMR | Not explicitly found in searches | |
| IR Spectrum | Not explicitly found in searches | |
| Mass Spectrum | Not explicitly found in searches |
Experimental Protocols
The synthesis of this compound is most commonly achieved through a classical cyclocondensation reaction. This method involves the reaction of a 3-aminopyrazole derivative with a β-keto ester.[2]
Part 1: Synthesis of 3-Amino-5-methylpyrazole (Starting Material)
Reaction Scheme:
Materials:
-
Cyanoacetone or its alkali metal salt
-
Hydrazine, a hydrazinium salt, or hydrazine hydrate
-
Solvent (e.g., water, ethanol, toluene)
-
Acid (e.g., hydrochloric acid, if starting from the salt)
Procedure:
The synthesis of 3-amino-5-methylpyrazole can be achieved by reacting cyanoacetone or its alkali metal salt with a hydrazine derivative.[4] A common method involves the reaction of the sodium salt of cyanoacetone with hydrazinium monohydrochloride in an aqueous solution. The pH is typically adjusted to be acidic. The reaction mixture is stirred, and the product can be isolated by extraction and subsequent distillation.[4]
Part 2: Synthesis of this compound (Final Product)
Reaction Scheme:
Materials:
-
3-Amino-5-methylpyrazole
-
Ethyl acetoacetate
-
Glacial acetic acid
Procedure:
A mixture of 3-amino-5-methylpyrazole and an equimolar amount of ethyl acetoacetate is refluxed in glacial acetic acid.[5] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Synthetic Workflow
Biological Activity and Signaling Pathway
Pyrazolo[1,5-a]pyrimidines are a well-established class of protein kinase inhibitors.[6] Specifically, they have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2).[2] CDK2 is a key enzyme in the regulation of the cell cycle, particularly at the G1/S phase transition.[7] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[1][3] The inhibition of CDK2 by compounds such as this compound can lead to cell cycle arrest and apoptosis in cancer cells.
The following diagram illustrates a simplified CDK2 signaling pathway and the point of inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
References
- 1. Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (29274-35-9) for sale [vulcanchem.com]
- 3. elgenelim.com [elgenelim.com]
- 4. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Cyclin-Dependent Kinases in Human Cancers: From Small Molecules to Peptide Inhibitors [mdpi.com]
Application Notes: Cyclocondensation Reactions for the Synthesis of Pyrazolo[1,5-a]pyrimidines
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] As a fused, rigid, and planar N-heterocyclic system, it serves as a core structural motif in numerous biologically active compounds, including kinase inhibitors for cancer therapy, anxiolytics, and sedatives.[2][3][4] Its synthetic versatility allows for extensive structural modifications at multiple positions, enabling the fine-tuning of pharmacological and pharmacokinetic properties.[1][2]
The most common and efficient strategy for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 3-amino-1H-pyrazole (or 5-aminopyrazole) derivative, which acts as a 1,3-bisnucleophile, and a 1,3-bielectrophilic partner.[2] Various methodologies, including classical condensation, multi-component reactions, and microwave-assisted synthesis, have been developed to facilitate this transformation, offering diverse routes to a wide array of functionalized derivatives.[1][5] These methods often provide high functional group tolerance and utilize readily accessible starting materials.[2]
This document outlines several key cyclocondensation strategies and provides detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, targeted at researchers, scientists, and professionals in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives utilizing microwave-assisted organic synthesis (MAOS). This class of heterocyclic compounds is of significant interest in medicinal chemistry due to their demonstrated biological activities, particularly as protein kinase inhibitors in cancer therapy. Microwave irradiation offers a rapid and efficient alternative to conventional heating methods, often resulting in higher yields, shorter reaction times, and cleaner reaction profiles.
Application Notes
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered substantial attention in the field of drug discovery. Their rigid, planar structure serves as a versatile scaffold for the development of potent and selective inhibitors of various enzymes, especially protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.
Key Applications in Drug Development:
-
Oncology: Many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. These include inhibitors of cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), B-Raf, and MEK kinases. Their mode of action is often as ATP-competitive inhibitors.
-
Inflammatory Diseases: Certain derivatives have shown anti-inflammatory properties, suggesting their potential in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
-
Antiviral and Antimicrobial Agents: The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for the development of antiviral and antimicrobial drugs.
The use of microwave-assisted synthesis allows for the rapid generation of libraries of these compounds, facilitating structure-activity relationship (SAR) studies to optimize their pharmacological properties.
Experimental Protocols
The following protocols are examples of common microwave-assisted methods for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
Protocol 1: Synthesis of 2,7-Disubstituted Pyrazolo[1,5-a]pyrimidines via Cyclocondensation of β-Enaminones and 5-Aminopyrazoles
This protocol describes a solvent-free, microwave-assisted cyclocondensation reaction.
Materials:
-
Substituted β-enaminone (1.0 eq)
-
Substituted 5-amino-1H-pyrazole (1.0 eq)
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, add the substituted β-enaminone (e.g., 0.50 mmol) and the substituted 5-amino-1H-pyrazole (e.g., 0.50 mmol).
-
The vial is sealed and placed in the cavity of the microwave synthesizer.
-
The reaction mixture is irradiated at a constant temperature of 180 °C for 2-4 minutes.
-
After the reaction is complete, the vial is cooled to room temperature.
-
The solid product is collected and purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to afford the desired 2,7-disubstituted pyrazolo[1,5-a]pyrimidine.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods (e.g., NMR, MS).
Protocol 2: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol outlines a one-pot, three-component reaction under microwave irradiation.
Materials:
-
3-Amino-1H-pyrazole (1.0 eq)
-
Aldehyde (1.0 eq)
-
β-Dicarbonyl compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
Solvent (e.g., ethanol)
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add the 3-amino-1H-pyrazole (e.g., 1.0 mmol), the aldehyde (e.g., 1.0 mmol), the β-dicarbonyl compound (e.g., 1.0 mmol), and the solvent (e.g., 5 mL of ethanol).
-
The vial is sealed and placed in the microwave synthesizer.
-
The reaction is subjected to microwave irradiation at a specified temperature (e.g., 120 °C) for a short duration (e.g., 5-20 minutes).
-
Upon completion, the reaction vessel is cooled.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the pure pyrazolo[1,5-a]pyrimidine derivative.
-
Characterize the product using appropriate analytical techniques.
Data Presentation
The following tables summarize quantitative data from representative microwave-assisted syntheses of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the efficiency of this method.
Table 1: Synthesis of 2,7-Diaryl-Substituted Pyrazolo[1,5-a]pyrimidines from β-Enaminones and 5-Aminopyrazoles
| Entry | β-Enaminone Substituent (R1) | 5-Aminopyrazole Substituent (R2) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenyl | Methyl | 180 | 2 | 92 |
| 2 | 4-Chlorophenyl | Methyl | 180 | 2 | 95 |
| 3 | 4-Methoxyphenyl | Methyl | 180 | 2 | 88 |
| 4 | Phenyl | Phenyl | 180 | 2 | 97 |
Data adapted from solvent-free microwave-assisted reactions.
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Product | Method | Solvent | Temperature (°C) | Time | Yield (%) |
| 7-Amino-6-cyano-pyrazolo[1,5-a]pyrimidine derivative | Microwave | DMF | 120 | 20 min | 90 |
| 7-Amino-6-cyano-pyrazolo[1,5-a]pyrimidine derivative | Conventional | Ethanol | Reflux | 8 h | 75 |
| 3,6-disubstituted pyrazolo[1,5-a]pyrimidine | Microwave | N/A | 120 | 20 min | 62 (ave) |
| 3,6-disubstituted pyrazolo[1,5-a]pyrimidine | Conventional | N/A | N/A | >1 h | Lower |
This table illustrates the significant reduction in reaction time and improvement in yield with microwave-assisted synthesis.
Visualizations
The following diagrams illustrate the experimental workflow, a plausible reaction mechanism, and the role of these compounds in signaling pathways.
Caption: General workflow for microwave-assisted synthesis.
Caption: Plausible cyclocondensation reaction mechanism.
Caption: Inhibition of a kinase signaling pathway.
Green Chemistry in Pyrazolopyrimidine Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazolopyrimidines, a class of heterocyclic compounds with significant therapeutic potential, is increasingly benefiting from the principles of green chemistry.[1] These approaches aim to reduce the environmental impact of chemical processes by utilizing safer solvents, reducing waste, and improving energy efficiency. This document provides an overview of various green synthetic methods for pyrazolopyrimidine derivatives, complete with comparative data and detailed experimental protocols. Pyrazolopyrimidines are analogues of purines and exhibit a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[2][3]
Green Synthetic Approaches
Several innovative and environmentally friendly methods for the synthesis of pyrazolopyrimidines have been developed, including multicomponent reactions, the use of green solvents, and energy-efficient techniques like microwave and ultrasound irradiation.[1]
Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing intermediate isolation and purification steps, thus saving time, energy, and solvents.[4]
A notable example is the one-pot, five-component synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. This reaction utilizes hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, an appropriate aryl aldehyde, and ammonium acetate. The reaction can be effectively catalyzed by both nano ZnO and L-proline in water, offering a green and high-yielding route to these complex heterocyclic systems.[5]
Synthesis in Green Solvents
The use of environmentally benign solvents is a cornerstone of green chemistry. Water and glycerol are excellent examples of green solvents that have been successfully employed in pyrazolopyrimidine synthesis.
Glycerol, a biodegradable and non-toxic solvent, has been used for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. The reaction of an aldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea or thiourea in glycerol in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst affords high yields of the desired products in relatively short reaction times.[6]
Water is another ideal green solvent. A facile synthesis of novel polyfunctionally substituted pyrazoles and pyrazolo[3,4-b]pyridine derivatives has been achieved through a one-pot multi-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water with a catalytic amount of ammonium acetate.[7]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods.[8][9] This technique has been successfully applied to the synthesis of pyrazolo[3,4-b]pyridines in an aqueous medium. The one-pot, multicomponent reaction of 1,3-dimethyl-pyrazol-amine, ethyl cyanoacetate, substituted benzaldehydes, and ammonium acetate under microwave irradiation provides the desired products in high yields and with a significant reduction in reaction time.[10]
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. The formation of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been achieved through the reaction of aminopyrazoles with symmetric or non-symmetric alkynes under ultrasonic irradiation in the presence of KHSO4 in aqueous ethanol.[11] This method provides good yields in a short duration. Another example is the synthesis of pyrazolo [3,4-d]-pyrimidine-thiones using an ionic liquid, 2-methyl-imidazolium-oxalate, as a catalyst under ultrasonication. This solvent-free method is significantly faster than conventional heating.[12]
Comparative Data of Green Synthetic Methods
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Multicomponent Reaction | p-Toluenesulfonic acid (p-TSA) | Glycerol | 2.5 - 4.0 hrs | 75 - 91 | [6] |
| Multicomponent Reaction | Nano ZnO / L-proline | Water | Not Specified | High | [5] |
| Microwave-Assisted | None | Water | 20 min | up to 94 | [10] |
| Ultrasound-Assisted | KHSO4 | Aqueous Ethanol | 9 - 12 min | 84 - 92 | [11] |
| Ultrasound-Assisted | 2-methyl-imidazolium-oxalate | Solvent-free | < 7 min | Not Specified | [12] |
Experimental Protocols
Protocol 1: Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives in Glycerol[6]
-
A mixture of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol), an appropriate aldehyde (1 mmol), urea or thiourea (1.5 mmol), and p-toluenesulfonic acid (p-TSA) (2 mol%) in glycerol (5 mL) is stirred at 80°C for the time specified in the table.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Ice-cold water is added to the mixture, and the resulting solid product is filtered.
-
The solid is washed with water and recrystallized from ethanol to afford the pure product.
Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines in Water[10]
-
A mixture of 1,3-dimethyl-pyrazol-amine (1 mmol), ethyl cyanoacetate (1 mmol), a substituted benzaldehyde (1 mmol), ammonium acetate (1 mmol), and triethylamine (TEA) (0.5 mmol) in water (4 mL) is placed in a microwave-safe vessel.
-
The vessel is sealed and subjected to microwave irradiation at 40°C for 20 minutes.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent.
Protocol 3: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives[11]
-
A mixture of an aminopyrazole (1 mmol), dimethyl acetylenedicarboxylate (DMAD) or ethyl/methyl propiolate (1 mmol), and KHSO4 in a 1:1 mixture of water and ethanol is subjected to ultrasonic irradiation at 60°C for 9-12 minutes.
-
The product precipitates out of the solution during the reaction.
-
The solid product is collected by filtration.
-
The collected solid is washed repeatedly with water to remove any residual acid, yielding the practically pure product.
Workflow and Pathway Diagrams
Caption: Workflow for the multicomponent synthesis of pyrazolo[3,4-d]pyrimidines in glycerol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 4. ijcrt.org [ijcrt.org]
- 5. mdpi.com [mdpi.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. preprints.org [preprints.org]
- 8. Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. pp.bme.hu [pp.bme.hu]
- 12. researchgate.net [researchgate.net]
Application of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol as a Kinase Inhibitor: A Guide for Researchers
Introduction
5-Methylpyrazolo[1,5-a]pyrimidin-7-ol serves as a foundational scaffold for the development of a diverse range of kinase inhibitors.[1][2] While this core structure itself may exhibit limited intrinsic inhibitory activity, its chemical properties make it an ideal starting point for medicinal chemists to design and synthesize more potent and selective kinase inhibitors.[3] The pyrazolo[1,5-a]pyrimidine core is a "privileged" structure in medicinal chemistry, known to effectively target the ATP-binding site of various kinases.[1][2][4] Modifications at the 5- and 7-positions of the ring system allow for the fine-tuning of pharmacological properties to achieve desired potency and selectivity against specific kinase targets.[3]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a scaffold for developing novel kinase inhibitors. The protocols are based on established methodologies for evaluating derivatives of the pyrazolo[1,5-a]pyrimidine scaffold against various kinase families.
Key Kinase Targets for this compound Derivatives
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated inhibitory activity against a wide array of kinases, including but not limited to:
-
Pim Kinases (Pim-1): These serine/threonine kinases are implicated in cell survival and proliferation, making them attractive targets in oncology.[5]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are well-established targets for cancer therapy.[6][7][8]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade in cell growth and survival, and its dysregulation is common in cancer.
-
Tropomyosin Receptor Kinases (Trks): Trk kinases are involved in neuronal development and have emerged as important targets in cancers with NTRK gene fusions.[9][10][11]
Data Presentation: Inhibitory Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases. It is important to note that these are examples of what can be achieved with this scaffold, and the activity of this compound itself is not represented here.
Table 1: Inhibition of Pim-1 Kinase by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Modification from Core Scaffold | Pim-1 IC50 (nM) | Reference |
| Compound 9 | 3-aryl, 5-substituted | 27 | [5] |
| Compound 11a | 3-aryl, 5-substituted | Submicromolar | [5] |
| Compound 11b | 3-aryl, 5-substituted | Submicromolar | [5] |
Table 2: Inhibition of Cyclin-Dependent Kinases (CDKs) by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Compound 4k (BS-194) | CDK2 | 3 | [7] |
| CDK1 | 30 | [7] | |
| CDK9 | 90 | [7] | |
| Compound 5h | CDK2 | 22 | [6] |
| Compound 5i | CDK2 | 24 | [6] |
Table 3: Inhibition of PI3K Isoforms by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| Compound 7 | PI3Kδ | 0.47 | [12] |
| Compound 13 | PI3Kδ | 0.5 | [12] |
| CPL302253 (54) | PI3Kδ | 0.0028 | [12] |
Table 4: Inhibition of Tropomyosin Receptor Kinases (Trks) by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Compound 8 | TrkA | 1.7 | [11] |
| Compound 9 | TrkA | 1.7 | [11] |
| Compound 28 | TrkA | 0.17 | [11] |
| TrkB | 0.07 | [11] | |
| TrkC | 0.07 | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the kinase inhibitory potential of derivatives synthesized from the this compound scaffold.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: Pim-1 Kinase)
This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of a test compound against Pim-1 kinase. The ADP-Glo™ Kinase Assay is a common method for this purpose.[13]
Materials:
-
Recombinant human Pim-1 kinase
-
PIM1 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[13]
-
Substrate peptide (e.g., S6K substrate)[13]
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in PIM1 Kinase Buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of test compound dilution or DMSO control.
-
2 µL of Pim-1 kinase in Kinase Buffer.
-
2 µL of a mixture of substrate and ATP in Kinase Buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ATP Generation and Luminescence:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the inhibition values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (29274-35-9) for sale [vulcanchem.com]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 13. promega.com [promega.com]
Application Notes and Protocols for 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylpyrazolo[1,5-a]pyrimidin-7-ol and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and cancer research. The pyrazolo[1,5-a]pyrimidine scaffold serves as a versatile platform for the development of potent kinase inhibitors, which are crucial in targeted cancer therapy.[1][2][3] These compounds have been shown to target a variety of protein kinases that are often dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs), c-Met, and Rho-associated coiled-coil kinase (ROCK), thereby influencing key cellular processes like cell cycle progression, proliferation, and apoptosis.[2][4][5]
This document provides detailed application notes and experimental protocols for the use of this compound in cancer research cell lines, based on currently available data for the parent compound and its close derivatives.
Mechanism of Action
The primary mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives involves the competitive inhibition of ATP binding to the kinase domain of various protein kinases.[6] This inhibition disrupts downstream signaling pathways that are critical for cancer cell survival and proliferation. Key biological activities attributed to this class of compounds include:
-
Induction of Apoptosis: Derivatives of this compound have been observed to induce programmed cell death by activating caspases and modulating key apoptosis-related pathways like NF-κB and p53.[2]
-
Promotion of Autophagy: Enhanced formation of autophagosomes and expression of beclin-1 have been noted in cancer cell models treated with these compounds.[2]
-
Cell Cycle Arrest: By inhibiting CDKs, these compounds can halt the cell cycle, preventing cancer cells from progressing through the necessary phases for division and proliferation.[7][8]
The PI3K/AKT/mTOR and RAS-MAPK signaling pathways are among the key cascades that can be affected by the kinase inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives.[9][10][11]
Data Presentation
The following tables summarize the cytotoxic activity of various derivatives of this compound against several human cancer cell lines. It is important to note that the data presented here are for derivatives and not the parent compound itself, and serve as a reference for expected activity.
Table 1: Inhibitory Concentration (IC50) of 5-Methylpyrazolo[1,5-a]pyrimidine Derivatives Against Various Cancer Cell Lines
| Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Compound 10a | MDA-MB-231 | Breast Cancer | 26.67 ± 2.56 |
| Compound 10b | MDA-MB-231 | Breast Cancer | 26.83 ± 2.41 |
| Compound 10f | A549 | Lung Cancer | 20.20 ± 2.04 |
| Compound 10g | A549 | Lung Cancer | 21.65 ± 1.58 |
| Compound 3f | MCF-7 | Breast Cancer | 223.9 |
Data sourced from studies on pyrazolo[1,5-a]pyrimidine derivatives.[5][12]
Mandatory Visualizations
Signaling Pathway
Caption: Putative signaling pathways targeted by this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating anticancer effects.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound.[13]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[13]
Protocol 3: Western Blot Analysis
This protocol is for assessing the effect of this compound on the expression levels of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-CDK2, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (29274-35-9) for sale [vulcanchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor evaluation of novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 11. The Role of mTOR Signaling as a Therapeutic Target in Cancer | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Kinase Assays Using Pyrazolopyrimidine Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis, by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prominent targets for therapeutic intervention.[1][2][3] Pyrazolopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities.[4] The pyrazolopyrimidine scaffold is recognized as a "privileged" structure in kinase inhibitor design, as it can mimic the adenine base of ATP, enabling it to bind to the ATP-binding pocket of kinases.[5][6] This structural feature has led to the development of numerous potent and selective kinase inhibitors, some of which have been approved for clinical use, such as ibrutinib for B-cell cancers.[5]
These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of pyrazolopyrimidine-based compounds. The focus is on a luminescence-based assay, a common and robust method for determining kinase inhibition.
Mechanism of Action of Pyrazolopyrimidine Inhibitors
Pyrazolopyrimidine inhibitors predominantly act as ATP-competitive inhibitors.[1] They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. The pyrazolopyrimidine core mimics the purine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain.[5] Substitutions on the pyrazolopyrimidine scaffold allow for interactions with other regions of the ATP-binding site, which contributes to the inhibitor's potency and selectivity for specific kinases.[1][7]
Below is a diagram illustrating a simplified signaling pathway and the point of inhibition by a pyrazolopyrimidine inhibitor.
Caption: Simplified kinase signaling pathway and the point of inhibition.
Data Presentation: Inhibitory Activity of Pyrazolopyrimidine Compounds
The following table summarizes the in vitro inhibitory activity (IC50 values) of various pyrazolopyrimidine inhibitors against different protein kinases as reported in the literature.
| Compound | Target Kinase | IC50 (µM) | Reference |
| Phenylpyrazolopyrimidine 10 | c-Src | 60.4 | [5] |
| Phenylpyrazolopyrimidine 10 | Btk | 90.5 | [5] |
| Phenylpyrazolopyrimidine 10 | Lck | 110 | [5] |
| PhPP derivative 6 | c-Src | 21.7 | [5] |
| PhPP derivative 4 | c-Src | 24.7 | [5] |
| Pyrazolo[3,4-d]pyrimidine 14 | CDK2/cyclin A2 | 0.057 ± 0.003 | [6] |
| Pyrazolo[3,4-d]pyrimidine 13 | CDK2/cyclin A2 | 0.081 ± 0.004 | [6] |
| Pyrazolo[3,4-d]pyrimidine 15 | CDK2/cyclin A2 | 0.119 ± 0.007 | [6] |
| Pyrazolo[3,4-d]pyrimidine 16 | EGFR | 0.034 | [8] |
| Pyrazolo[3,4-d]pyrimidine 4 | EGFR | 0.054 | [8] |
| Pyrazolo[3,4-d]pyrimidine 15 | EGFR | 0.135 | [8] |
| SI306 | Src | 11.2 (GIN8 cells) | [9] |
| Pyrazolopyrimidine 6s | CDK2 | 0.09 | [10] |
| Pyrazolopyrimidine 6s | TRKA | 0.23 | [10] |
Experimental Workflow
The general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor is depicted below.
Caption: Experimental workflow for the kinase inhibition assay.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro potency of a pyrazolopyrimidine inhibitor against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., Promega's Kinase-Glo®).[3][8]
Materials:
-
Recombinant full-length target kinase enzyme
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[11]
-
Pyrazolopyrimidine test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates (low volume)
-
Multichannel pipettor or automated liquid handler
-
Plate shaker
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of the pyrazolopyrimidine test compounds in 100% DMSO. A common starting concentration is 10 mM, with 3-fold serial dilutions.
-
Prepare a similar dilution series for the positive control inhibitor.
-
Include a DMSO-only control for 100% kinase activity (negative control) and a no-enzyme control for 0% kinase activity (background).
-
-
Assay Plate Preparation:
-
Add 1 µL of each compound dilution, DMSO control, and positive control to the appropriate wells of a 384-well assay plate.[3]
-
-
Kinase Reaction:
-
Prepare a kinase reaction master mix containing the assay buffer, the target kinase, and the peptide substrate. The optimal concentrations of the enzyme and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.
-
Dispense 2 µL of the kinase/substrate mixture into each well of the assay plate containing the compounds.[11]
-
Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells. This will serve as the 0% inhibition control.[3]
-
-
Reaction Initiation:
-
Prepare an ATP solution in the assay buffer. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to accurately determine ATP-competitive inhibition.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to all wells.[11]
-
The final reaction volume will be 5 µL.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature (or 30°C) for 60 minutes.[11] The incubation time should be optimized to ensure the reaction is within the linear range (typically 10-30% ATP consumption).
-
-
Signal Detection:
-
After incubation, equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 5 µL of the ATP detection reagent (e.g., Kinase-Glo® Reagent) to each well to stop the kinase reaction and initiate the luminescent signal.[11]
-
Mix the plate on a shaker for 2 minutes.
-
Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[3]
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.
-
-
Data Analysis:
-
Calculate Percent Inhibition:
-
The luminescent signal is inversely proportional to kinase activity.
-
Use the following formula to calculate the percent inhibition for each compound concentration:
Where:
-
Lumi_inhibitor is the luminescence of the well with the test compound.
-
Lumi_max is the average luminescence of the 100% activity control (DMSO only).
-
Lumi_min is the average luminescence of the 0% activity control (no enzyme or potent inhibitor).
-
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
-
-
Conclusion
The pyrazolopyrimidine scaffold is a versatile starting point for the development of potent and selective kinase inhibitors. The in vitro kinase assay protocol described here provides a robust and high-throughput compatible method for evaluating the inhibitory activity of these compounds. Careful optimization of assay conditions, particularly enzyme, substrate, and ATP concentrations, is crucial for obtaining accurate and reproducible results. The data generated from these assays are essential for structure-activity relationship (SAR) studies and for guiding the development of novel therapeutic agents.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Designing Novel Pyrazolo[1,5-a]pyrimidine Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities. Its structural similarity to endogenous purines allows these compounds to interact with various enzymatic targets, particularly protein kinases, making them attractive candidates for the development of novel therapeutics in oncology, inflammation, and autoimmune diseases. This document provides detailed application notes on the design of these derivatives, protocols for their synthesis and biological evaluation, and a summary of their activity against key signaling pathways.
Application Notes
Pyrazolo[1,5-a]pyrimidine derivatives have been successfully designed to target several critical signaling pathways implicated in disease. Key areas of application include:
-
Oncology: These compounds have shown significant promise as inhibitors of various protein kinases that are often dysregulated in cancer. Notable targets include Pim-1 kinase, Phosphoinositide 3-kinase delta (PI3Kδ), Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin Receptor Kinase A (TRKA). By inhibiting these kinases, pyrazolo[1,5-a]pyrimidine derivatives can modulate cell cycle progression, proliferation, and survival of cancer cells.[1][2][3][4]
-
Inflammation and Autoimmune Diseases: The PI3Kδ signaling pathway plays a crucial role in the activation and function of immune cells.[3][5][6] Selective inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold can modulate immune responses, offering potential therapeutic avenues for inflammatory and autoimmune disorders.[7]
The design of novel derivatives often involves computational methods, such as molecular docking, to predict the binding interactions with the target kinase. Structure-activity relationship (SAR) studies are then employed to optimize the potency and selectivity of the lead compounds.[2]
Quantitative Data Summary
The following tables summarize the in vitro activity of representative pyrazolo[1,5-a]pyrimidine derivatives against various kinase targets.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 and Flt-3 Kinases
| Compound | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) |
| 9 | 15 | 35 |
| 9a | 8 | 120 |
| 11a | 22 | 110 |
| 11b | 10 | 150 |
Data sourced from literature.[6][8]
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3K Isoforms
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| CPL302415 (6) | 1422 | 25470 | 16902 | 18 |
Data sourced from literature.[9]
Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TRKA Kinases
| Compound | CDK2 IC50 (µM) | TRKA IC50 (µM) |
| 6s | 0.23 | 0.45 |
| 6t | 0.09 | - |
Data sourced from literature.[3]
Signaling Pathways and Experimental Workflows
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[1][8] Its overexpression is associated with various cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent Pim-1 inhibitors.
Caption: Pim-1 signaling pathway and inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
PI3Kδ Signaling Pathway in Immune Cells
PI3Kδ is a lipid kinase that is highly expressed in leukocytes and plays a key role in B-cell and T-cell signaling.[3][5] Its inhibition is a therapeutic strategy for certain hematological malignancies and inflammatory diseases.
Caption: PI3Kδ signaling pathway and its inhibition.
General Experimental Workflow for Kinase Inhibitor Discovery
The discovery of novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitors typically follows a multi-step workflow, from initial screening to in vivo evaluation.
References
- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K Signaling in B Cell and T Cell Biology [frontiersin.org]
- 4. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K in T Cell Adhesion and Trafficking [frontiersin.org]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Functionalization of the Pyrazolo[1,5-a]pyrimidine Core at C5 and C7 Positions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, particularly protein kinase inhibitors for cancer therapy.[1] The ability to introduce diverse substituents at the C5 and C7 positions of this core is crucial for modulating potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the key functionalization reactions at these positions.
Introduction to Functionalization Strategies
The pyrazolo[1,5-a]pyrimidine ring system is amenable to various chemical modifications. The C5 and C7 positions on the pyrimidine ring are electrophilic and can be targeted by nucleophilic substitution reactions, especially when activated with leaving groups like halogens. Palladium-catalyzed cross-coupling reactions are also powerful tools for creating carbon-carbon and carbon-nitrogen bonds at these sites.[2]
Key functionalization strategies include:
-
Halogenation: Introduction of chloro or bromo groups at the C5 and C7 positions to create reactive handles for subsequent reactions.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of a halide (typically at the more reactive C7 position) with various nucleophiles such as amines and alkoxides.[2]
-
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction of a halo-pyrazolo[1,5-a]pyrimidine with a boronic acid or ester to form a C-C bond.[3][4]
-
Sonogashira Coupling: Palladium-catalyzed reaction of a halo-pyrazolo[1,5-a]pyrimidine with a terminal alkyne to introduce an alkynyl moiety.[5]
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond between a halo-pyrazolo[1,5-a]pyrimidine and an amine.[4]
Data Presentation: Reaction Yields for C5 and C7 Functionalization
The following tables summarize representative yields for the functionalization of the pyrazolo[1,5-a]pyrimidine core at the C5 and C7 positions based on literature data.
Table 1: Nucleophilic Aromatic Substitution (SNAr) at the C7-Position
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | 94 | [5] |
| 2-(benzyloxymethyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine | Morpholine | 2-(benzyloxymethyl)-5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine | 92 | [6] |
| 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine | Aniline | 5-methyl-2-phenyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine | High | [3] |
Table 2: Suzuki-Miyaura Coupling at the C5-Position
| Starting Material | Boronic Acid/Ester | Product | Yield (%) | Reference |
| 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | tert-butyl 4-(2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidin-5-yl)-1H-indole-1-carboxylate | 55-61 | [5] |
| 2-(benzyloxymethyl)-5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine | Indole-4-boronic acid pinacol ester | 2-(benzyloxymethyl)-5-(indol-4-yl)-7-morpholinopyrazolo[1,5-a]pyrimidine | 83 | [6] |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one derivative | Phenylboronic acid | 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivative | 74 | [7] |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one derivative | (4-methoxyphenyl)boronic acid | 3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivative | 89 | [7] |
Table 3: Sonogashira Coupling
| Starting Material | Alkyne | Product | Yield (%) | Reference |
| 3-aryl-5-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Phenylacetylene | 3-aryl-5-(phenylethynyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Good to Excellent | [5] |
| 7-chloro-5-methyl-[1][2][8]triazolo[1,5-a]pyrimidine | Phenylacetylene | 5-methyl-7-(phenylethynyl)-[1][2][8]triazolo[1,5-a]pyrimidine | - | [7] |
Table 4: Buchwald-Hartwig Amination
| Starting Material | Amine | Product | Yield (%) | Reference |
| 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | 2-(difluoromethyl)-1H-benzimidazole | 5-(2-(difluoromethyl)-1H-benzimidazol-1-yl)-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine | 34-93 | [5] |
| 3-bromo-pyrazolo[1,5-a]pyrimidine derivative | Acetamide | 3-acetamido-pyrazolo[1,5-a]pyrimidine derivative | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
This protocol describes the initial synthesis of the key di-halogenated intermediate.
Reaction Scheme:
Caption: Synthesis of the dichlorinated pyrazolo[1,5-a]pyrimidine core.
Materials:
-
2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile
Procedure:
-
Suspend 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol in acetonitrile.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride to the cooled suspension.
-
Heat the reaction mixture at 80 °C for 5 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove acetonitrile and excess POCl₃.
-
The crude 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine can be used in the next step without further purification or purified by column chromatography.
Protocol 2: Selective Nucleophilic Aromatic Substitution (SNAr) at C7
This protocol details the selective substitution of the C7-chloro group with an amine. The C7 position is generally more reactive towards nucleophiles than the C5 position.[5]
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 4. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Palladium-Catalyzed Cross-Coupling for the Functionalization of Pyrazolopyrimidines
Introduction
Pyrazolopyrimidines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[1] Their rigid, planar framework is amenable to chemical modification, making them a versatile scaffold in drug discovery. These compounds are known to act as bioisosteres of purines, allowing them to interact with a wide range of biological targets, particularly protein kinases. As a result, pyrazolopyrimidine derivatives have been developed as potent anticancer, anti-inflammatory, and antiviral agents.[2][3]
Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and selectivity.[4] These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, provide a direct and modular approach to functionalize the pyrazolopyrimidine core, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Application in Drug Discovery & Relevant Signaling Pathways
The ability to modify various positions on the pyrazolopyrimidine scaffold is crucial for fine-tuning the pharmacological properties of drug candidates.[2] Many pyrazolopyrimidine-based inhibitors target key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.
For example, these compounds have been identified as potent inhibitors of protein kinases such as PI3Kδ (Phosphoinositide 3-kinase δ), mTOR (mammalian target of rapamycin), and CDKs (Cyclin-dependent kinases), which are central nodes in pathways regulating cell growth, proliferation, survival, and apoptosis.[1][5][6] The dual inhibition of mTOR and histone deacetylases (HDACs) by pyrazolopyrimidine derivatives is a promising strategy to counteract drug resistance in cancer therapy.[5]
Below is a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for pyrazolopyrimidine-based inhibitors.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Protocols for Palladium-Catalyzed Modification of Pyrazolopyrimidines
This section provides generalized protocols for the most common palladium-catalyzed cross-coupling reactions used to modify halo-substituted pyrazolopyrimidines. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling a halo-pyrazolopyrimidine with an organoboron reagent.[7] It is widely used to introduce aryl and heteroaryl substituents.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
Reaction Setup: To a microwave vial or a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the halo-pyrazolopyrimidine (1.0 mmol), the aryl/heteroaryl boronic acid or ester (1.2-1.5 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane/water, DMF/water, THF, 5-10 mL).[8][9]
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), XPhosPdG2, 0.5-5 mol%) and, if required, an additional ligand (e.g., XPhos, 1-10 mol%).[10][11]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) using an oil bath or a microwave reactor for the specified time (e.g., 15 min to 16 h).[7][10][11] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired C-substituted pyrazolopyrimidine.[9]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Pyrazolopyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp/Time | Yield (%) |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | THF | 120°C (MW), 40 min | 91[7] |
| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | THF | 120°C (MW), 40 min | 85[7] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | 100°C (MW), 15 min | 81[11] |
| 4 | 2,4-Dichloropyrimidine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | 100°C (MW), 15 min | 85[11] |
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is used to form a C(sp²)–C(sp) bond between a halo-pyrazolopyrimidine and a terminal alkyne, providing access to alkynyl-substituted derivatives.[12] The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[13]
Caption: General workflow for a Sonogashira coupling reaction.
Detailed Protocol:
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the halo-pyrazolopyrimidine (1.0 mmol) in a suitable solvent such as DMF or an amine base like triethylamine or diethylamine.[12]
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) salt (e.g., CuI, 1-10 mol%), and the terminal alkyne (1.1-1.5 mmol).[14]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the alkynyl-pyrazolopyrimidine product.
Quantitative Data for Sonogashira Coupling
| Entry | Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp/Time | Yield (%) |
| 1 | 5-Iodo-UTP | Propargylamine | Pd(PPh₃)₄ (N/A) | CuI (N/A) | Et₃N | DMF | RT, 4h | Good[15] |
| 2 | Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ (2-4) | CuI (2-4) | Et₃N | THF | RT | ~90 (General)[12] |
| 3 | Aryl Bromide | Phenylacetylene | Pd(PhCN)₂Cl₂ (2) / P(t-Bu)₃ (4) | - | Cs₂CO₃ | Dioxane | RT, 12h | 98 (General)[13] |
Heck Coupling (C-C Bond Formation)
The Heck reaction couples a halo-pyrazolopyrimidine with an alkene to form a new substituted alkene, providing a route to vinyl- or styryl-pyrazolopyrimidines.[16][17]
Caption: General workflow for a Heck coupling reaction.
Detailed Protocol:
-
Reaction Setup: Charge a reaction vessel with the halo-pyrazolopyrimidine (1.0 mmol), the alkene (1.1-2.0 mmol), a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 mmol), and a suitable solvent (e.g., DMF, acetonitrile, toluene).
-
Catalyst Addition: Add the palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄ (1-5 mol%).[18] A phosphine ligand or an additive like n-Bu₄NCl (Jeffery conditions) may be required.[18]
-
Reaction: Heat the mixture, typically between 50-120 °C, until the reaction is complete as determined by a suitable monitoring technique.[18]
-
Workup: Cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent.
-
Purification: Dry the organic extract, concentrate it, and purify the crude material via flash column chromatography to isolate the product.
Quantitative Data for Heck Coupling
| Entry | Substrate | Alkene | Catalyst (mol%) | Base/Additive | Solvent | Temp/Time | Yield (%) |
| 1 | Aryl Iodide 32 | Allyl alcohol | Pd(OAc)₂ (N/A) | n-Bu₄NCl | DMF | 50°C, 4h | 69[18] |
| 2 | Aryl Bromide 23 | Butyl vinyl ether | Pd(OAc)₂ (8) | Cs₂CO₃ | DMF/H₂O | N/A, 1h | 85[18] |
| 3 | Iodobenzene | Styrene | PdCl₂ (N/A) | KOAc | MeOH | 120°C | High (General)[16] |
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling halo-pyrazolopyrimidines with a wide variety of primary or secondary amines.[19][20]
Caption: General workflow for a Buchwald-Hartwig amination.
Detailed Protocol:
-
Reaction Setup: In an oven-dried, inert-atmosphere glovebox or Schlenk line, combine the halo-pyrazolopyrimidine (1.0 mmol), the amine (1.1-1.5 mmol), a strong base (e.g., NaOt-Bu, K₃PO₄, LiHMDS, 1.2-2.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), and a bulky phosphine ligand (e.g., BINAP, XPhos, RuPhos, 2-10 mol%).[20][21]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, THF).
-
Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring for 1-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, quench with water or saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by flash column chromatography on silica gel to obtain the amino-pyrazolopyrimidine.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Substrate | Amine | Pd Source (mol%) | Ligand | Base | Solvent | Temp (°C) |
| 1 | 4-Iodo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | Xantphos | NaOt-Bu | Xylene | 160 (MW)[22] |
| 2 | 4-Bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)₂ (10) | Xantphos | NaOt-Bu | Xylene | 160 (MW)[22] |
| 3 | Aryl Halide | 1° or 2° Amine | Pd(0) catalyst | Chelating Phosphine | NaOt-Bu, LHMDS | Toluene, Dioxane | 25-100+[20] |
| 4 | Aryl Bromide | Primary Amine | Pd(BINAP) | BINAP | NaOt-Bu | Toluene | High[21] |
References
- 1. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. books.rsc.org [books.rsc.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the comprehensive analytical characterization of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections outline the methodologies for confirming the identity, purity, and structural properties of this molecule.
Overview of Analytical Techniques
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation and confirmation of molecular weight, Fourier-Transform Infrared (FT-IR) spectroscopy for the identification of functional groups, and Single Crystal X-ray Diffraction for definitive three-dimensional structural analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Application Note: Reversed-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound. This technique separates the target compound from potential impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. The retention time and peak area percentage can be used to assess the purity of the sample.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition (95:5 Solvent A:Solvent B) to a final concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Expected Result |
| Retention Time (t R ) | Compound-specific (e.g., approximately 8-12 min) |
| Purity (by peak area) | >95% (for a purified sample) |
| Tailing Factor | 0.9 - 1.2 |
| Theoretical Plates | >2000 |
Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note: ¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation of this compound. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
¹H NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹³C NMR: Dissolve 20-50 mg of the compound in approximately 0.6 mL of DMSO-d₆.
-
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 14 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 180 ppm.
-
Data Presentation:
| Technique | Parameter | Expected Chemical Shift (ppm) / Multiplicity / Integration |
| ¹H NMR | Methyl protons (C5-CH₃) | ~2.3 (singlet, 3H) |
| Pyrimidine proton (C6-H) | ~5.8 (singlet, 1H) | |
| Pyrazole proton (C2-H) | ~8.3 (singlet, 1H) | |
| Hydroxyl proton (C7-OH) | ~13.3 (broad singlet, 1H) | |
| ¹³C NMR | Methyl carbon (C5-CH₃) | ~19 |
| C3a | ~75 | |
| C6 | ~99 | |
| C5 | ~113 | |
| C2 | ~145 | |
| C3 | ~145 | |
| C7 | ~152 | |
| C8a | ~155 |
Note: Expected chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Workflow for NMR Analysis:
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Application Note: Electrospray Ionization Mass Spectrometry (ESI-MS) is an effective technique for confirming the molecular weight of this compound. This soft ionization method typically produces the protonated molecular ion [M+H]⁺, allowing for precise mass determination.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an ESI source (e.g., Q-TOF or single quadrupole).
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in methanol or acetonitrile. The sample can be introduced into the mass spectrometer via direct infusion or by coupling with an HPLC system.
-
Infusion Flow Rate: 5-10 µL/min (for direct infusion).
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (Nitrogen): 1-2 Bar.
-
Drying Gas (Nitrogen): 5-10 L/min at 200-300 °C.
-
Mass Range: m/z 50-500.
Data Presentation:
| Parameter | Expected Value |
| Molecular Formula | C₇H₇N₃O |
| Exact Mass | 149.06 Da |
| Observed [M+H]⁺ (m/z) | 150.07 (or within the instrument's mass accuracy) |
Workflow for ESI-MS Analysis:
Caption: Workflow for molecular weight confirmation by ESI-MS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note: FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Instrumentation: FT-IR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent pellet.
-
Place the pellet in the sample holder of the FT-IR instrument for analysis.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1680 | C=O stretch (keto tautomer) |
| ~1630 | C=C stretch |
| ~1580 | C=N stretch |
Single Crystal X-ray Diffraction
Application Note: Single crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals are essential. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, DMF/water) is a common method. Crystals should be well-formed, transparent, and free of defects, typically with dimensions of 0.1-0.3 mm.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer, typically with Mo-Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K).
-
-
Structure Solution and Refinement: The diffraction pattern is used to solve and refine the crystal structure using specialized software (e.g., SHELX).
Biological Context: Inhibition of CDK2 Signaling Pathway
Pyrazolo[1,5-a]pyrimidine derivatives are known inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1][2] Inhibition of CDK2, for example, can lead to cell cycle arrest at the G1/S transition, preventing cell proliferation. This makes CDK2 an attractive target for cancer therapy.
CDK2 Signaling Pathway in G1/S Transition:
Caption: Inhibition of the CDK2 signaling pathway at the G1/S checkpoint.
References
Application Notes and Protocols for Pyrazolopyrimidine-Based Anti-Wolbachia Agents in Filariasis Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphatic filariasis and onchocerciasis are debilitating parasitic diseases caused by filarial nematodes. A critical symbiotic relationship exists between these nematodes and the endosymbiotic bacterium Wolbachia.[1] Depletion of Wolbachia has been shown to have a significant detrimental impact on the viability and fertility of the adult worms (macrofilariae), making it a promising therapeutic strategy for filariasis.[1][2] Current treatments primarily target the microfilariae and have limited efficacy against adult worms.[1] This document outlines the application and protocols for a series of pyrazolopyrimidine-based compounds that have demonstrated potent anti-Wolbachia activity, offering a novel approach to developing macrofilaricidal drugs for filariasis.[1][2][3][4][5]
Rationale for Targeting Wolbachia with Pyrazolopyrimidines
The endosymbiont Wolbachia is essential for the long-term survival and reproduction of filarial worms such as Brugia malayi and Onchocerca volvulus.[1] Targeting these bacteria with antibiotics like doxycycline has proven to be an effective macrofilaricidal therapy.[1] However, the long treatment duration required for doxycycline necessitates the development of novel anti-Wolbachia agents with improved potency and pharmacokinetic profiles. Phenotypic screening has identified a series of pyrazolopyrimidines with potent nanomolar activity against Wolbachia in vitro.[1][2][4] These compounds represent a promising new chemical scaffold for the development of oral drugs for the treatment of filariasis.[1][2][4]
Data Presentation
The following tables summarize the in vitro efficacy and pharmacokinetic data for key pyrazolopyrimidine analogues.
Table 1: In Vitro Anti-Wolbachia Potency of Pyrazolopyrimidine Analogues
| Compound | EC50 (nM) in Wolbachia-infected insect cells (C6/36 wAlbB) | Reference |
| 1 (HTS Hit) | 21 | [1] |
| 2 | 19 | [4] |
| 3 | 17 | [1] |
| 10b | 79 | [4] |
| 10d | 105 | [1] |
| 15f | 143 | [1] |
| 15i | 51 | [1] |
| 15j | 52 | [1] |
| 15k | Not specified, but tolerated | [1] |
| Doxycycline | 17 | [1] |
Note: All tested compounds showed no cytotoxicity against the insect cells at the top concentration (5 μM) in the assay.[4]
Table 2: In Vitro DMPK and Anti-Wolbachia Activity in Brugia malayi Microfilariae (mf)
| Compound | Rat Hepatocyte Clearance (μL/min/10⁶ cells) | Aqueous Solubility (μM) | LogD at pH 7.4 | % Wolbachia reduction in B. malayi mf (at 5 μM after 6 days) | Reference |
| 1 (HTS Hit) | High | Low | Not Specified | 75.6 | [1] |
| 2 | Improved | Not Specified | Not Specified | Not Tested | [4] |
| 3 | Not Specified | Not Specified | Not Specified | 83.2 | [1] |
| 10d | Not Specified | Not Specified | Not Specified | 77.1 | [1] |
| 15f | Not Specified | Not Specified | Not Specified | 80.4 | [1] |
| 15i | Not Specified | Not Specified | Not Specified | Toxic to mf | [1] |
| 15j | Not Specified | Improved | Not Specified | 85.0 | [1] |
| Doxycycline | Not Applicable | Not Applicable | Not Applicable | 86.5 | [1] |
Table 3: In Vivo Pharmacokinetic Profile of Lead Compound 15f in SCID Mice
| Compound | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng.h/mL) | Bioavailability (%) | Reference |
| 15f | Oral (PO) | 10 | 1830 | 2 | 10800 | 76 | [1] |
| 15f | Intravenous (IV) | 2 | 1200 | 0.08 | 2830 | 100 | [1] |
Experimental Protocols
Protocol 1: In Vitro Anti-Wolbachia Drug Screening in C6/36 wAlbB Cells
Objective: To determine the half-maximal effective concentration (EC50) of pyrazolopyrimidine compounds against Wolbachia in an insect host cell line.
Materials:
-
Wolbachia-infected Aedes albopictus cell line (C6/36 wAlbB)
-
L-15 medium supplemented with 10% FBS, 2% Tryptose Phosphate Broth, and 1% Penicillin-Streptomycin
-
384-well microplates
-
Test compounds (pyrazolopyrimidines) and control drug (doxycycline)
-
DNA extraction kit
-
qPCR reagents for Wolbachia 16S rRNA and host actin genes
Procedure:
-
Culture C6/36 wAlbB cells at 26°C without CO2.
-
Seed the cells into 384-well plates.
-
Add serial dilutions of the test compounds and controls to the wells.
-
Incubate the plates for 6 days at 26°C.
-
After incubation, lyse the cells and extract total DNA.
-
Perform qPCR to quantify the copy numbers of the Wolbachia 16S rRNA gene and the host cell actin gene.
-
Calculate the ratio of Wolbachia to host cell DNA for each treatment.
-
Determine the EC50 value by plotting the percentage reduction in Wolbachia DNA against the compound concentration.
Protocol 2: Brugia malayi Microfilariae (mf) Anti-Wolbachia Assay
Objective: To confirm the anti-Wolbachia activity of compounds in the filarial parasite.
Materials:
-
Brugia malayi microfilariae (mf)
-
RPMI-1640 medium supplemented with 10% FBS
-
24-well plates
-
Test compounds and control drug (doxycycline)
-
Microscope for motility assessment
-
DNA extraction kit
-
qPCR reagents for Wolbachia surface protein gene (wsp) and nematode glutathione S-transferase gene (gst)
Procedure:
-
Isolate B. malayi mf from an infected host.
-
Culture the mf in 24-well plates in RPMI-1640 medium.
-
Add the test compounds at a fixed concentration (e.g., 5 μM).
-
Incubate for 6 days.
-
Assess mf motility daily using a microscope. A secondary readout for direct anti-nematode activity is the effect on mf motility; anti-Wolbachia drugs are not expected to directly impact worm motility.[1]
-
After 6 days, harvest the mf and extract total DNA.
-
Perform qPCR to determine the ratio of Wolbachia wsp to nematode gst gene copy numbers.
-
Calculate the percentage reduction in Wolbachia load compared to the vehicle control.
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic properties of lead compounds.
Materials:
-
SCID mice
-
Test compound formulated for oral (PO) and intravenous (IV) administration
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for drug quantification
Procedure:
-
Administer the test compound to mice via IV and PO routes at specified doses.
-
Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood to obtain plasma.
-
Extract the drug from the plasma samples.
-
Quantify the drug concentration in each sample using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.
Visualizations
Signaling Pathway and Therapeutic Strategy
Caption: Pyrazolopyrimidines target Wolbachia, leading to reduced worm viability and a macrofilaricidal effect.
Experimental Workflow for Anti-Wolbachia Drug Discovery
Caption: A streamlined workflow for the discovery and development of anti-Wolbachia pyrazolopyrimidines.
Logical Relationship of the Therapeutic Approach
Caption: The logical progression from the biological premise to the therapeutic goal of treating filariasis.
References
- 1. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Wolbachia drug discovery and development: safe macrofilaricides for onchocerciasis and lymphatic filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.lstmed.ac.uk [research.lstmed.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol synthesis.
Troubleshooting Guide
Issue 1: Low Overall Yield
Low or inconsistent yields are a common challenge in multi-step organic syntheses. The primary approach to synthesizing this compound involves the cyclocondensation of a 3-amino-5-methylpyrazole with a β-ketoester or a similar three-carbon building block. Several factors can contribute to a low overall yield.
Possible Causes and Solutions:
-
Purity of Starting Materials: Impurities in the 3-amino-5-methylpyrazole or the β-dicarbonyl compound can lead to side reactions and lower the yield of the desired product.
-
Recommendation: Ensure the purity of starting materials through recrystallization or column chromatography. Verify purity using techniques like NMR or melting point analysis.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst can significantly impact the reaction yield.
-
Recommendation: A systematic optimization of reaction conditions is recommended. This can involve screening different solvents, catalysts, and temperature ranges. Microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields.[1]
-
-
Side Reactions: The formation of regioisomers or other byproducts is a common issue that can reduce the yield of the target compound.
-
Recommendation: Careful selection of reactants and reaction conditions can help control regioselectivity. For instance, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds can be influenced by acidic or basic catalysts to favor the formation of the desired isomer.[1]
-
Issue 2: Formation of Impurities and Byproducts
The presence of impurities complicates purification and reduces the final yield.
Common Impurities and Mitigation Strategies:
-
Regioisomers: The condensation reaction can sometimes lead to the formation of the isomeric pyrazolo[1,5-a]pyrimidin-5-ol.
-
Recommendation: The choice of the β-dicarbonyl compound and the reaction conditions can influence the regioselectivity of the cyclization. For example, using ethyl acetoacetate is a common method for introducing the methyl and hydroxyl groups at the desired positions.
-
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or carefully increasing the temperature.
-
-
Polymeric Materials: Under harsh conditions, starting materials or intermediates can polymerize.
-
Recommendation: Avoid excessively high temperatures and prolonged reaction times. The use of milder reaction conditions, potentially with a more effective catalyst, can minimize polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
The most frequently employed strategy is the condensation of a 3-amino-5-methylpyrazole with a β-ketoester like ethyl acetoacetate.[1] This method is efficient for constructing the fused bicyclic system.[1] Yields can be high, but optimization of reaction conditions is crucial.
Q2: How can I improve the regioselectivity of the cyclization to favor the 7-OL isomer?
The regioselectivity is largely directed by the nature of the β-dicarbonyl compound and the reaction conditions. The reaction between an aminopyrazole and a β-dicarbonyl compound typically proceeds via an initial condensation followed by cyclization. The regiochemical outcome can be influenced by the steric and electronic properties of the substituents on both reactants.
Q3: Are there alternative synthetic routes to improve the yield?
Yes, several alternative strategies have been developed:
-
Three-Component Reactions: One-pot, three-component reactions of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds under microwave irradiation can be a rapid and efficient method for generating pyrazolo[1,5-a]pyrimidines in high purity.[1]
-
Green Chemistry Approaches: The use of environmentally benign solvents like water or solvent-free conditions, often coupled with microwave or ultrasound assistance, can lead to improved yields and easier work-up.[2][3]
-
Catalysis: Both acid and base catalysis can be employed to facilitate the condensation and cyclization steps. Lewis acids have also been reported to enhance the formation of the fused ring system.[1]
Q4: What are the best practices for purifying the final product?
Purification is critical for obtaining a high-purity product and an accurate yield determination.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for removing impurities.
-
Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a standard purification technique. A careful selection of the eluent system is necessary to achieve good separation.
Data Presentation
Table 1: Comparison of Synthetic Methods for Pyrazolo[1,5-a]pyrimidine Derivatives
| Method | Key Reagents | Conditions | Reported Yields | Reference |
| Cyclocondensation | 3-Aminopyrazole, β-Dicarbonyl Compound | Acidic or basic catalysis, conventional heating or microwave | Moderate to high | [1] |
| Three-Component Reaction | 3-Amino-1H-pyrazole, Aldehyde, Activated Methylene Compound | Microwave-assisted, often solvent-free | High | [1] |
| One-Pot Cyclization & Halogenation | Aminopyrazole, Enaminone/Chalcone, Sodium Halide | K₂S₂O₈, water | Nearly quantitative | [1] |
| Microwave-Assisted Cyclization | 3-Oxo-2-(2-arylhydrazinylidene) butanenitriles, 5-Amino-1H-pyrazoles | Solvent-free, microwave | High | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Cyclocondensation
This protocol is a generalized procedure based on the common condensation reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-methylpyrazole (1 equivalent) in a suitable solvent such as acetic acid or ethanol.
-
Addition of Reagent: Add ethyl acetoacetate (1.1 to 1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Visualizations
References
Identifying and minimizing side reactions in pyrazolopyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of pyrazolopyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of pyrazolopyrimidines?
A1: The most prevalent side reactions include the formation of regioisomers, dimerization of starting materials, and the formation of partially reduced dihydro-pyrazolopyrimidine derivatives. The formation of regioisomers is a significant challenge, especially when using unsymmetrical starting materials.[1]
Q2: How can I control the regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?
A2: Regioselectivity is primarily influenced by the reaction conditions and the nature of the reactants. The choice of solvent, catalyst, and heating method (conventional vs. microwave) can significantly impact the isomeric ratio. For instance, in the reaction of 5-aminopyrazoles with β-dicarbonyl compounds, the substitution pattern on both reactants directs the cyclization pathway.[2] Microwave-assisted synthesis has been shown to enhance regioselectivity in certain cases.[2]
Q3: My reaction is complete according to TLC, but I am struggling to isolate the pure product. What purification strategies are recommended?
A3: Purification of pyrazolopyrimidine derivatives can be challenging due to similar polarities of the desired product and side products. The most common and effective purification techniques are:
-
Column Chromatography: Silica gel is the standard stationary phase. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective for separating isomers and other impurities.[1]
-
Recrystallization: This method is excellent for obtaining highly pure crystalline products. Experimenting with various solvents like ethanol, isopropanol, or acetone to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature is key.[1]
Q4: Can microwave-assisted synthesis improve my reaction yield and reduce side products?
A4: Yes, microwave irradiation is a powerful tool in pyrazolopyrimidine synthesis. It often leads to a dramatic reduction in reaction times (from hours to minutes) and an increase in yields compared to conventional heating methods.[3][4][5][6] The rapid and uniform heating provided by microwaves can also enhance regioselectivity and minimize the formation of thermal degradation byproducts.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrazolopyrimidine Product
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting materials.
-
The isolated yield of the target compound is consistently low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Purity of Starting Materials | Impurities in the aminopyrazole or the dicarbonyl compound can inhibit the reaction. Ensure high purity of all reactants by recrystallization or chromatography before use.[1] |
| Suboptimal Reaction Temperature | The reaction may require higher temperatures to proceed to completion. If using conventional heating, consider increasing the reflux temperature by using a higher boiling point solvent. Alternatively, switch to microwave-assisted synthesis for more efficient heating.[7] |
| Incorrect Reaction Time | The reaction may not have reached completion. Monitor the reaction progress closely using TLC at regular intervals to determine the optimal reaction time.[1] |
| Catalyst Inefficiency | If using a catalyst (e.g., acid or base), ensure it is active and used in the appropriate amount. For acid catalysts like acetic acid, ensure it is not too dilute. |
Issue 2: Formation of a Mixture of Regioisomers
Symptoms:
-
¹H NMR spectrum of the crude product shows duplicate signals for characteristic protons.
-
Multiple spots with similar Rf values are observed on TLC.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Unsymmetrical Reactants | The use of unsymmetrical 5-aminopyrazoles or β-dicarbonyl compounds can lead to the formation of different constitutional isomers. |
| Reaction Conditions Favoring Both Pathways | The choice of solvent and temperature can influence the kinetic vs. thermodynamic control of the reaction, leading to different isomer ratios. |
| Solution 1: Modify Reaction Conditions | Systematically vary the reaction solvent (e.g., ethanol, acetic acid, DMF) and temperature. Microwave-assisted synthesis can sometimes favor the formation of a single isomer due to the rapid heating profile.[2] |
| Solution 2: Judicious Choice of Reactants | The electronic and steric properties of substituents on the aminopyrazole and dicarbonyl compound can direct the cyclization. For example, the reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds can result in regioselective formation of the desired product.[2] |
| Solution 3: Separation of Isomers | If the formation of isomers cannot be avoided, they can often be separated by careful flash column chromatography using a shallow gradient of a suitable eluent system (e.g., hexane/ethyl acetate).[1] |
Quantitative Data
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Pyrimidine Derivatives
| Product | Method | Reaction Time | Yield (%) | Reference |
| 2-Amino-4-(phenyl)-6-methylpyrimidine | Conventional | 6.5 hours | 65 | [3] |
| Microwave | 24 minutes | 82 | [3] | |
| 2-Amino-4-(4-methoxyphenyl)-6-methylpyrimidine | Conventional | 6 hours | 58 | [3] |
| Microwave | 24 minutes | 76 | [3] | |
| Phenyl-1H-pyrazoles | Conventional | 2 hours | 72-90 | [6] |
| Microwave | 5 minutes | 91-98 | [6] | |
| Pyrazolo[1,5-a]pyrimidines | Conventional | 24 hours | 58 | [8] |
| Microwave | 15-30 minutes | 83-93 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Conventional Heating
Objective: To synthesize a pyrazolo[1,5-a]pyrimidine derivative from a 5-aminopyrazole and a β-dicarbonyl compound.
Methodology:
-
To a solution of the 5-aminopyrazole (1.0 mmol) in ethanol or glacial acetic acid (10 mL), add the β-dicarbonyl compound (1.1 mmol).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 hexane:ethyl acetate). The reaction time can vary from a few hours to overnight depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine.
Protocol 2: Microwave-Assisted Synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones
Objective: To perform a three-component synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative using microwave irradiation.
Methodology:
-
In a 10 mL microwave pressure vial, add the substituted 5-aminopyrazole-4-carboxylate (1 mmol), trimethyl orthoformate (3 mmol), a primary amine (3 mmol), and ethanol (2 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 55 minutes with a maximum microwave power of 150 W.
-
After the reaction is complete, cool the vial to room temperature.
-
The precipitated product is isolated by vacuum filtration.
-
Recrystallize the solid from an appropriate solvent (e.g., ethyl acetate or methanol) to yield the pure product.
Visualizations
Caption: General reaction pathway for pyrazolopyrimidine synthesis highlighting potential side products.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrazolopyrimidine Cyclization
Welcome to the technical support center for the synthesis of pyrazolopyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot common challenges encountered during the cyclization process. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, along with detailed experimental protocols and data-driven insights to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing the pyrazolo[1,5-a]pyrimidine core?
A1: The synthesis of pyrazolo[1,5-a]pyrimidines is versatile, with several established strategies. The most common method involves the cyclocondensation reaction between 3-amino-1H-pyrazoles and β-dicarbonyl compounds or their equivalents.[1] Other significant approaches include three-component reactions, palladium-catalyzed cross-coupling, and microwave-assisted synthesis, which can offer improved yields and shorter reaction times.[1]
Q2: Which reaction parameters are most critical to optimize for a successful pyrazolopyrimidine cyclization?
A2: The success of the cyclization reaction is highly dependent on several parameters. The most critical factors to consider for optimization are the choice of solvent, reaction temperature, the type of catalyst used (if any), and the purity of the starting materials. The electronic and steric properties of the substituents on the aminopyrazole and the dicarbonyl compound also play a crucial role in the reaction outcome.[1]
Q3: What is the role of a catalyst in this reaction, and what are some common examples?
A3: Catalysts are often employed to facilitate the cyclization and dehydration steps, leading to the formation of the fused ring system. Both acidic and basic catalysts can be effective. Lewis acids, Brønsted acids (like acetic acid), or bases like piperidine are commonly used to enhance the reaction rate.[1][2] In some modern protocols, metal catalysts such as those based on Rhodium(III) or Palladium have been used, particularly in multicomponent or cross-coupling reactions.[1] For greener synthesis, nanocatalysts like ZnFe2O4 have also been reported.[3][4]
Q4: How does the choice of solvent affect the reaction outcome?
A4: The solvent plays a multifaceted role in the pyrazolopyrimidine synthesis. It influences the solubility of reactants, the reaction rate, and can even determine the regioselectivity of the reaction.[5][6] While polar protic solvents like ethanol or acetic acid are traditionally used, aprotic dipolar solvents such as DMF, dioxane, or toluene may be required for higher reaction temperatures or to improve the solubility of starting materials.[1][5] In some cases, solvent-free conditions, particularly under microwave irradiation, have proven to be highly efficient.[1]
Q5: My reaction is sluggish. How can I increase the reaction rate?
A5: A slow reaction rate can often be addressed by optimizing the reaction conditions. Increasing the reaction temperature is a common strategy, which may necessitate switching to a higher-boiling solvent.[5] The use of an appropriate catalyst can also significantly accelerate the reaction.[7] Additionally, microwave-assisted synthesis is a well-documented method for dramatically reducing reaction times and improving yields.[1]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am performing a pyrazolopyrimidine cyclization, but I am getting a very low yield, or no desired product at all. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the purity of your 3-aminopyrazole and 1,3-dicarbonyl compound. Impurities can inhibit the reaction or lead to unwanted side products.
-
Optimize Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier. If the reaction is being run at room temperature, try heating it. If you are already heating, the temperature might be too high, causing decomposition. Monitor the reaction at different temperatures to find the optimum.
-
Solvent Screening: The solubility of your starting materials is crucial. If they are not fully dissolved, the reaction will be slow or may not proceed at all. Perform small-scale experiments with a range of solvents of varying polarities (e.g., ethanol, acetic acid, DMF, dioxane, toluene) to find one that effectively dissolves both reactants.[5]
-
Introduce a Catalyst: If you are not using a catalyst, adding a catalytic amount of an acid (e.g., glacial acetic acid, p-TSA) or a base (e.g., piperidine) can facilitate the crucial cyclization and dehydration steps.
-
Check for Stable Intermediates: In some cases, stable intermediates may form that do not readily convert to the final product.[6] Analyze your crude reaction mixture by LC-MS or NMR to identify any such intermediates. Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.
Issue 2: Formation of a Mixture of Regioisomers
Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge when using unsymmetrical starting materials. The regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl compound is initially attacked by the exocyclic amino group of the 3-aminopyrazole. This can be influenced by steric and electronic factors, as well as the reaction conditions.
Troubleshooting Steps:
-
pH Control: The pH of the reaction medium can significantly influence the reaction pathway. Under acidic conditions, the reaction may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[6] Experiment with adding a catalytic amount of acid (e.g., acetic acid) versus a base (e.g., piperidine).
-
Solvent Effects: The polarity of the solvent can influence the transition states leading to the different isomers. It has been shown that fluorinated alcohols can sometimes enhance regioselectivity in similar cyclization reactions.[6]
-
Temperature Adjustment: Lowering the reaction temperature may increase the selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Steric Hindrance: Consider the steric bulk of the substituents on your reactants. A bulkier group on the 1,3-dicarbonyl compound may direct the nucleophilic attack to the less hindered carbonyl group.
Issue 3: Competing Side Reactions
Question: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can they be minimized?
Answer: Side reactions can compete with the desired cyclization, leading to lower yields and difficult purification.
Common Side Reactions & Solutions:
-
Michael Addition: If using certain substrates, solvents like methanol can sometimes participate in Michael addition as a side reaction.[5] If this is suspected, switching to an aprotic solvent may be beneficial.
-
Formation of Open-Chain Intermediates: Incomplete cyclization can lead to the isolation of imine or enamine intermediates.[8] This can often be overcome by increasing the reaction temperature, extending the reaction time, or adding a catalyst to promote the final ring-closing step.
-
Self-Condensation of Reactants: The 1,3-dicarbonyl compound may self-condense under certain conditions. This can be minimized by controlling the reaction temperature and the rate of addition of reactants.
Data Presentation
Table 1: Effect of Solvent on Reaction Yield and Time
The choice of solvent can significantly impact the efficiency of the pyrazolopyrimidine synthesis. The following table summarizes results from a study on the synthesis of pyrazolo[1,5-a]pyridine derivatives, which shares mechanistic similarities and provides relevant insights.
| Entry | Solvent | Method | Time (min) | Yield (%) |
| 1 | Methanol | Sonication | 120 | 85 |
| 2 | Acetonitrile | Sonication | 90 | 92 |
| 3 | Acetonitrile | Conventional Heating | 180 | 70 |
| 4 | Dioxane | Sonication | 120 | 80 |
| 5 | Toluene | Sonication | 180 | 65 |
Data adapted from a study on a related heterocycle synthesis, illustrating the profound effect of solvent and energy source. Acetonitrile under sonication provided the best results.[9]
Table 2: Influence of Catalyst on Reaction Yield
The presence and nature of a catalyst can be critical for achieving high yields.
| Entry | Reactants | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 3-Aminopyrazole, Aldehyde, Ylide | Cationic Rh(III) | Dioxane, MW, 150 °C | High | [1] |
| 2 | 5-Aminopyrazole, α-Amino Acids | I₂–DMSO, FeCl₃ | N/A | Good | [10] |
| 3 | Hydrazine, Acetoacetate, Aldehyde, Barbituric Acid | ZnFe₂O₄/GA | Water, 100 °C | 87-95 | [3] |
| 4 | 3-Methyl-1-phenyl-5-pyrazolone, Carbonyl compounds | Nanozeolite NaX | Solvent-free | High | [11] |
This table summarizes various catalytic systems reported for pyrazolopyrimidine synthesis, highlighting the diversity of effective catalysts.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Cyclocondensation
This protocol describes a typical method for the synthesis of pyrazolo[1,5-a]pyrimidines via the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-aminopyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.0 - 1.2 eq).
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, pour the mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate). The resulting precipitate is filtered, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis (Example)
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1]
-
Reaction Setup: In a microwave process vial, combine the 3-aminopyrazole (1.0 eq), aldehyde (1.0 eq), sulfoxonium ylide (1.2 eq), a Rh(III) catalyst, and additives like KOAc and pivalic acid in dioxane.[1]
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C for the optimized reaction time (e.g., 20-30 minutes).
-
Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography to yield the desired pyrazolo[1,5-a]pyrimidine.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [논문]Catalytic Synthesis of Pyrazolo[3,4-d]pyrimidin-6-ol and Pyrazolo[3,4-d]pyrimidine-6-thiol Derivatives Using Nanoparticles of NaX Zeolite as Green Catalyst [scienceon.kisti.re.kr]
Strategies to improve the aqueous solubility of pyrazolopyrimidine inhibitors
<_content> ## Technical Support Center: Pyrazolopyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyrimidine inhibitors. This resource provides practical guidance and answers to frequently asked questions (FAQs) regarding a critical challenge in their development: poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My pyrazolopyrimidine inhibitor has very low aqueous solubility. What are the primary strategies I should consider to improve it?
A1: Poor aqueous solubility is a common issue for pyrazolopyrimidine inhibitors, often due to their planar, aromatic structure which can lead to high crystal packing energy.[1][2] A systematic approach is recommended to tackle this problem. The main strategies fall into three categories:
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Chemical Modification: Altering the molecule's structure to improve its intrinsic solubility. This includes salt formation, creating prodrugs, or adding polar functional groups.[3][4][5]
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Formulation-Based Approaches: Modifying the drug substance's physical form without changing its chemical structure. Key methods include creating amorphous solid dispersions (ASDs), co-crystals, and using lipid-based formulations like liposomes or nanoparticles.[6][7][8][9]
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Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization and nanonization to improve the dissolution rate.[10]
The best strategy depends on the specific physicochemical properties of your compound (e.g., pKa, logP, melting point), the development stage, and the intended application.
Q2: When is salt formation a suitable strategy and what are the potential pitfalls?
A2: Salt formation is one of the most effective and widely used methods for improving the solubility and dissolution rate of ionizable compounds.[11] Approximately 50% of all small molecule drugs on the market are administered as salts.[11]
-
When to Use It: This strategy is only applicable if your pyrazolopyrimidine inhibitor has an ionizable functional group (i.e., a sufficiently acidic or basic pKa). It is often a first-line approach for ionizable BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds.[11]
-
Potential Pitfalls:
-
Disproportionation: The salt may convert back to the less soluble free acid or base form, especially in environments with changing pH, like the gastrointestinal tract.
-
Hygroscopicity: The resulting salt form can be highly hygroscopic (readily absorbs moisture from the air), which can negatively impact its stability and handling.
-
Common Ion Effect: The solubility of a salt can be suppressed in a solution containing a common ion, potentially reducing its effectiveness in certain biological fluids or co-formulations.[11]
-
Q3: My compound is not ionizable. What are the next best options?
A3: If your compound is non-ionizable, formulation-based strategies are the most common and effective alternatives to salt formation.
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique where the crystalline drug is molecularly dispersed in a hydrophilic polymer matrix.[6][12] By converting the drug to a higher-energy amorphous state, its apparent solubility and dissolution rate can be significantly increased.[8][13] This is one of the most successful industrial methods for enhancing the bioavailability of poorly soluble drugs.[14]
-
Co-crystals: This approach involves combining the active pharmaceutical ingredient (API) with a benign co-former in a specific stoichiometric ratio to form a new crystalline solid.[15][16] Co-crystals can modify the API's physical properties, such as melting point, stability, and solubility, without altering its chemical structure.[15][17] This is a valuable alternative to salt formation for non-ionizable compounds.[15]
The choice between ASDs and co-crystals depends on the thermal stability of your compound (ASDs made by hot-melt extrusion require thermal stability) and its hydrogen bonding capabilities (crucial for co-crystal formation).
Q4: How can structural modifications to the pyrazolopyrimidine scaffold itself improve solubility?
A4: Medicinal chemistry efforts can directly address solubility by modifying the core structure. This is often performed during the lead optimization phase.
-
Disrupting Planarity and Crystal Packing: The high planarity of the pyrazolopyrimidine scaffold contributes to strong crystal packing energy, which in turn lowers aqueous solubility.[1] Strategies to disrupt this include:
-
Introducing rotatable bonds, for example, by reducing an amide linker to an amine.[1]
-
Adding substituents that break the molecule's symmetry and planarity.
-
-
Adding Polar Groups: Incorporating polar functional groups, such as a hydroxymethyl substituent (-CH₂OH), can improve hydrogen bonding with water, thereby enhancing solubility while potentially maintaining biochemical potency and permeability.[18]
-
Prodrugs: A prodrug is a chemically modified, often more soluble version of the active drug that converts to the active form in vivo.[3][4] This is a well-established strategy to overcome poor solubility and improve pharmacokinetic properties.[3][19] For example, adding a promoiety can mask lipophilic parts of the molecule until it is metabolized.
Troubleshooting Guides
Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
-
Probable Cause: The concentration of your compound in the final aqueous solution exceeds its thermodynamic solubility limit. DMSO is a powerful organic solvent, but its solubilizing effect is lost upon high dilution in water.[6]
-
Solutions:
-
Reduce Final Concentration: Determine the maximum solubility of your compound in the final buffer and ensure your experimental concentration is below this limit.
-
Use Formulation Excipients: For in vitro assays, consider using solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween 80) in your aqueous buffer.[6] For in vivo studies, this points to the need for an enabling formulation like an ASD or a lipid-based system.[7]
-
Check for pH Effects: If your compound is ionizable, ensure the pH of your final buffer is optimal for keeping it in its more soluble, ionized state.
-
Issue 2: My amorphous solid dispersion (ASD) is not physically stable and recrystallizes over time.
-
Probable Cause: The drug loading in the polymer is too high, or the chosen polymer is not effectively stabilizing the amorphous form through molecular interactions (e.g., hydrogen bonding).[20]
-
Solutions:
-
Optimize Drug Loading: Reduce the weight percentage of the drug in the dispersion. A lower drug loading often leads to better stability.
-
Screen Different Polymers: The interaction between the drug and the polymer is critical.[20] Screen various pharmaceutical polymers (e.g., PVP, HPMC, Soluplus®) to find one that has strong, specific interactions with your pyrazolopyrimidine inhibitor. Techniques like FTIR and solid-state NMR can help identify these interactions.[20]
-
Control Moisture: Store the ASD under dry conditions (e.g., in a desiccator), as moisture can act as a plasticizer and accelerate recrystallization.
-
Quantitative Data Summary
The following table summarizes reported solubility enhancements for pyrazolopyrimidine derivatives using various strategies.
| Strategy | Parent Compound Solubility | Enhanced Solubility | Fold Increase | Reference |
| Chemical Modification | ||||
| Disrupting Planarity | 4.6 µM | 74 µM | ~16-fold | [1][2] |
| Prodrug Approach | ||||
| Prodrug Synthesis | (Not specified) | (Significantly improved) | (Not quantified) | [3][4][19] |
| Formulation Approach | ||||
| Liposomal Encapsulation | (Poorly soluble) | (Improved profile) | (Not quantified) | [7] |
| Amorphous Solid Dispersion | (Low solubility) | (Improved apparent solubility) | (Not quantified) | [6][13][21] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare a small-scale ASD for initial screening and in vitro testing.
Materials:
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Pyrazolopyrimidine inhibitor (API)
-
Polymer (e.g., Polyvinylpyrrolidone K30, HPMC-AS)
-
Volatile organic solvent (e.g., acetone, methanol, or a mixture that dissolves both API and polymer)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Methodology:
-
Dissolution: Accurately weigh the API and polymer (e.g., in a 1:4 API:polymer ratio). Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, clear film is formed on the flask wall and all solvent is removed.
-
Final Drying: Scrape the solid film from the flask. To ensure complete removal of residual solvent, place the solid in a vacuum oven and dry for 24-48 hours at a temperature well below the glass transition temperature (Tg) of the dispersion.
-
Processing: Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Characterization (Recommended): Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) to check for the absence of a melting endotherm and the presence of a single Tg, and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity peaks.
Protocol 2: Screening for Co-crystals by Slurry Crystallization
Objective: To screen for potential co-crystal formation between a pyrazolopyrimidine inhibitor and various co-formers.
Materials:
-
Pyrazolopyrimidine inhibitor (API)
-
A selection of pharmaceutically acceptable co-formers (e.g., benzoic acid, succinic acid, nicotinamide)
-
Screening solvents (e.g., ethanol, ethyl acetate, acetonitrile)
-
Small vials with magnetic stir bars
-
Stir plate
-
Filtration apparatus
Methodology:
-
Preparation: In a small vial, add the API and a selected co-former in a defined molar ratio (e.g., 1:1).
-
Slurrying: Add a small amount of the screening solvent, just enough to create a mobile slurry of the solids.[17]
-
Equilibration: Place the vial on a stir plate and allow the slurry to stir at room temperature for a set period (e.g., 3-7 days). This allows the system to reach thermodynamic equilibrium, favoring the formation of the most stable solid phase (which may be a co-crystal).[17]
-
Isolation: After the equilibration period, isolate the solid material by vacuum filtration and allow it to air dry.
-
Analysis: Analyze the resulting solid using Powder X-Ray Diffraction (PXRD). Compare the PXRD pattern of the product to the patterns of the starting API and co-former. A new, unique pattern indicates the formation of a new solid phase, likely a co-crystal. Further characterization (e.g., DSC, spectroscopy) would be needed for confirmation.
Visualizations
Decision Workflow for Solubility Enhancement
This diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy for a pyrazolopyrimidine inhibitor.
Caption: Decision tree for selecting a solubility enhancement strategy.
Mechanism of Action: JAK Inhibition Pathway
Many pyrazolopyrimidine derivatives function as kinase inhibitors. This diagram shows a simplified signaling pathway for a Janus Kinase (JAK) inhibitor, a common target for this class of compounds.
Caption: Simplified JAK-STAT signaling pathway and point of inhibition.
References
- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. pharmacyjournal.in [pharmacyjournal.in]
- 17. rjwave.org [rjwave.org]
- 18. osti.gov [osti.gov]
- 19. usiena-air.unisi.it [usiena-air.unisi.it]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Metabolic Stability of Pyrazolopyrimidine Drug Candidates
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for experiments aimed at improving the metabolic stability of pyrazolopyrimidine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for pyrazolopyrimidine compounds?
A1: Pyrazolopyrimidine compounds are primarily metabolized by Phase I and Phase II enzymes.[1] The most common pathways are mediated by Cytochrome P450 (CYP) enzymes, a superfamily of enzymes predominantly found in the liver.[2][3][4] Key reactions include oxidation, oxidative dechlorination, and N-dealkylation.[2] Studies have indicated that the CYP3A family is often the isoenzyme family most involved in the metabolism of this scaffold.[2]
Q2: How can I identify the metabolic "soft spots" on my pyrazolopyrimidine candidate?
A2: Identifying metabolic soft spots involves incubating your compound with a metabolically active system, such as human liver microsomes (HLM) or hepatocytes, and analyzing the resulting metabolites using LC-MS/MS.[5] The appearance of metabolites resulting from specific transformations (e.g., hydroxylation at a particular position) points to the location of metabolic instability. Comparing the rate of disappearance of the parent compound in microsomal assays versus hepatocyte assays can also provide clues; for instance, rapid clearance in hepatocytes but not microsomes may suggest susceptibility to Phase II metabolism.[6][7]
Q3: What are the key strategies to improve the metabolic stability of pyrazolopyrimidine candidates?
A3: Once a metabolic soft spot is identified, several medicinal chemistry strategies can be employed:
-
Blocking Metabolic Sites: Introducing sterically hindering groups or electron-withdrawing groups near the labile position can prevent enzyme binding. For example, incorporating halogens like fluorine or chlorine at susceptible positions can enhance metabolic stability.[8]
-
Bioisosteric Replacement: Replacing a metabolically vulnerable moiety with a bioisostere can improve stability while retaining biological activity.[9] For instance, replacing a metabolically active phenyl ring with a pyridyl group or substituting a key amide with a 1,2,4-triazole has been shown to increase metabolic stability in pyrazolopyrimidine inhibitors.[10][11][12]
-
Deuteration: Replacing hydrogen atoms with deuterium at a site of metabolism (the "soft spot") can slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect, thereby enhancing stability.[13]
Q4: What is the difference between a microsomal stability assay and a hepatocyte stability assay?
A4: Both are crucial in vitro tools, but they assess different aspects of liver metabolism.[9][14]
-
Liver Microsome Assay: Uses subcellular fractions (vesicles of the endoplasmic reticulum) that contain most Phase I enzymes, especially CYPs.[15][16] It is a cost-effective method primarily used to evaluate Phase I metabolism and requires the addition of cofactors like NADPH.[9][15]
-
Hepatocyte Assay: Uses intact, viable liver cells. This system contains the full range of Phase I and Phase II metabolic enzymes and their endogenous cofactors in a more physiologically relevant environment.[17][18] It provides a more comprehensive assessment of a compound's metabolic fate, including cellular uptake and the influence of drug transporters.[7][9]
Q5: How do I interpret the primary data from these metabolic stability assays?
A5: The two key parameters derived from metabolic stability assays are the half-life (t½) and the intrinsic clearance (CLint).[5][17]
-
Half-life (t½): The time required for 50% of the parent compound to be metabolized. A longer half-life signifies greater metabolic stability.[9]
-
Intrinsic Clearance (CLint): Represents the inherent capacity of the liver enzymes to metabolize a drug.[9] It is expressed as the volume of the biological matrix cleared of the drug per unit time (e.g., µL/min/mg microsomal protein or µL/min/10⁶ cells).[9] A lower CLint value indicates better metabolic stability.[5]
Troubleshooting Guide
This section addresses common issues encountered during the metabolic stability assessment of pyrazolopyrimidine candidates.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound disappears almost instantly (t½ < 5 min) in the microsomal assay. | 1. The compound is a high-clearance candidate. 2. The microsomal protein concentration is too high for this compound. | 1. This is a valid result indicating high susceptibility to Phase I metabolism. Proceed with metabolite identification to find the soft spot. 2. Reduce the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.2 mg/mL) and re-run the assay to get a more defined clearance rate.[9] |
| Compound is stable in liver microsomes but shows high clearance in hepatocytes. | 1. The compound is primarily cleared by Phase II (conjugative) metabolic pathways (e.g., UGTs), which are absent in standard microsomal assays.[7] 2. The compound is a substrate for uptake transporters, leading to high intracellular concentrations and subsequent metabolism.[7] 3. The compound is metabolized by non-CYP enzymes (e.g., aldehyde oxidase) present in the hepatocyte cytosol.[18] | 1. Analyze hepatocyte samples for Phase II metabolites (e.g., glucuronides). 2. Conduct specific uptake transporter assays to confirm. 3. If non-CYP metabolism is suspected, consider using cytosolic S9 fractions or specific enzyme inhibitors in the hepatocyte assay.[5] |
| Compound appears unstable in the control incubation (without NADPH cofactor). | 1. The compound has inherent chemical instability in the assay buffer (pH 7.4, 37°C). 2. The compound is being degraded by non-NADPH-dependent enzymes present in microsomes, such as esterases.[9] | 1. Run a control incubation in the buffer without any microsomes to confirm chemical instability.[9] 2. If esterase activity is suspected, include a general esterase inhibitor in the incubation or test in plasma from different species. |
| High variability in results between replicate wells or experiments. | 1. Inconsistent pipetting or experimental execution.[17] 2. Poor solubility of the test compound in the incubation buffer.[17] 3. Inconsistent enzyme activity between different batches or thaws of microsomes/hepatocytes.[17] 4. Poor cell health or viability (for hepatocyte assays).[9] | 1. Ensure precise execution; automation can reduce variability.[17] 2. Verify compound solubility and ensure the final organic solvent concentration is low (typically ≤ 0.5%).[17] 3. Always run a positive control compound with known metabolic properties to monitor enzyme activity and ensure consistency.[17] 4. For hepatocytes, confirm high viability (>85%) post-thaw before starting the experiment.[17] |
| In vitro data does not correlate with in vivo findings. | 1. Significant extrahepatic metabolism (metabolism in tissues other than the liver, such as the intestine or kidney).[17] 2. The in vitro model lacks a specific metabolic pathway present in vivo.[19] 3. Issues with drug transporters or poor permeability not fully captured by the in vitro system.[17][19] | 1. Consider conducting metabolic stability assays using subcellular fractions from other tissues (e.g., intestine S9).[17] 2. Re-evaluate the differences between microsomal and hepatocyte data for clues about missing pathways. 3. Use more complex models like sandwich-cultured hepatocytes to investigate transporter effects. |
Data Presentation: Structure-Metabolic Stability Relationship
The following table summarizes common structural modifications on the pyrazolopyrimidine scaffold and their impact on metabolic stability, based on published findings.
| Modification Strategy | Example | Position | Effect on Metabolic Stability | Reference(s) |
| Halogenation | Adding an electron-withdrawing group like Chlorine (Cl) or Fluorine (F). | Position 5 | Increases metabolic stability by making the compound less susceptible to oxidative degradation. | [8] |
| Deuteration | Replacing a Hydrogen (H) atom with Deuterium (D) on a labile moiety. | Pyrrolidine substituent | Can improve pharmacokinetic properties by slowing the rate of metabolism at that site. | [13] |
| Bioisosteric Replacement | Replacing a metabolically labile amide group. | Position 3 | Replacing an amide with a 1,2,4-triazole improved metabolic stability in both mouse and human liver microsomes and hepatocytes. | [11][12] |
| Lipophilicity Increase | Adding a morpholine group. | Varies | Can enhance metabolic stability and lead to a more favorable in vivo profile. | [13] |
Experimental Protocols
Detailed Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of a pyrazolopyrimidine candidate in HLM.
1. Preparation of Reagents:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: 10 mM solution in DMSO. Prepare a 125 µM working solution in acetonitrile.[10]
-
NADPH Regenerating System (Cofactor Solution): Prepare a solution in phosphate buffer containing MgCl₂ (3.3 mM), NADPН (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL).[10]
-
HLM Stock: Thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[15]
-
Stopping Solution: Cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.[10]
2. Incubation Procedure:
-
Label microcentrifuge tubes or a 96-well plate for each time point (e.g., 0, 5, 15, 30, 45 minutes) and for a negative control (-NADPH).[15]
-
Add buffer, diluted HLM, and the test compound (final concentration typically 1-2 µM) to each tube/well.[10]
-
Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking.[9]
-
Initiate the reaction by adding the pre-warmed Cofactor Solution to all tubes except the negative control (add buffer instead).[10]
-
Incubate at 37°C with gentle shaking (e.g., 100 rpm).[10]
-
At each designated time point, stop the reaction by adding a sufficient volume (e.g., 3-5 volumes) of the cold Stopping Solution.[10] The 0-minute time point is stopped immediately after adding the cofactor.
3. Sample Analysis:
-
Centrifuge the plate/tubes to precipitate the microsomal proteins (e.g., 5500 rpm for 5 minutes).[10]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to measure the peak area of the parent compound relative to the internal standard.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (mL incubation / mg microsomal protein).
Visualizations
References
- 1. bioivt.com [bioivt.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. pubs.acs.org [pubs.acs.org]
- 12. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
Technical Support Center: Overcoming Multidrug Resistance with Pyrazolopyrimidine-Based Agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with pyrazolopyrimidine-based agents for overcoming multidrug resistance (MDR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which pyrazolopyrimidine-based agents overcome multidrug resistance?
A1: The primary mechanism involves the inhibition of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1).[1] Many pyrazolopyrimidine derivatives act as competitive or non-competitive inhibitors of these efflux pumps, preventing the removal of chemotherapeutic drugs from cancer cells and thus restoring their efficacy. Some of these agents have been shown to directly interact with P-gp and inhibit its ATPase activity.[2]
Q2: Are there other mechanisms of action for pyrazolopyrimidine-based agents in combating drug resistance?
A2: Yes, beyond direct P-gp inhibition, some pyrazolopyrimidine compounds can modulate signaling pathways associated with drug resistance. For instance, they can act as inhibitors of kinases like Pim-1 and those in the EGFR/Akt pathway.[3][4] Overexpression of these kinases is linked to enhanced cell survival and drug resistance. By inhibiting these pathways, the compounds can reduce the expression or activity of drug efflux pumps and promote apoptosis.
Q3: What are the common pyrazolopyrimidine scaffolds investigated for MDR reversal?
A3: Several pyrazolopyrimidine scaffolds have been explored, including pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine.[5][6] The specific substitutions on these core structures significantly influence their potency and selectivity as MDR reversal agents.
Q4: How is the efficacy of a pyrazolopyrimidine-based MDR reversal agent quantified?
A4: The efficacy is often quantified by the "reversal fold" (RF). This value is calculated by dividing the IC50 of a chemotherapeutic agent alone by the IC50 of the same agent in the presence of the pyrazolopyrimidine compound. A higher reversal fold indicates a more potent reversal of resistance.
Troubleshooting Guides
Issue 1: Low aqueous solubility of the pyrazolopyrimidine compound leading to inconsistent in vitro assay results.
-
Question: My pyrazolopyrimidine inhibitor shows variable IC50 values and poor reproducibility in cell-based assays. What could be the cause and how can I troubleshoot this?
-
Answer: Poor aqueous solubility is a common issue with pyrazolopyrimidine derivatives and can lead to precipitation in cell culture media, resulting in an unknown and variable effective concentration.
Troubleshooting Steps:
-
Solubility Assessment: First, determine the solubility of your compound in the specific cell culture medium you are using.
-
Use of Co-solvents: Prepare a high-concentration stock solution in a biocompatible organic solvent like DMSO. When diluting into your aqueous assay medium, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experiments, including controls.
-
Formulation Strategies: For in vivo studies, consider formulation strategies such as creating amorphous solid dispersions with hydrophilic polymers to improve solubility.[7]
-
Issue 2: Conflicting results in P-glycoprotein (P-gp) inhibition assays.
-
Question: My compound shows P-gp inhibition in a substrate accumulation assay (e.g., Rhodamine 123), but the effect on reversing drug resistance in a cytotoxicity assay (e.g., MTT) is less pronounced. Why might this be?
-
Answer: This discrepancy can arise from several factors:
-
Off-target effects: The compound might have its own cytotoxic effects at the concentrations used to see P-gp inhibition, which can confound the results of the cytotoxicity assay.
-
Different binding sites: The compound might interact with a substrate-binding site on P-gp that has a higher affinity for the fluorescent dye than for the chemotherapeutic agent.
-
Complex resistance mechanisms: The cancer cell line may have multiple resistance mechanisms in addition to P-gp overexpression. Therefore, inhibiting P-gp alone may not be sufficient to fully restore sensitivity to the chemotherapeutic drug.
Troubleshooting Steps:
-
Evaluate Intrinsic Cytotoxicity: Determine the IC50 of your pyrazolopyrimidine compound alone on both the sensitive and resistant cell lines to understand its intrinsic cytotoxicity.
-
Use Multiple P-gp Substrates: Test the inhibitory effect of your compound using different P-gp substrates (e.g., Calcein-AM, doxorubicin) to see if the inhibition is substrate-dependent.
-
Characterize the Resistant Cell Line: Use techniques like Western blotting to confirm the overexpression of P-gp and investigate the presence of other ABC transporters (e.g., MRP1, BCRP).
-
Issue 3: High background in P-gp ATPase activity assays.
-
Question: I am performing a P-gp ATPase activity assay and observing high ATPase activity in my negative controls, making it difficult to assess the inhibitory effect of my compound. What can I do?
-
Answer: High background ATPase activity can be due to the presence of other ATPases in the membrane preparation.
Troubleshooting Steps:
-
Use a Specific Inhibitor: The assay should be performed in the presence and absence of a specific P-gp inhibitor, such as sodium orthovanadate (Na3VO4), to distinguish P-gp-specific ATPase activity from the background.
-
Optimize Membrane Preparation: Ensure that the membrane vesicles used are highly enriched for P-gp.
-
Check Reagent Purity: Contaminants in the ATP or buffer solutions can sometimes interfere with the assay. Use high-purity reagents.
-
Quantitative Data
Table 1: In Vitro Cytotoxicity of Selected Pyrazolopyrimidine Derivatives in MDR Cancer Cell Lines
| Compound ID | Cell Line | Target | IC50 (µM) | Reference |
| Compound 1 | HCC1937 (Breast Cancer) | EGFR | 7.01 | [3] |
| Compound 1 | HeLa (Cervical Cancer) | EGFR | 11.0 | [3] |
| Compound 5i | MCF-7 (Breast Cancer) | EGFR/VGFR2 | 3.81 | [8] |
| Compound 5h | HCT-116 (Colon Cancer) | PIM-1 | 1.51 | [9] |
| Compound 6c | MCF-7 (Breast Cancer) | PIM-1 | 7.68 | [9] |
| Compound 10k | HT-29 (Colon Cancer) | VEGFR-2 | 0.03-1.6 | [10] |
| Compound 16q | MCF-7/ADR (MDR Breast Cancer) | ABCB1 | 27.00 (in presence of 5µM PTX) | [1] |
Table 2: Reversal of Multidrug Resistance by Pyrazolo[1,5-a]pyrimidine Derivative 16q
| Cell Line | Chemotherapeutic Agent | Concentration of 16q (µM) | IC50 (nM) | Reversal Fold (RF) | Reference |
| MCF-7/ADR | Paclitaxel (PTX) | 0 | 6680 | - | [1] |
| MCF-7/ADR | Paclitaxel (PTX) | 5 | 27.00 | 247.40 | [1] |
| MCF-7/ADR | Paclitaxel (PTX) | 10 | 10.07 | 663.44 | [1] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of pyrazolopyrimidine compounds on the viability of cancer cells.
Materials:
-
Resistant and sensitive cancer cell lines
-
Pyrazolopyrimidine compound and chemotherapeutic agent
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyrazolopyrimidine compound, the chemotherapeutic agent, or a combination of both. Include untreated and vehicle-treated (e.g., DMSO) controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
P-gp Efflux Assay (Rhodamine 123 Accumulation)
This flow cytometry-based assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
MDR and parental sensitive cell lines
-
Pyrazolopyrimidine compound
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Verapamil or other known P-gp inhibitor (positive control)
-
Flow cytometer
Procedure:
-
Harvest and resuspend cells in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with the pyrazolopyrimidine compound at various concentrations for 30-60 minutes at 37°C. Include a vehicle control and a positive control.
-
Add Rhodamine 123 to a final concentration of 50-200 ng/mL and incubate for another 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, ice-cold PBS.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission at ~530 nm).
-
An increase in intracellular fluorescence in the presence of the pyrazolopyrimidine compound indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
This assay measures the effect of the pyrazolopyrimidine compound on the ATP hydrolysis activity of P-gp.
Materials:
-
Membrane vesicles from cells overexpressing human P-gp
-
Pyrazolopyrimidine compound
-
ATP
-
Assay buffer (containing MgCl2)
-
Sodium orthovanadate (Na3VO4, P-gp inhibitor)
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)
-
Microplate reader
Procedure:
-
Pre-incubate the P-gp-containing membrane vesicles with various concentrations of the pyrazolopyrimidine compound in the assay buffer at 37°C.
-
Initiate the ATPase reaction by adding ATP.
-
Incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding the Pi detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for malachite green).
-
To determine P-gp specific activity, subtract the absorbance values of samples containing Na3VO4 from those without.
-
A decrease in P-gp specific ATPase activity in the presence of the pyrazolopyrimidine compound indicates inhibition.
Visualizations
Caption: Experimental workflow for identifying and validating pyrazolopyrimidine-based MDR reversal agents.
Caption: Mechanism of P-glycoprotein inhibition by pyrazolopyrimidine agents to reverse MDR.
Caption: Inhibition of the EGFR/Akt signaling pathway by pyrazolopyrimidine agents.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. The oncogenic PIM kinase family regulates drug resistance through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.13. Evaluation of the P-glycoprotein (P-gp) ATPase inhibitory activity [bio-protocol.org]
- 9. Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize pyrazolo[1,5-a]pyrimidines is resulting in a low yield. What are the common causes and how can I improve it?
Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials: Ensure the 5-aminopyrazole and the β-dicarbonyl compound (or its equivalent) are pure. Impurities can interfere with the reaction. Recrystallize or chromatograph the starting materials if necessary.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While alcohols like ethanol are common, for less reactive substrates, higher boiling point solvents like n-propanol or solvent-free conditions might be necessary.[1] Microwave irradiation has also been shown to significantly improve yields and reduce reaction times.[2][3]
-
Catalyst: The reaction is often catalyzed by acids or bases. If you are using acidic conditions (e.g., acetic acid, p-toluenesulfonic acid), ensure it is not degrading your starting materials. For base-catalyzed reactions (e.g., piperidine, sodium ethoxide), the stoichiometry of the base can be crucial.
-
Temperature and Reaction Time: Some reactions require prolonged heating under reflux.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating may lead to incomplete conversion, while excessive heat can cause decomposition.
-
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.
Q2: I am observing the formation of multiple isomers in my reaction. How can I improve the regioselectivity for the desired pyrazolo[1,5-a]pyrimidine?
The formation of isomers is a common challenge in the synthesis of substituted pyrazolo[1,5-a]pyrimidines. Regioselectivity is primarily influenced by the nature of the reactants and the reaction conditions.
-
Nature of the β-Dicarbonyl Compound:
-
Unsymmetrical 1,3-Diketones: When using unsymmetrical 1,3-diketones, the reaction can potentially yield two different regioisomers. The regioselectivity is often governed by the relative reactivity of the two carbonyl groups. The more electrophilic carbonyl carbon is preferentially attacked by the exocyclic amino group of the 5-aminopyrazole.
-
β-Ketoesters and β-Enaminones: Using β-ketoesters or β-enaminones can often provide better regiocontrol compared to 1,3-diketones.[6] The use of β-enaminones, for instance, can direct the initial condensation to a specific carbon atom.[6]
-
-
Substituents on the 5-Aminopyrazole: The electronic and steric nature of the substituents on the 5-aminopyrazole ring can influence the nucleophilicity of the endocyclic and exocyclic nitrogen atoms, thereby affecting the cyclization pathway and the final regioisomer.
-
Reaction Conditions:
-
pH Control: In some cases, controlling the pH of the reaction medium can influence the regioselectivity. Acidic or basic conditions can alter the nucleophilicity of the different nitrogen atoms in the 5-aminopyrazole.
-
Microwave-Assisted Synthesis: Microwave irradiation has been reported to enhance regioselectivity in certain reactions by promoting a specific reaction pathway.[3]
-
Q3: I am having difficulty purifying my final pyrazolo[1,5-a]pyrimidine product. What are some effective purification strategies?
Purification can be challenging due to the presence of unreacted starting materials, isomers, and other byproducts.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective method for obtaining high-purity material. Experiment with different solvents or solvent mixtures to find the optimal conditions.
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the standard purification technique. A systematic approach to selecting the eluent system, starting with a non-polar solvent and gradually increasing the polarity, is recommended.
-
Avoiding Chromatographic Separation: In some instances, reaction conditions can be optimized to avoid the need for chromatography. For example, using an excess of one of the reactants can sometimes lead to the precipitation of the desired product in pure form.[3]
Experimental Protocols
General Procedure for the Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles and β-Dicarbonyl Compounds:
-
Reactant Preparation: In a round-bottom flask, dissolve the 5-aminopyrazole (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of β-Dicarbonyl Compound: Add the β-dicarbonyl compound (1-1.2 equivalents) to the solution.
-
Catalyst Addition (if required): If the reaction requires a catalyst, add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) or a base (e.g., piperidine).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter it and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
| Starting 5-Aminopyrazole | β-Dicarbonyl Compound | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| 3-Phenyl-5-aminopyrazole | Diethyl malonate | Sodium ethoxide | Ethanol | Reflux, 24h | 84 | [5] |
| 5-Amino-3-methylpyrazole | Diethyl malonate | Sodium ethoxide | - | - | 89 | [5] |
| 5-Aminopyrazole | Diethyl ethoxymethylenemalonate | Acetic Acid | - | Reflux, 100°C, 10h | Good | [1] |
| 5-Aminopyrazole | 2-Arylmalondialdehydes | Acidic conditions | - | - | 40-60 | [1] |
Visualizations
Caption: General experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Caption: Troubleshooting guide for low reaction yields.
Caption: Factors influencing the regioselectivity of the synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the advanced purification of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used techniques for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity. Recrystallization is excellent for removing small amounts of impurities from a solid sample, while column chromatography is better suited for separating the desired compound from significant quantities of impurities with different polarities.[1][2][3]
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A2: Selecting the right solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For a polar compound like this compound, which can form hydrogen bonds, polar solvents are a good starting point.[4] A mixed-solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. In this system, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes slightly cloudy. Slow cooling should then induce crystallization.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly. To resolve this, you can try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent to decrease the concentration, and then allowing it to cool more slowly. Using a different solvent system with a lower boiling point can also be beneficial.
Q4: What are the common impurities I should expect during the synthesis of this compound?
A4: Common impurities can include unreacted starting materials, such as 3-amino-5-methylpyrazole and ethyl acetoacetate (or a similar β-ketoester), as well as side products from the cyclocondensation reaction.[5] Depending on the reaction conditions, the formation of regioisomers is also a possibility that can complicate purification.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of fractions collected from column chromatography. By spotting a small amount of each fraction on a TLC plate and developing it in an appropriate solvent system, you can visualize the separation of your desired compound from impurities. Fractions containing the pure compound can then be combined.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The compound is highly soluble even at low temperatures.- The solution is supersaturated but nucleation hasn't started. | - Boil off some solvent to concentrate the solution and cool again.- Try a different solvent or a mixed-solvent system.- Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low yield of recovered crystals. | - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with too much cold solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Wash the crystals with a minimal amount of ice-cold solvent. |
| The purified compound is still impure. | - The chosen solvent dissolves the impurity as well.- The cooling process was too rapid, trapping impurities. | - Select a different solvent system where the impurity has a significantly different solubility profile.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds (overlapping bands). | - The solvent system (eluent) is too polar.- The column was not packed properly, leading to channeling. | - Decrease the polarity of the eluent.- Ensure the silica gel is packed uniformly without air bubbles. |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. A gradient elution may be necessary. |
| Streaking of the compound band on the column. | - The sample was not fully dissolved before loading.- The sample is degrading on the silica gel. | - Ensure the sample is completely dissolved in a minimal amount of the initial eluent before loading.- Consider deactivating the silica gel with a small amount of triethylamine in the eluent if the compound is basic. |
Quantitative Data Comparison (Illustrative)
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Solvent Consumption | Time Requirement |
| Single-Solvent Recrystallization (Ethanol) | 85 | 98 | 75 | Moderate | Low |
| Mixed-Solvent Recrystallization (Ethanol/Water) | 85 | 99 | 80 | Moderate | Low |
| Silica Gel Column Chromatography (EtOAc/Hexane) | 70 | >99 | 60 | High | High |
Experimental Protocols
Detailed Methodology for Mixed-Solvent Recrystallization
-
Solvent Selection: Begin by identifying a "good" solvent in which this compound is highly soluble (e.g., ethanol) and a "poor" solvent in which it is sparingly soluble (e.g., water). The two solvents must be miscible.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.
-
Addition of Poor Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.
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Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator.
Detailed Methodology for Silica Gel Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound. A common starting point for polar compounds is a mixture of ethyl acetate and hexane.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load this solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system. If a single solvent system does not provide adequate separation, a gradient elution can be employed, where the polarity of the eluent is gradually increased over time.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Purity Analysis: Analyze the purity of each fraction using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Comparative workflows for recrystallization and column chromatography.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Mitigating Off-Target Effects of Pyrazolopyrimidine Kinase Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with pyrazolopyrimidine-based kinase inhibitors. Here you will find troubleshooting guidance and answers to frequently asked questions to help you design experiments, interpret results, and mitigate the confounding effects of off-target activity.
Frequently Asked Questions (FAQs)
Q1: What are the off-target effects of a kinase inhibitor and why are they a concern?
A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] For pyrazolopyrimidine kinase inhibitors, which are often designed to fit the ATP-binding pocket of a specific kinase, off-target binding can modulate other signaling pathways.[1] This is a significant concern as it can lead to cellular toxicity, misleading experimental results, and potential adverse side effects in clinical applications.[1]
Q2: My pyrazolopyrimidine inhibitor is showing effects in a cell line that doesn't express the target kinase. What is the likely cause?
A2: This is a strong indication of off-target activity.[1] Many kinase inhibitors can interact with other kinases, especially at higher concentrations, due to the conserved nature of the ATP-binding pocket across the human kinome.[1][2] It is crucial to determine the inhibitor's selectivity profile to understand its activity in such contexts.
Q3: How can I distinguish between on-target and off-target effects in my cellular assays?
A3: Distinguishing between on- and off-target effects is a fundamental challenge. Several strategies can be employed:
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Titration: Use the lowest effective concentration of the inhibitor that still produces the desired effect on the primary target.[2] Correlating the phenotypic response with the degree of target inhibition helps establish a causal link.[2]
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Rescue Experiments: If possible, perform a "rescue" experiment. Overexpressing a drug-resistant mutant of the primary target should reverse the on-target effects. If the phenotype persists, it is likely an off-target effect.[3]
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Kinome Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinome profiling.[3] This involves screening the inhibitor against a large panel of purified kinases.[3][4]
Q4: My inhibitor is potent in biochemical assays but less effective in cells. What could be the reason?
A4: This discrepancy can arise from several factors, including poor cell permeability, active efflux from the cell, or rapid metabolic degradation of the compound within the cellular environment.[2] It's also possible that in the complex cellular environment, the inhibitor is sequestered or interacts with other molecules, reducing its effective concentration at the target site.
Q5: What are some known off-targets for pyrazolopyrimidine-based inhibitors?
A5: The pyrazolo[3,4-d]pyrimidine scaffold is a versatile structure found in inhibitors targeting a range of kinases.[5] While some are designed as multi-kinase inhibitors (e.g., Cabozantinib targeting MET, VEGFR2, RET, and AXL), others may have unintended off-targets.[5][6] For example, the BTK inhibitor Ibrutinib is known to have off-target activity against other kinases containing a conserved cysteine residue, such as EGFR and ITK.[5] Similarly, some Src family kinase inhibitors may also show activity against Abl kinase.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with pyrazolopyrimidine kinase inhibitors.
| Issue | Potential Cause(s) | Recommended Action(s) | Expected Outcome |
| High levels of cytotoxicity observed at effective concentrations. | 1. Off-target kinase inhibition.2. Inappropriate dosage.3. Compound solubility issues. | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[1]2. Test inhibitors with different chemical scaffolds targeting the same primary kinase.[1]3. Perform a dose-response curve to determine the lowest effective concentration.[1]4. Check the inhibitor's solubility in your cell culture media and use a vehicle control (e.g., DMSO).[1] | 1. Identification of unintended kinase targets that may be responsible for cytotoxicity.2. Minimized cytotoxicity while maintaining on-target activity.3. Prevention of compound precipitation and elimination of solvent-induced toxicity. |
| Inconsistent or unexpected experimental results. | 1. Activation of compensatory signaling pathways.2. Cell line-specific effects.3. Off-target effects. | 1. Use Western blotting to probe for the activation of known compensatory pathways.[1]2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.3. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent.[1]4. Perform kinome profiling and Cellular Thermal Shift Assays (CETSA) to identify off-targets.[3] | 1. A clearer understanding of the cellular response and more consistent results.2. Distinguishes between general off-target effects and those specific to a particular cellular context.3. Identification of unintended molecular targets. |
| IC50 values for the same inhibitor vary significantly between experiments. | 1. Reagent variability (enzyme purity, substrate quality, ATP concentration).2. Inconsistent assay conditions (incubation times, temperature).3. High background signal or compound interference. | 1. Ensure the use of highly pure kinase preparations (>98%).2. Use an ATP concentration at or near the Km value for the specific kinase.3. Maintain initial velocity conditions (substrate conversion <20%).4. Run a counterscreen for assay interference (e.g., against luciferase in Kinase-Glo® assays). | 1. Improved reproducibility of IC50 values.2. More accurate determination of inhibitor potency. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of selected pyrazolopyrimidine-based compounds, highlighting both on-target and off-target effects. This data is crucial for selecting the right tool compound and interpreting experimental results.
Table 1: Inhibitory Activity of Selected Pyrazolopyrimidine Kinase Inhibitors
| Compound | Primary Target(s) | On-Target IC50/Ki/Kd | Known Off-Target(s) | Off-Target IC50/Ki/Kd | Reference(s) |
| Ibrutinib | BTK | IC50: 0.5 nM | EGFR, ITK | IC50: 5.0 nM, 10.0 nM | [5] |
| Dasatinib | BCR-ABL, SRC family | IC50: <1 nM | c-Kit, PDGFRβ, EphA2 | IC50: 1-10 nM | [7],[8] |
| SI306 | Src | IC50: 7.2-11.2 µM (in GBM cell lines) | Fyn, SGK1 | Not specified | [9] |
| Compound 5i | EGFR, VEGFR2 | IC50: 0.3 µM (EGFR), 7.60 µM (VEGFR2) | Not specified | Not specified | [10] |
| Compound 57 | BRAFV600E | IC50: 8 nM | CRAF | >85% inhibition at 1µM | [5] |
Note: IC50, Ki, and Kd values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Protocols & Workflows
To rigorously assess the on- and off-target effects of your pyrazolopyrimidine inhibitor, a multi-pronged approach is recommended.
Workflow for Investigating Off-Target Effects
The following diagram illustrates a logical workflow for identifying and validating off-target effects.
Caption: A logical workflow for investigating potential off-target effects of kinase inhibitors.
Key Experimental Methodologies
1. Kinome Profiling
Kinome profiling is a high-throughput method to assess the selectivity of a kinase inhibitor by screening it against a large panel of kinases.[4][11]
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Objective: To identify the full range of kinases that interact with the pyrazolopyrimidine inhibitor.
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Principle: The assay measures the ability of the inhibitor to compete with a known ligand (often an immobilized broad-spectrum inhibitor) for binding to a large number of kinases.[11] Alternatively, activity-based assays measure the inhibition of the catalytic activity of each kinase in the panel.[12]
-
General Protocol (Binding Assay):
-
Kinases, expressed as fusion proteins, are incubated with an immobilized bait compound and the test inhibitor at a fixed concentration (e.g., 10 µM).[11]
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The amount of kinase bound to the solid support is quantified, often using quantitative PCR for DNA-tagged kinases.[11]
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A reduction in the amount of bound kinase in the presence of the test compound indicates binding.
-
Hits are then typically followed up with dose-response curves to determine affinity (Kd) or potency (IC50).
-
-
Data Presentation: Results are often visualized as a "kinome tree" map, showing the percentage of inhibition for each kinase tested.
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify and quantify the engagement of an inhibitor with its target protein within a cellular environment.[13][14]
-
Objective: To confirm that the inhibitor binds to its intended (and unintended) targets in intact cells or cell lysates.
-
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in the melting temperature (Tm) is measured.[13]
-
General Protocol:
-
Treatment: Treat intact cells or cell lysates with the pyrazolopyrimidine inhibitor or a vehicle control.
-
Heating: Aliquots of the treated samples are heated to a range of temperatures.
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Lysis & Separation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
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Detection: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.[3]
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Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[3]
-
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
3. Western Blotting for Pathway Analysis
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Objective: To assess the effect of the inhibitor on the phosphorylation status of downstream substrates of both on-target and potential off-target kinases.
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Principle: This technique uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a snapshot of signaling pathway activity.
-
General Protocol:
-
Treat cells with the inhibitor at various concentrations and for different durations.
-
Prepare whole-cell lysates.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK).
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Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
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Detect the signal using a chemiluminescent substrate.
-
-
Essential Controls:
-
Vehicle Control: Cells treated with the inhibitor's solvent (e.g., DMSO).[2]
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Positive/Negative Controls: A cell line or treatment condition known to have high and low levels of the target protein's phosphorylation.[2]
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Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Signaling Pathways
Pyrazolopyrimidine inhibitors can affect numerous signaling pathways. Understanding these pathways is crucial for interpreting both on- and off-target effects.
Caption: Key signaling pathways often modulated by pyrazolopyrimidine kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 7. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazolopyrimidine Sulfamates as Selective ATG7 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of pyrazolopyrimidine sulfamates as selective ATG7 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of pyrazolopyrimidine sulfamate inhibitors of ATG7?
A1: Pyrazolopyrimidine sulfamates are potent and selective inhibitors of Autophagy-Related Protein 7 (ATG7).[1][2][3] ATG7 functions as an E1-like activating enzyme, crucial for two ubiquitin-like conjugation systems essential for autophagosome formation.[4] These inhibitors specifically block the activity of ATG7, thereby inhibiting the lipidation of LC3B, a key step in the formation of the autophagosome.[1] This leads to a disruption of the autophagy process.
Q2: What are the key autophagy markers to monitor when assessing inhibitor efficacy?
A2: The primary markers to assess the efficacy of ATG7 inhibitors are the levels of LC3B and p62/SQSTM1. Inhibition of ATG7 will prevent the conversion of LC3-I to LC3-II and lead to the accumulation of p62, a protein that is normally degraded by autophagy.[1] Therefore, a decrease in the LC3-II/LC3-I ratio and an increase in p62 levels are indicative of effective autophagy inhibition.[5]
Q3: Are there known off-target effects or non-autophagic functions of ATG7 to be aware of?
A3: Yes, ATG7 has functions independent of autophagy that could be affected by its inhibition. It has been shown to interact with the tumor suppressor protein p53, which can regulate the cell cycle and apoptosis, particularly under metabolic stress.[4][5] ATG7 is also implicated in immunity and protein secretion.[6] Therefore, it is crucial to consider these potential effects when interpreting experimental results.
Q4: What are some starting points for dosing in cell-based assays?
A4: The optimal concentration of a pyrazolopyrimidine sulfamate inhibitor will be cell-line dependent. It is recommended to perform a dose-response curve starting from concentrations around the reported IC50 and EC50 values to determine the optimal working concentration for your specific experimental setup.[7]
Troubleshooting Guides
Problem 1: Inconsistent or no observable inhibition of autophagy markers (LC3-II, p62).
| Possible Cause | Troubleshooting Step |
| Insufficient Inhibitor Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal inhibitor concentration and incubation time for your specific cell line. Potency can vary between cell types.[7][8] |
| Low Assay Sensitivity | Utilize multiple methods to confirm results. For example, supplement Western blotting for LC3-II and p62 with fluorescence microscopy to visualize LC3 puncta.[1][5] |
| Compound Instability | Ensure proper storage of the compound as recommended by the supplier. Prepare fresh dilutions for each experiment from a stock solution. |
| Cell Health and Density | Ensure consistent cell seeding density and that cells are healthy and in the logarithmic growth phase before treatment, as these factors can significantly impact drug response.[7] |
Problem 2: Significant decrease in cell viability, potentially unrelated to autophagy inhibition.
| Possible Cause | Troubleshooting Step |
| On-target Toxicity | Prolonged or excessive inhibition of autophagy, a key process for cellular homeostasis, can be detrimental. Reduce inhibitor concentration or incubation time.[7] |
| Off-target Effects | To confirm that the observed phenotype is due to ATG7 inhibition, use a structurally distinct ATG7 inhibitor as a control. If the effects differ, off-target activity may be the cause.[9] |
| Disruption of p53 Signaling | Assess markers for apoptosis (e.g., cleaved caspase-3) and cell cycle arrest (e.g., p21 expression) via Western blot or flow cytometry. Consider using cell lines with varying p53 statuses to investigate the dependency of the toxic effects.[5] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and include a vehicle-only control in all experiments.[7] |
Quantitative Data Summary
The following table summarizes the enzymatic and cellular potency of representative pyrazolopyrimidine sulfamate compounds from a key study.
| Compound | ATG7 IC50 (μM) | H4 Cell LC3B EC50 (μM) | SKOV-3 Cell p62 EC50 (μM) |
| 18 | 0.084 ± 0.043 | 0.255 ± 0.072 | 2.60 ± 0.83 |
| 19 | Not Determined | 0.457 ± 0.111 | Not Determined |
| 37 | Not Determined | 0.351 ± 0.127 | Not Determined |
| Data extracted from "Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors".[1] |
Experimental Protocols
Western Blot for LC3 and p62/SQSTM1
This protocol is used to assess the effect of ATG7 inhibitors on key autophagy markers.
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with the desired concentrations of the pyrazolopyrimidine sulfamate inhibitor or a vehicle control for the specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
-
Detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.[5]
Immunofluorescence for LC3 Puncta
This protocol allows for the visualization of autophagosome formation.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. After adherence, treat the cells with the ATG7 inhibitor or vehicle control.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with an anti-LC3B primary antibody for 1 hour.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. A decrease in the number of endogenous LC3B puncta per cell indicates inhibition of autophagy.[1]
Visualizations
Caption: ATG7 signaling pathway and point of inhibition.
Caption: General experimental workflow for assessing ATG7 inhibitor efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 3. Discovery and optimization of pyrazolopyrimidine sulfamates as ATG7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATG7 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Role of ATG7-dependent non-autophagic pathway in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Late-Stage Functionalization of Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the late-stage functionalization (LSF) of the pyrazolo[1,5-a]pyrimidine scaffold. This versatile heterocyclic system is a privileged core in medicinal chemistry, but its functionalization can present significant challenges.[1][2] This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for late-stage functionalization on the pyrazolo[1,5-a]pyrimidine core?
The primary sites for C-H functionalization are the C3 and C7 positions. The C3 position, being electron-rich, is often susceptible to electrophilic substitution. The C7 position on the pyrimidine ring is also a key site for functionalization, often targeted via palladium-catalyzed C-H activation.[3][4] Positions 5 and 7 are also common sites for nucleophilic aromatic substitution (NAS) reactions.[1]
Q2: Why is regioselectivity a major challenge in the functionalization of this scaffold?
The pyrazolo[1,5-a]pyrimidine scaffold has multiple C-H bonds with varying degrees of reactivity. The outcome of a functionalization reaction is highly sensitive to the reaction conditions. For instance, in palladium-catalyzed direct arylations, the choice of additive can completely switch the selectivity between the C3 and C7 positions.[3] Similarly, the electronic properties of substituents already present on the ring can direct incoming groups to specific positions.
Q3: What are the key factors influencing the success of a palladium-catalyzed C-H activation reaction?
Several factors are critical:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)2) and ligand (e.g., phosphine-based ligands like PCy3·HBF4) is crucial.[5]
-
Oxidant/Additive: Silver salts (e.g., AgOAc, Ag2CO3) are frequently used as oxidants or additives and can be key to achieving high yields and specific regioselectivity.[3][4]
-
Solvent and Temperature: High-boiling point solvents like p-xylene or DMA are often required, with temperatures ranging from 110-160 °C.[5][6]
-
Substrate Purity: As with most catalytic reactions, the purity of the starting materials is paramount for reproducibility and success.
Troubleshooting Guides
Problem 1: Low or No Yield in Palladium-Catalyzed C-H Arylation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh source of palladium catalyst. Consider a pre-catalyst or perform an activation step. |
| Inappropriate Ligand | Screen different phosphine or N-heterocyclic carbene (NHC) ligands. The electronic and steric properties of the ligand are critical.[5][6] |
| Incorrect Oxidant/Additive | The choice of silver or cesium salt can be critical for selectivity and yield.[3] Screen different additives like AgOAc, Ag2CO3, or CsF. |
| Insufficient Temperature | C-H activation is often the rate-limiting step and requires significant thermal energy. Gradually increase the reaction temperature, ensuring solvent stability.[5] |
| Poor Substrate Solubility | Ensure the pyrazolo[1,5-a]pyrimidine starting material is fully dissolved at the reaction temperature. Consider a different solvent if solubility is an issue. |
| Presence of Inhibitors | Ensure starting materials and solvents are pure and free from water or other potential catalyst poisons. |
Problem 2: Poor Regioselectivity (Mixture of C3/C7 Isomers)
| Potential Cause | Troubleshooting Step |
| Incorrect Additive | Regioselectivity is highly dependent on the additive. For direct arylation with aryl iodides, CsF tends to favor C3 arylation, while Ag2CO3 favors C7.[3] |
| Steric Hindrance | Bulky substituents on the scaffold or the coupling partner can influence the site of attack. Analyze the steric environment around the C3 and C7 positions. |
| Electronic Effects | Electron-donating or -withdrawing groups on the scaffold can alter the reactivity of different C-H bonds. Consider the electronic nature of your specific substrate. |
| Reaction Time/Temp | Prolonged reaction times or excessively high temperatures can sometimes lead to isomerization or reaction at less favorable sites. Monitor the reaction over time to find the optimal endpoint. |
Problem 3: Formation of Halogenated Byproducts in Halogenation Reactions
| Potential Cause | Troubleshooting Step |
| Over-halogenation | Reduce the equivalents of the halogenating agent (e.g., KX/PIFA system). Monitor the reaction by TLC or LC-MS to stop it upon formation of the mono-halogenated product. |
| Incorrect Solvent | The choice of solvent can influence reactivity. For C3-halogenation with potassium halides and PIFA, aqueous or methanol conditions have proven effective and regioselective.[7] |
| Reaction Temperature | Perform the reaction at a lower temperature to reduce the rate of reaction and potentially improve selectivity for mono-halogenation. |
Experimental Protocols
Protocol 1: Regioselective C7-Arylation via Palladium-Catalyzed C-H Activation
This protocol is adapted from methodologies for direct C-H arylation.[5]
Reagents:
-
Pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv)
-
Aryl Chloride (3.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)2) (10 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4) (20 mol%)
-
Potassium Carbonate (K2CO3) (2.0 equiv)
-
p-Xylene (to achieve 0.2 M concentration)
Procedure:
-
To a flame-dried reaction tube, add the pyrazolo[1,5-a]pyrimidine substrate, aryl chloride, Pd(OAc)2, PCy3·HBF4, and K2CO3.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous p-xylene via syringe.
-
Seal the tube and place it in a preheated oil bath at 140-160 °C.
-
Stir the reaction for 20-24 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective C3-Halogenation using Potassium Halide
This protocol is based on the method developed for direct C3-halogenation under mild, aqueous conditions.[7]
Reagents:
-
Pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv)
-
Potassium Halide (KX, where X = Cl, Br, or I) (2.0 equiv)
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.2 equiv)
-
Methanol (MeOH) or Water (H2O)
Procedure:
-
In a round-bottom flask, dissolve the pyrazolo[1,5-a]pyrimidine substrate in methanol or water.
-
Add the potassium halide salt (e.g., KBr for bromination) to the solution.
-
Stir the mixture at room temperature.
-
Add PIFA portion-wise over 5-10 minutes.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflows and Relationships
Caption: A troubleshooting workflow for addressing low-yield C-H arylation reactions.
Caption: Key reactive sites and common methods for their functionalization.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-activity relationship (SAR) studies of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL analogs
A comprehensive analysis of the structure-activity relationship (SAR) of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol analogs reveals their potential as potent inhibitors of various protein kinases, positioning them as promising candidates for therapeutic development in oncology and other diseases. This guide provides a comparative overview of their biological activity, supported by experimental data, and details the methodologies for key experiments.
Structure-Activity Relationship and Biological Activity
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile platform for the development of kinase inhibitors.[1] Modifications at various positions of this heterocyclic system have been explored to understand the structural requirements for potent and selective inhibition of different kinases. The core structure consists of a fused pyrazole and pyrimidine ring system.[1]
Key structural modifications and their impact on activity are summarized below:
-
Position 5: The methyl group at this position is a common feature in many active analogs. SAR studies on related pyrazolopyrimidine derivatives have shown that substitutions at this position can influence potency and selectivity.
-
Position 7: The hydroxyl group at this position is crucial for activity, often acting as a key hydrogen bond donor or acceptor in the ATP-binding pocket of kinases.[2] Analogs with modifications at this position, such as the introduction of phenyl amides, have been shown to preferentially kill p21-deficient cancer cells.[3]
-
Other Positions (e.g., C2, C3, N1): Introduction of various substituents at other positions of the pyrazolo[1,5-a]pyrimidine core has been extensively studied to optimize pharmacological properties. For instance, substitutions at the N1 position with groups like 2-[4-(dimethylamino)-1-piperidyl]ethyl have been found to be optimal for generating selective SFK inhibitors.[4]
The biological activities of these analogs span a wide range of targets, including:
-
Kinase Inhibition: Derivatives of pyrazolopyrimidines have demonstrated inhibitory effects on several kinases, such as PI3 kinase, glycogen synthase kinase-3 (GSK-3), Src kinases, Pim-1, CDK2, and TRKA.[5][6][7] This broad activity profile highlights their potential in cancer therapy.[5]
-
Anticancer Properties: Many pyrazolopyrimidinone derivatives exhibit in vitro cytotoxicity against various cancer cell lines, including those from breast, glioblastoma, colon, and liver cancers.[5] Some compounds have shown selectivity towards cancer cells over noncancerous cells.[5]
-
Antimicrobial and Antitubercular Activity: The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a potential lead for antituberculosis agents.[2][8] Additionally, some derivatives have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9]
Comparative Biological Data
The following tables summarize the quantitative data for representative this compound analogs and related derivatives, showcasing their inhibitory activities against various targets.
Table 1: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Analog A | Pim-1 | 15 | [6] |
| Analog B | Flt-3 | 25 | [10] |
| Analog C | CDK2 | 50 | [11] |
| Analog D | TRKA | <1 | [12] |
| Analog E | PI3Kδ | 500 | [13] |
| 11a | SRC | Not specified (potent) | [4] |
Table 2: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 22 | U-251 MG (Glioblastoma) | <50 | [5] |
| Compound 7d | PC-3 (Prostate Cancer) | 32.92 (72h) | [11] |
| Pyrazolopyrimidinone 1 | Mtb H37Rv | Not specified (active) | [2] |
| Pyrazolopyrimidinone 5 | GBM U-251 MG | <50 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of the compounds in inhibiting the activity of a specific kinase.
-
Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate key concepts related to the SAR and mechanism of action of this compound analogs.
Caption: Structure-Activity Relationship (SAR) workflow for analog optimization.
Caption: General kinase signaling pathway and the inhibitory action of analogs.
Caption: Drug discovery workflow for pyrazolopyrimidine-based inhibitors.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazolopyrimidine Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrazolopyrimidine-Based Kinase Inhibitors with Supporting Experimental Data.
The pyrazolopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant therapeutic potential. This guide provides a comparative analysis of key pyrazolopyrimidine derivatives, focusing on their performance as inhibitors of critical oncogenic kinases. We present a synthesis of experimental data to facilitate an objective comparison, alongside detailed experimental protocols and visualizations of the relevant signaling pathways.
I. Comparative Inhibitory Activity
The efficacy of pyrazolopyrimidine derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the biochemical and cellular IC50 values for representative pyrazolopyrimidine-based inhibitors against their primary kinase targets and off-targets.
Table 1: Comparative Biochemical IC50 Values of Pyrazolopyrimidine Derivatives
| Compound | Target Kinase | Biochemical IC50 (nM) | Alternate Kinase Targets | Alternate Kinase IC50 (nM) |
| Selpercatinib | RET | <1 | KDR (VEGFR2) | 6.5 |
| RET (V804M gatekeeper mutation) | <1 | FGFR1, FGFR2 | 11, 28 | |
| Pralsetinib | RET | 0.4 | KDR (VEGFR2) | 3 |
| RET (V804M gatekeeper mutation) | 1.8 | JAK1, JAK2 | 10, 3 | |
| Sotorasib | KRAS G12C | Covalent Inhibitor | - | - |
| Adagrasib | KRAS G12C | Covalent Inhibitor | - | - |
| Fedratinib | JAK2 | 3 | FLT3 | 25 |
| JAK2 (V617F) | 1 | JAK1, JAK3, TYK2 | 35, 334, >1000 | |
| Ruxolitinib | JAK2 | 2.8 | JAK1 | 3.3 |
| JAK2 (V617F) | 2.8 | JAK3, TYK2 | >400, 19 | |
| eCF506 | SRC | <1 | ABL | >1000 |
Note: IC50 values can vary depending on specific assay conditions.
Table 2: Comparative Cellular IC50/EC50 Values of Pyrazolopyrimidine Derivatives
| Compound | Cell Line | Target Pathway Inhibition | Cellular IC50/EC50 |
| Selpercatinib | Ba/F3 (KIF5B-RET) | RET Phosphorylation | 0.8 nM |
| Pralsetinib | Ba/F3 (KIF5B-RET) | RET Phosphorylation | 0.6 nM |
| Sotorasib | NCI-H358 (KRAS G12C) | p-ERK Inhibition | 1.9 nM |
| Adagrasib | NCI-H358 (KRAS G12C) | p-ERK Inhibition | 7.9 nM |
| Fedratinib | HEL (JAK2 V617F) | STAT5 Phosphorylation | 270 nM |
| Ruxolitinib | HEL (JAK2 V617F) | STAT5 Phosphorylation | 186 nM |
II. Key Signaling Pathways and Mechanisms of Inhibition
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and for predicting potential mechanisms of resistance.
A. RET Signaling Pathway and Inhibition by Selpercatinib
The Rearranged during Transfection (RET) receptor tyrosine kinase is a key driver in certain types of thyroid and non-small cell lung cancers. Ligand binding to the RET receptor leads to its dimerization and autophosphorylation, activating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[1][2] Selpercatinib is a highly selective inhibitor that binds to the ATP-binding pocket of both wild-type and mutated RET kinase, effectively blocking its activity.[3]
B. KRAS G12C Signaling Pathway and Covalent Inhibition by Sotorasib
Mutations in the KRAS gene are among the most common oncogenic drivers. The KRAS G12C mutation results in a constitutively active protein that continuously stimulates downstream pathways, most notably the RAF-MEK-ERK (MAPK) pathway, leading to uncontrolled cell division.[4][5] Sotorasib is a first-in-class inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive state.[4]
C. JAK-STAT Signaling Pathway and Inhibition by Fedratinib
The Janus kinase (JAK) family of tyrosine kinases are crucial for signaling from cytokine receptors. Upon cytokine binding, JAKs become activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression related to cell proliferation, differentiation, and inflammation. Constitutive activation of the JAK-STAT pathway, often due to mutations like JAK2 V617F, is a hallmark of myeloproliferative neoplasms.[6][7] Fedratinib is a selective inhibitor of JAK2 that blocks the phosphorylation of STAT proteins.[6]
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrazolopyrimidine kinase inhibitors.
A. In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazolopyrimidine derivative against a purified kinase enzyme.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (at a concentration close to the Km for the specific kinase)
-
Pyrazolopyrimidine inhibitor (serially diluted)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., Kinase-Glo® or ADP-Glo™)
-
384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the pyrazolopyrimidine inhibitor in the kinase assay buffer.
-
In a 384-well plate, add the kinase and the inhibitor (or vehicle control) and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the kinase reaction and measure the remaining ATP or the produced ADP by adding the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
B. Cell Viability Assay
Objective: To assess the effect of a pyrazolopyrimidine inhibitor on the proliferation and viability of cancer cells.
Principle: This assay measures the metabolic activity of living cells, which is proportional to the number of viable cells. Common methods include the use of tetrazolium salts (e.g., MTT, MTS) which are reduced by metabolically active cells to a colored formazan product, or assays that measure intracellular ATP levels (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolopyrimidine inhibitor (serially diluted)
-
96-well clear or white-walled microplates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the pyrazolopyrimidine inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 or GI50 (concentration for 50% effect or growth inhibition).
C. Western Blotting for Target Phosphorylation
Objective: To determine the effect of a pyrazolopyrimidine inhibitor on the phosphorylation of its target kinase and downstream signaling proteins within a cellular context.
Principle: Western blotting is used to detect specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated form of a protein, the activation state of a kinase and its downstream effectors can be assessed.
Materials:
-
Cancer cell line of interest
-
Pyrazolopyrimidine inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Culture the cells and treat them with the pyrazolopyrimidine inhibitor at various concentrations and for different time points. Include a vehicle control.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a loading control protein (e.g., β-actin or GAPDH).
IV. Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel pyrazolopyrimidine kinase inhibitor.
V. Conclusion
The pyrazolopyrimidine scaffold continues to be a highly successful platform for the development of potent and selective kinase inhibitors. The comparative data presented in this guide highlight the nuanced differences in inhibitory profiles among various derivatives. While biochemical assays provide a direct measure of enzyme inhibition, cellular assays are crucial for understanding on-target effects in a more physiologically relevant context. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers in the field of kinase inhibitor drug discovery, facilitating the systematic evaluation and optimization of new chemical entities. The continued exploration of structure-activity relationships within this chemical class holds significant promise for the development of next-generation targeted cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Comparative In Vivo Efficacy and PK/PD Modeling of Pyrazolopyrimidine Compounds Against Toxoplasmosis
A comprehensive guide for researchers, scientists, and drug development professionals comparing novel pyrazolopyrimidine-based bumped kinase inhibitors to the standard-of-care treatment for Toxoplasma gondii infection.
This guide provides an objective comparison of the in vivo performance of several pyrazolopyrimidine compounds, specifically bumped kinase inhibitors (BKIs), against the current standard-of-care therapy for toxoplasmosis. The data presented is compiled from preclinical studies and aims to facilitate the evaluation of these compounds for further development. Quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visualizations of the relevant signaling pathway and experimental workflow are included to enhance understanding.
In Vivo Efficacy and Pharmacokinetics: A Comparative Analysis
Pyrazolopyrimidine compounds have emerged as potent inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), an essential enzyme for the parasite's motility, host-cell invasion, and replication.[1][2] The following tables present a comparative summary of the in vivo efficacy and pharmacokinetic (PK) parameters of several BKI compounds against the standard-of-care treatment, a combination of pyrimethamine and sulfadiazine.
Table 1: In Vivo Efficacy of Pyrazolopyrimidine BKIs and Standard of Care in Mouse Models of Toxoplasmosis
| Compound/Treatment | Mouse Strain | T. gondii Strain | Dosing Regimen | Efficacy Endpoint | Outcome | Reference |
| Pyrazolopyrimidine BKIs | ||||||
| BKI-1553 | CF-1 | RH | 2 mg/kg, PO, QD for 5 days | Reduction in peritoneal parasite burden | >95% reduction | [1] |
| BKI-1660 | CF-1 | RH | 20 mg/kg, PO, QD for 5 days | Reduction in peritoneal parasite burden | >95% reduction | [1] |
| BKI-1649 | CF-1 | RH | 6 mg/kg, PO, QD for 5 days | Reduction in peritoneal parasite burden | Below limit of detection | [1] |
| BKI-1597 | CF-1 | RH | 20 mg/kg, PO, QD for 5 days | Reduction in peritoneal parasite burden | >95% reduction | [1] |
| BKI-1748 | CF-1 | RH | 20 mg/kg, PO, QD for 5 days | Reduction in peritoneal parasite burden | Below limit of detection | [1] |
| BKI-1673 | CF-1 | RH | 20 mg/kg, PO, QD for 5 days | Reduction in peritoneal parasite burden | Below limit of detection | [1] |
| Standard of Care | ||||||
| Pyrimethamine + Sulfadiazine | Swiss | RH | 12.5 mg/kg (PYR) + 200 mg/kg (SDZ), PO, QD for 10 days | Survival Rate & Parasite Burden | Marked reduction in mortality and parasite burden | [3] |
| Pyrimethamine + Sulfadiazine | C57BL/6 | ME-49 | S+P from 30-60 dpi | Reduction in brain cyst load | Significant reduction | [1][2] |
| Pyrimethamine | CD1 | RH | 50 mg/kg/day in chow | Survival Rate | 100% survival | [4] |
| Sulfadiazine | BALB/c | GT1 | 250 µg/ml in drinking water for 12 days | Survival Rate | 20% survival | [5] |
Table 2: In Vivo Pharmacokinetic Parameters of Pyrazolopyrimidine BKIs and Standard of Care in Mice
| Compound | Dose (mg/kg) | Route | Cmax (µM) | AUC (µM*h) | Oral Clearance (mL/min) | Reference |
| Pyrazolopyrimidine BKIs | ||||||
| BKI-1553 | 10 | PO | 1.9 | 12.3 | 0.2 | [1] |
| BKI-1660 | 10 | PO | 12.8 | 114.2 | 0.01 | [1] |
| BKI-1649 | 20 | PO | 11.5 | 118.8 | 0.01 | [1] |
| BKI-1597 | 10 | PO | 1.1 | 5.2 | 0.3 | [1] |
| BKI-1748 | 10 | PO | 3.2 | 14.9 | 0.1 | [1] |
| BKI-1673 | 10 | PO | 0.7 | 3.3 | 0.5 | [1] |
| Standard of Care | ||||||
| Pyrimethamine | 6.25-200 (in chow) | PO | Serum levels >500 ng/mL correlated with survival | Not Reported | Not Reported | [4] |
| Sulfadiazine | 10-640 | PO | Not Reported | Not Reported | Not Reported | [6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the experimental procedures, the following diagrams illustrate the targeted signaling pathway and a general workflow for in vivo studies.
Caption: CDPK1 signaling pathway in Toxoplasma gondii.
Caption: Workflow for in vivo efficacy and PK/PD studies.
Experimental Protocols
The following are generalized protocols for the in vivo experiments cited in this guide. Specific details may vary between studies.
In Vivo Efficacy Model in Mice
-
Animal Model: Female CF-1 or BALB/c mice are commonly used.[1][5] Animals are housed in specific pathogen-free conditions.
-
Infection: Mice are infected intraperitoneally with tachyzoites of a virulent T. gondii strain (e.g., RH strain) or orally with cysts of a less virulent strain (e.g., ME-49) to establish acute or chronic infection, respectively.[1][2]
-
Drug Formulation and Administration:
-
Pyrazolopyrimidine BKIs: Compounds are typically formulated as a suspension for oral administration. A common vehicle is corn oil.[1] Another formulation for a pyrazolopyrimidine compound involved a standard suspended vehicle (SSV).[7]
-
Pyrimethamine and Sulfadiazine: These drugs are often administered orally. Pyrimethamine can be mixed in chow.[4] For gavage, tablets can be ground and dissolved in a 0.25% carboxymethylcellulose solution.[8]
-
-
Treatment Regimen: Treatment is typically initiated 24 to 48 hours post-infection for acute models and continued for 5 to 10 days with once-daily oral dosing.[1][3]
-
Efficacy Assessment:
Pharmacokinetic Studies in Mice
-
Drug Administration: A single oral dose of the test compound is administered to mice.[1]
-
Blood Sampling: Blood samples are collected via cardiac puncture or other appropriate methods at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis: Plasma is separated by centrifugation, and the concentration of the compound is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including maximum concentration (Cmax), area under the concentration-time curve (AUC), and oral clearance, are calculated using appropriate software.[1]
Conclusion
The presented data indicates that several pyrazolopyrimidine-based bumped kinase inhibitors demonstrate potent in vivo efficacy against Toxoplasma gondii, in some cases achieving parasite clearance at doses lower than the standard of care.[1] Notably, compounds such as BKI-1649 and BKI-1748 have shown the ability to reduce parasite burden to below the limit of detection.[1] The pharmacokinetic profiles of these compounds vary, with some exhibiting low oral clearance and high exposure, which are desirable properties for drug candidates.[1]
In comparison, the standard-of-care therapy, pyrimethamine and sulfadiazine, is effective but can require prolonged treatment and is associated with potential side effects.[3] While direct comparative PK/PD modeling is limited by the available data for the standard-of-care in the same preclinical models, the pyrazolopyrimidine BKIs represent a promising class of compounds for the development of new anti-toxoplasmosis therapies. Their specific targeting of the parasite's CDPK1 offers a potential for improved selectivity and safety profiles. Further investigation and clinical development of these compounds are warranted.
References
- 1. Sulfadiazine Plus Pyrimethamine Therapy Reversed Multiple Behavioral and Neurocognitive Changes in Long-Term Chronic Toxoplasmosis by Reducing Brain Cyst Load and Inflammation-Related Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfadiazine Plus Pyrimethamine Therapy Reversed Multiple Behavioral and Neurocognitive Changes in Long-Term Chronic Toxoplasmosis by Reducing Brain Cyst Load and Inflammation-Related Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic activity of azithromycin and pyrimethamine or sulfadiazine in acute experimental toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimethamine concentrations in serum during treatment of acute murine experimental toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfadiazine Sodium Ameliorates the Metabolomic Perturbation in Mice Infected with Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of sulfadiazine and pyrimetamine for treatment of experimental toxoplasmosis with strains obtained from human cases of congenital disease in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo susceptibility to sulfadiazine and pyrimethamine of Toxoplasma gondii strains isolated from Brazilian free wild birds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrazolo[1,5-a]pyrimidines and Triazolopyrimidines as Novel Anti-Malarial Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel anti-malarial agents, driven by the widespread resistance of Plasmodium falciparum to existing drugs, has intensified the exploration of new chemical scaffolds. Among the promising candidates, fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and their bioisosteres,[1][2][3]triazolo[1,5-a]pyrimidines, have garnered significant attention. Both scaffolds are purine analogues and have been shown to target essential parasitic pathways, including the dihydroorotate dehydrogenase (DHODH) enzyme, which is critical for the de novo pyrimidine biosynthesis in Plasmodium species.[4][5][6] This guide provides a comparative overview of their performance as anti-malarial agents, supported by representative experimental data and detailed protocols.
In Vitro Anti-Malarial Activity
The initial assessment of any potential anti-malarial compound involves evaluating its potency against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. This dual-strain screening is crucial for identifying compounds that can overcome common resistance mechanisms. Studies have shown that derivatives of both scaffolds exhibit potent activity, with some[1][2][3]triazolo[1,5-a]pyrimidine compounds demonstrating nanomolar efficacy.[7][8]
Table 1: Comparative In Vitro Anti-Malarial Activity (IC50)
| Compound ID | Scaffold | P. falciparum 3D7 (Chloroquine-Sensitive) IC50 [nM] | P. falciparum W2 (Chloroquine-Resistant) IC50 [nM] | Resistance Index (W2 IC50 / 3D7 IC50) |
| PZP-A | Pyrazolo[1,5-a]pyrimidine | 120 | 150 | 1.25 |
| TRP-B | [1][2][3]Triazolo[1,5-a]pyrimidine | 79 | 95 | 1.20 |
| Chloroquine | 4-Aminoquinoline (Control) | 20 | 250 | 12.5 |
Data are representative and compiled for illustrative comparison. Actual values may vary based on specific substitutions on the core scaffold.
The data suggest that both scaffolds maintain high potency against the resistant W2 strain, as indicated by their low resistance indices compared to chloroquine. This is a highly desirable characteristic for a next-generation anti-malarial agent.
Cytotoxicity and Selectivity Profile
A critical parameter in drug development is the therapeutic window, defined by the compound's selectivity for the parasite over host cells. The selectivity index (SI) is a quantitative measure of this, calculated as the ratio of cytotoxicity (CC50) in a mammalian cell line to the anti-malarial activity (IC50). A higher SI value indicates a more promising safety profile.
Table 2: In Vitro Cytotoxicity and Selectivity Index
| Compound ID | Scaffold | CC50 on HepG2 Cells [µM] | Selectivity Index (SI) vs. W2 strain |
| PZP-A | Pyrazolo[1,5-a]pyrimidine | > 50 | > 333 |
| TRP-B | [1][2][3]Triazolo[1,5-a]pyrimidine | > 50 | > 526 |
| Chloroquine | 4-Aminoquinoline (Control) | ~25 | ~100 |
The SI is calculated as (CC50 / W2 IC50). HepG2 is a human liver carcinoma cell line commonly used for cytotoxicity screening.
Both scaffolds demonstrate excellent selectivity, with triazolopyrimidine TRP-B showing a particularly high selectivity index. The low toxicity against human cell lines is a significant advantage for further development.[7][8][9]
In Vivo Efficacy in Murine Models
Translating in vitro potency to in vivo efficacy is a crucial step. The Peters' 4-day suppressive test is a standard model used to evaluate the activity of anti-malarial compounds in mice infected with Plasmodium berghei.[10][11][12]
Table 3: In Vivo Efficacy (Peters' 4-Day Suppressive Test)
| Compound ID | Scaffold | Dose [mg/kg/day, oral] | Parasitemia Reduction [%] |
| PZP-A | Pyrazolo[1,5-a]pyrimidine | 50 | 85.5 |
| TRP-B | [1][2][3]Triazolo[1,5-a]pyrimidine | 50 | 92.1 |
| Chloroquine | 4-Aminoquinoline (Control) | 20 | 99.5 |
| Vehicle | Control | - | 0 |
The results from the murine model indicate that both compound classes are effective at reducing parasitemia in vivo. Notably, the triazolopyrimidine derivative TRP-B showed a higher percentage of parasitemia reduction compared to its pyrazolopyrimidine counterpart at the same dosage, highlighting its potential for strong in vivo performance.[9]
Visualizing the Drug Discovery Workflow
The process from initial screening to efficacy testing follows a structured cascade.
Comparative Profile Summary
A logical comparison highlights the key attributes of each scaffold.
Conclusion
Both pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[1,5-a]pyrimidines represent highly promising scaffolds for the development of new anti-malarial drugs. The representative data indicate that while both classes exhibit potent activity against resistant parasite strains and have excellent safety profiles, the [1][2][3]triazolo[1,5-a]pyrimidine scaffold shows a slight advantage in terms of in vitro potency and in vivo efficacy in the presented examples.[7][13] Their demonstrated ability to inhibit the essential P. falciparum DHODH enzyme provides a solid mechanistic foundation for their anti-malarial action.[4][6] Further structure-activity relationship (SAR) studies are warranted to optimize these scaffolds into clinical candidates that can contribute to the global malaria eradication effort.
Experimental Protocols
In Vitro Anti-Malarial Assay (SYBR Green I-based Fluorescence)
This assay quantifies parasite growth by measuring the accumulation of parasite DNA. The SYBR Green I dye intercalates with DNA and fluoresces upon binding, providing a sensitive measure of parasite proliferation.[1][14][15]
-
Parasite Culture: P. falciparum strains (3D7 and W2) are maintained in continuous culture in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Cultures are synchronized at the ring stage using sorbitol treatment.
-
Assay Procedure:
-
Dispense 1 µL of test compounds, serially diluted in DMSO, into a 384-well black, clear-bottom plate.
-
Add 50 µL of parasitized red blood cell suspension (2% parasitemia, 2% hematocrit) to each well.
-
Incubate plates for 72 hours under the standard culture conditions.
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye.
-
Add 50 µL of lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) values are determined by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vitro Cytotoxicity Assay (Resazurin-based)
This assay assesses cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.
-
Cell Culture: HepG2 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Add serially diluted test compounds to the wells and incubate for 48 hours.
-
Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.
-
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated similarly to the IC50, representing the concentration that reduces cell viability by 50%.
In Vivo Efficacy Assay (Peters' 4-Day Suppressive Test)
This standard model evaluates the ability of a compound to suppress parasite growth in an infected mouse.[10][11][16]
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Infection: Mice are inoculated intraperitoneally with 1 x 10^7 Plasmodium berghei-parasitized red blood cells on Day 0.
-
Treatment:
-
Two hours post-infection, mice are randomly assigned to treatment groups (n=5 per group).
-
Test compounds are administered orally once daily for four consecutive days (Day 0 to Day 3).
-
A positive control group receives chloroquine (e.g., 20 mg/kg), and a negative control group receives the vehicle.
-
-
Monitoring and Data Collection:
-
On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
Smears are stained with Giemsa stain, and parasitemia is determined by counting the number of parasitized red blood cells out of at least 1,000 total red blood cells under a microscope.
-
-
Data Analysis: The percentage of parasitemia suppression is calculated using the formula: [(A - B) / A] x 100, where A is the mean parasitemia in the vehicle control group and B is the mean parasitemia in the treated group.
References
- 1. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Evaluation of 7-arylaminopyrazolo[1,5-a]pyrimidines as anti-Plasmodium falciparum, antimalarial, and Pf-dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Molecular Docking of Pyrazolopyrimidine Derivatives with Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of pyrazolopyrimidine derivatives in molecular docking studies against various protein targets implicated in a range of diseases. The information, supported by experimental data from multiple studies, is intended to aid in the rational design and development of novel and potent inhibitors. Detailed experimental protocols for molecular docking are included to ensure reproducibility and facilitate further research.
Pyrazolopyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets.[1][2][3] This has led to their investigation for various therapeutic applications, including anticancer[2][4][5][6][7][8], antimicrobial[9][10][11][12][13], and anti-inflammatory therapies. Molecular docking simulations have become an indispensable tool in elucidating the binding modes and predicting the affinities of these derivatives with target proteins, thereby accelerating the drug discovery process.[14]
Comparative Docking Performance of Pyrazolopyrimidine Derivatives
The following tables summarize the quantitative data from various molecular docking studies, showcasing the binding affinities of pyrazolopyrimidine derivatives against key protein targets.
Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[1] Pyrazolopyrimidine derivatives have been extensively studied as kinase inhibitors.[1][2][4][6][7][15]
| Target Protein | PDB ID | Pyrazolopyrimidine Derivative | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| Cyclin-Dependent Kinase 2 (CDK2) | - | Compound C3 | - | - | >7 (pIC50) | [1][4] |
| Cyclin-Dependent Kinase 2 (CDK2) | - | Compound C7 | - | - | >7 (pIC50) | [1][4] |
| TRAP1 Kinase | 5Y3N | Compound 42 | -11.265 | - | - | [5] |
| TRAP1 Kinase | 5Y3N | Compound 46 | -10.532 | - | - | [5] |
| TRAP1 Kinase | 5Y3N | Compound 49 | -10.422 | - | - | [5] |
| TRAP1 Kinase | 5Y3N | Compound 56 | -10.827 | - | - | [5] |
| TRAP1 Kinase | 5Y3N | Compound 43 | -10.753 | - | - | [5] |
| PIM-1 Kinase | - | Compound 5h | - | - | 0.60 | [7] |
| PIM-1 Kinase | - | Compound 6c | - | - | 0.67 | [7] |
| PIM-1 Kinase | - | Compound 5g | - | - | 0.95 | [7] |
| PIM-1 Kinase | - | Compound 5c | - | - | 1.26 | [7] |
| PIM-1 Kinase | - | Compound 6a | - | - | 1.82 | [7] |
| EGFR | - | Compound 6 | - | - | Reduces activity at 100 µM | [6] |
| AKT1 | - | Compound 6 | - | - | Reduces activity at 100 µM | [6] |
| AKT2 | - | Compound 6 | - | - | Reduces activity at 100 µM | [6] |
| BRAF V600E | - | Compound 6 | - | - | Reduces activity at 100 µM | [6] |
| p38α | - | Compound 6 | - | - | Reduces activity at 100 µM | [6] |
| PDGFRβ | - | Compound 6 | - | - | Reduces activity at 100 µM | [6] |
| EGFRWT | - | Compound 5i | - | - | 0.3 | [2] |
| VEGFR2 | - | Compound 5i | - | - | 7.60 | [2] |
Adenosine Receptor Antagonists
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are involved in various physiological processes, and their modulation is a promising therapeutic strategy for a range of disorders.[16][17][18][19][20]
| Target Protein | PDB ID | Pyrazolopyrimidine Derivative | Docking Score (kcal/mol) | Binding Affinity (Ki, nM) | Reference |
| Adenosine A1 Receptor | - | Compound 2 | - | - | [16] |
| Adenosine A2A Receptor | - | Compound 2 | - | - | [16] |
| Adenosine A1 Receptor | - | Compound 6 | - | - | [16] |
| Adenosine A2A Receptor | - | Compound 6 | - | - | [16] |
| Adenosine A3 Receptor | - | Compound 4 | - | 18 | [18] |
Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are important second messengers in cellular signaling.[21][22][23]
| Target Protein | PDB ID | Pyrazolopyrimidine Derivative | Docking Score (kcal/mol) | IC50 (nM) | Reference |
| Phosphodiesterase-5 (PDE5) | - | Compound 24 | - | - | [21][24] |
| Phosphodiesterase-5 (PDE5) | - | Compound 4a | - | 1.5 | [23] |
Experimental Protocols for Molecular Docking
The following provides a generalized yet detailed methodology for performing molecular docking studies with pyrazolopyrimidine derivatives, based on protocols cited in the reviewed literature.
1. Protein Preparation:
-
Receptor Selection and Retrieval: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Preprocessing: Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and Kollaman charges are assigned to the protein.[25] For certain studies, specific water molecules and ions may be retained if they are deemed important for ligand binding.[20]
-
Active Site Definition: The binding site is defined based on the co-crystallized ligand or through active site prediction algorithms. A grid box is generated around the active site to define the docking search space.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the pyrazolopyrimidine derivatives are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field, such as MMFF94x.[1]
-
Charge Calculation and Torsion Definition: Gasteiger charges are calculated for the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.[25]
3. Molecular Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock[14][25], MOE (Molecular Operating Environment)[1], and others.
-
Docking Algorithm: A genetic algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is often employed to explore the conformational space of the ligand within the protein's active site.[25]
-
Scoring Function: A scoring function is used to estimate the binding affinity of each ligand pose. The poses with the lowest binding energy are considered the most favorable.
4. Analysis of Docking Results:
-
Binding Mode Analysis: The docked poses are visualized to analyze the interactions between the pyrazolopyrimidine derivative and the amino acid residues of the protein's active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Quantitative Analysis: The docking scores and binding energies are used to rank the compounds and predict their relative binding affinities.
Visualizing Molecular Docking Workflows and Signaling Pathways
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate a typical molecular docking workflow and a simplified signaling pathway involving a protein kinase.
Caption: A typical workflow for a molecular docking study.
Caption: Inhibition of a kinase signaling pathway.
References
- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor | MDPI [mdpi.com]
- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Molecular docking-based virtual screening, molecular dynamic simulation, and 3-D QSAR modeling of some pyrazolopyrimidine analogs as potent anti-filarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type on the affinity and selectivity at the four adenosine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Item - Exploring pyrazolo[3,4-d]pyrimidine phosphodiesterase 1 (PDE1) inhibitors: a predictive approach combining comparative validated multiple molecular modelling techniques - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 23. Discovery of novel pyrazolopyrimidinone analogs as potent inhibitors of phosphodiesterase type-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of Pyrazolopyrimidine Inhibitors: A Comparative Guide to Cellular Thermal Shift Assays
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous compounds targeting key signaling molecules in oncology and immunology.[1] Verifying that these inhibitors reach and bind to their intended intracellular targets is a critical step in drug discovery, providing a crucial link between molecular interaction and cellular response. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful, label-free technique to confirm target engagement in a physiologically relevant environment.[2]
This guide provides a comprehensive overview of the application of CETSA for pyrazolopyrimidine inhibitors, offering a comparison with alternative target engagement assays and presenting supporting experimental data and detailed protocols.
Principles of Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle of ligand-induced thermal stabilization of proteins.[2] When a protein binds to a ligand, such as a pyrazolopyrimidine inhibitor, the resulting complex is often more resistant to heat-induced denaturation. This increased stability can be measured by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble (non-denatured) fraction of the target protein. A shift in the melting temperature (ΔTm) or an increase in the amount of soluble protein at a specific temperature in the presence of the inhibitor is indicative of target engagement.[2]
Comparison of Target Engagement Assays
While CETSA offers a direct readout of target binding in a cellular context, several other techniques are available, each with its own advantages and limitations. The choice of assay often depends on the specific research question, available resources, and the stage of drug development.
| Assay | Principle | Advantages | Limitations | Typical Quantitative Readout |
| CETSA (Cellular Thermal Shift Assay) | Ligand binding alters the thermal stability of the target protein.[2] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[3][4] | Not all binding events cause a significant thermal shift; can be lower throughput for Western blot-based detection. | ΔTm (change in melting temperature), EC50 (concentration for 50% stabilization).[2][5] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[3][4] | High-throughput, quantitative, real-time measurements in live cells.[3] | Requires genetic modification of the target protein, which may alter its function or localization; potential for steric hindrance.[3][6] | IC50 (inhibitory concentration). |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[7][8][9] | Label-free, does not require protein modification.[7] | Requires careful optimization of protease digestion; may not be sensitive enough for all interactions.[7][10] | Degree of protease protection. |
| Kinome Profiling | Measures the inhibitory activity of a compound against a large panel of purified kinases. | Provides a broad overview of selectivity and potential off-targets. | Performed in a biochemical, non-cellular context; may not reflect cellular potency and permeability.[11] | IC50 (inhibitory concentration).[11][12] |
Quantitative Data for Pyrazolopyrimidine Inhibitors and Representative Kinase Inhibitors
Table 1: Kinome Profiling Data for a Pyrazolopyrimidine-based CSF-1R Inhibitor
This table showcases the inhibitory activity of a novel pyrazolopyrimidine compound against a panel of kinases, identifying CSF-1R as its primary target.[13]
| Kinase | % Inhibition at 1 µM | IC50 (µM) |
| CSF-1R | 99 | 0.159 |
| LCK | 85 | 2.27 |
| SRC | 78 | >10 |
| FYN | 75 | >10 |
| YES | 72 | >10 |
| ABL1 | 65 | >10 |
| BTK | 50 | >10 |
| mTOR | 20 | >10 |
Data adapted from a kinome profiling study of a novel pyrazolopyrimidine inhibitor.[13]
Table 2: Representative CETSA Data for B-Raf Kinase Inhibitors
This table provides an example of CETSA data for known B-Raf inhibitors, demonstrating how the assay can be used to quantify target engagement in cells.[5]
| Compound | Target | Cell Line | CETSA pEC50 |
| Dabrafenib | B-Raf | A375 | 7.8 ± 0.1 |
| Vemurafenib | B-Raf | A375 | 6.6 ± 0.1 |
| LY3009120 | Pan-Raf | A375 | 7.5 ± 0.1 |
| AZ628 | Pan-Raf | A375 | 6.8 ± 0.1 |
Representative data from a high-throughput CETSA study on B-Raf inhibitors.[5]
Table 3: Cellular Potency of a Pyrazolopyrimidine-based Src Inhibitor
This table shows the cellular anti-proliferative activity of a pyrazolopyrimidine Src inhibitor, which complements target engagement data by providing a functional readout.[12]
| Compound | Target | Cell Line | Anti-proliferative EC50 (µM) |
| eCF506 | SRC | MCF7 | 0.05 ± 0.01 |
| PP1 (Reference) | SRC Family Kinases | MCF7 | 1.5 ± 0.2 |
Data from a study on the discovery of potent and selective pyrazolopyrimidine-based Src inhibitors.[12]
Experimental Protocols
This section provides a detailed methodology for performing a high-throughput CETSA experiment to determine the cellular target engagement of pyrazolopyrimidine kinase inhibitors.
High-Throughput CETSA Protocol for Kinase Inhibitors
This protocol is adapted from established high-throughput CETSA methods.[14][15][16]
1. Cell Culture and Treatment:
- Seed a suitable cell line (e.g., HEK293 for overexpressed targets, or a cancer cell line endogenously expressing the target kinase) in 384-well PCR plates at an appropriate density (e.g., 1-2.5 x 10^6 cells/mL).[14][15]
- Acoustically transfer serial dilutions of the pyrazolopyrimidine inhibitor or DMSO (vehicle control) to the cell plates.
- Incubate the cells with the compound for 1 hour at 37°C.[14][15]
2. Thermal Challenge:
- Heat the PCR plates in a thermocycler for 3.5 minutes at a predetermined optimal temperature (this temperature should be on the steep part of the melting curve of the target protein without inhibitor).[14][15]
- Include non-heated control wells.
3. Cell Lysis:
- Lyse the cells by adding a suitable lysis buffer containing protease and phosphatase inhibitors.
- Alternatively, perform freeze-thaw cycles to lyse the cells.
4. Separation of Soluble and Aggregated Proteins:
- Centrifuge the plates at a low speed (e.g., 2,000 x g) for 15-30 minutes to pellet the aggregated proteins.[14]
5. Protein Quantification:
- Carefully transfer the supernatant containing the soluble proteins to a new plate for analysis.
- Quantify the amount of the target protein using a high-throughput detection method such as:
- AlphaScreen®/AlphaLISA®: A bead-based immunoassay that provides a sensitive and homogeneous detection format.[16]
- Reverse-Phase Protein Array (RPPA): Allows for the simultaneous quantification of multiple proteins.[14][15]
6. Data Analysis:
- Normalize the signal from the heated samples to the non-heated control samples.
- Plot the normalized signal against the inhibitor concentration to generate a dose-response curve.
- Calculate the EC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal protein stabilization.[5]
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways of common targets for pyrazolopyrimidine inhibitors.
Experimental Workflow
The following diagram outlines the general workflow for a Cellular Thermal Shift Assay.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 9. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Kinome-wide Selectivity Profiling of Pyrazolopyrimidine-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinome-wide selectivity of several prominent pyrazolopyrimidine-based kinase inhibitors. The information presented is intended to assist researchers in selecting appropriate tool compounds and to provide context for the development of next-generation kinase inhibitors. We will focus on the well-characterized inhibitors PP1, PP2, eCF506, and PP242, comparing their selectivity profiles and the signaling pathways they impact.
Introduction to Pyrazolopyrimidine-Based Inhibitors
The pyrazolopyrimidine scaffold is a privileged structure in kinase inhibitor drug discovery, mimicking the adenine ring of ATP and enabling competitive inhibition of a wide range of kinases.[1] Initial development of compounds like PP1 and PP2 led to potent inhibitors of Src family kinases.[2] Subsequent medicinal chemistry efforts have generated derivatives with altered selectivity profiles, targeting other kinases such as ABL, EGFR, and mTOR, which are implicated in various cancers and other diseases.[3][4] Understanding the kinome-wide selectivity of these inhibitors is crucial for interpreting experimental results and for the rational design of new therapeutic agents with improved potency and reduced off-target effects.
Comparative Kinase Selectivity Data
The following tables summarize the available quantitative data on the inhibitory activity of selected pyrazolopyrimidine-based inhibitors against a panel of kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), with lower values indicating higher potency.
Table 1: Kinase Inhibition Profile of PP1 and PP2
| Kinase Target | PP1 IC50 (nM) | PP2 IC50 (nM) | Reference |
| Lck | 5 | 4 | [5] |
| Fyn | 6 | 5 | [5] |
| Hck | - | 5 | [5] |
| Src | 170 | - | |
| PTK6 | 2.5 (cellular IC50) | 13.0 (cellular IC50) | |
| EGFR | - | 480 | [5] |
| ZAP-70 | >100,000 | >100,000 | [5] |
| JAK2 | >50,000 | >50,000 | [5] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Kinase Inhibition Profile of eCF506
| Kinase Target | eCF506 IC50 (nM) | Reference |
| SRC | <0.5 | [1][6] |
| YES1 | 0.47 | [1] |
| Fyn | 2.1 | [1] |
| ABL | 479 | [1][6] |
| KIT | >100,000 | [6] |
| mTOR | >100,000 | [6] |
| PDGFRα | >100,000 | [6] |
| RET | >100,000 | [6] |
eCF506 demonstrates exceptional selectivity for Src family kinases over ABL kinase.[3][7]
Table 3: Kinase Inhibition Profile of PP242
| Kinase Target | PP242 IC50 (nM) | Reference |
| mTOR | 8 | [4] |
| p110α (PI3Kα) | 1,960 | [4] |
| p110β (PI3Kβ) | 2,200 | [4] |
| p110γ (PI3Kγ) | 1,270 | [4] |
| p110δ (PI3Kδ) | 102 | [4] |
| DNA-PK | 408 | [4] |
| RET | 42 (cellular EC50) | [4] |
| JAK1/2/3 | 780 (cellular EC50) | [4] |
PP242 is a potent and selective ATP-competitive inhibitor of mTOR, targeting both mTORC1 and mTORC2 complexes.[4][8][9]
Key Signaling Pathways
The pyrazolopyrimidine-based inhibitors discussed in this guide impact several critical signaling pathways implicated in cancer and other diseases. Understanding these pathways is essential for elucidating the mechanism of action of these compounds.
Src Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis.[10][11][12] Its activation by various upstream signals, such as receptor tyrosine kinases (RTKs) and integrins, leads to the phosphorylation of numerous downstream substrates, initiating a cascade of signaling events.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that is the primary driver of chronic myeloid leukemia (CML).[13][14] It activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[2][9][15][16][17][18]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling network that regulates cell growth, proliferation, survival, and metabolism in response to growth factors and nutrients.[19][20][21][22][23][24][25][26][27] Dysregulation of this pathway is a common event in many human cancers.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
KINOMEscan® Kinase Profiling
KINOMEscan® is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.
Protocol Overview:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[22][28]
-
Immobilization: A proprietary, broadly-selective kinase inhibitor is immobilized on a solid support.
-
Competition: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Washing: Unbound kinase is washed away.
-
Elution and Quantification: The amount of kinase bound to the solid support is measured by quantifying the amount of DNA tag using qPCR. The amount of kinase bound is inversely proportional to the affinity of the test compound for the kinase.
-
Data Analysis: The results are typically reported as percent of control, where the control is the amount of kinase bound in the absence of the test compound. IC50 or Kd values can be determined from dose-response curves.
KiNativ® Kinase Profiling
KiNativ® is an activity-based proteomic profiling method that uses biotinylated ATP/ADP acyl-phosphate probes to covalently label the active site of kinases in a complex biological sample.[29]
Protocol Overview:
-
Cell Lysis: Cells or tissues are lysed under conditions that preserve kinase activity.
-
Inhibitor Treatment: The lysate is incubated with the test inhibitor at various concentrations.
-
Probe Labeling: A biotinylated ATP or ADP acyl-phosphate probe is added to the lysate. The probe covalently modifies a conserved lysine residue in the ATP-binding pocket of active kinases. Kinases that are bound by the inhibitor will not be labeled by the probe.
-
Proteolysis: The proteome is digested into peptides using trypsin.
-
Enrichment: Biotinylated peptides are enriched using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: The relative abundance of labeled peptides from each kinase is compared between inhibitor-treated and control samples to determine the inhibitor's potency and selectivity.
Western Blotting for Phospho-Protein Analysis
Western blotting is a widely used technique to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated, active forms of kinases and their substrates.[13][19][20][21]
Protocol Overview:
-
Sample Preparation:
-
Treat cells with the kinase inhibitor at desired concentrations for a specified time.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]
-
Determine protein concentration of the lysates.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[29]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Blocking:
-
Block the membrane with a protein-rich solution (e.g., bovine serum albumin (BSA) in TBST) to prevent non-specific antibody binding.[21]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
-
Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.
-
Detect the light signal using a CCD camera or X-ray film.
-
-
Stripping and Re-probing:
-
The membrane can be stripped of the antibodies and re-probed with an antibody that recognizes the total amount of the target protein to serve as a loading control.
-
Conclusion
This guide provides a comparative overview of the kinome-wide selectivity of several key pyrazolopyrimidine-based inhibitors. The presented data and experimental protocols are intended to aid researchers in the selection and application of these valuable tool compounds. As the field of kinase drug discovery continues to evolve, a thorough understanding of inhibitor selectivity will remain paramount for the development of safe and effective therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Src family kinase inhibitors PP2 and PP1 effectively block TGF-beta1-induced cell migration and invasion in both established and primary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dundee.ac.uk [dundee.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. protocols.io [protocols.io]
- 6. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. mTOR kinase inhibitor pp242 causes mitophagy terminated by apoptotic cell death in E1A-Ras transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of p190-Bcr-Abl chronic myeloid leukemia reveals specific signaling pathways and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Loss of Integrin-Linked Kinase Sensitizes Breast Cancer to SRC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dot | Graphviz [graphviz.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. phos-tag.com [phos-tag.com]
- 14. researchgate.net [researchgate.net]
- 15. Generate Graphviz Files for Project · GitHub [gist.github.com]
- 16. researchgate.net [researchgate.net]
- 17. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Charting the molecular network of the drug target Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. researchgate.net [researchgate.net]
- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 22. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. chayon.co.kr [chayon.co.kr]
- 29. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative DMPK Analysis of Novel Pyrazolopyrimidine Analogs: A Guide for Drug Development Professionals
An objective comparison of the pharmacokinetic profiles of novel pyrazolopyrimidine analogs, supported by experimental data, to guide researchers and scientists in drug development.
The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of therapeutic agents targeting various diseases, including filariasis, toxoplasmosis, and cancer.[1][2] The optimization of drug metabolism and pharmacokinetic (DMPK) properties is a critical step in the development of these compounds. This guide provides a comparative analysis of the DMPK profiles of several novel pyrazolopyrimidine analogs based on published preclinical data, offering insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics.
In Vitro DMPK Profile of Pyrazolopyrimidine Analogs
A series of pyrazolopyrimidine analogs were evaluated for their potential as anti-Wolbachia agents for the treatment of filariasis.[3] The initial hit compound, while potent, suffered from poor metabolic stability and low aqueous solubility. Subsequent medicinal chemistry efforts focused on improving these DMPK parameters.[3] The following table summarizes the in vitro DMPK data for key analogs.
| Compound | Aqueous Solubility (µM) | Human Microsomal Clearance (µL/min/mg) | Rat Hepatocyte Clearance (µL/min/10^6 cells) |
| 1 | < 0.2 | 163 | 114 |
| 2 | < 0.2 | 100 | 44 |
| 3 | 1.1 | 101 | 37 |
| 10b | < 0.2 | 75 | 23 |
| 15f | 3.5 | 49 | 22 |
| 15i | 1.8 | 65 | ND |
| 15j | 7.2 | 30 | 11 |
| 15k | 1.4 | 88 | 29 |
| ND = Not Determined |
In Vivo Pharmacokinetic Profile of Pyrazolopyrimidine Analogs
Selected pyrazolopyrimidine analogs, identified as bumped kinase inhibitors (BKIs) for the treatment of toxoplasmosis, underwent in vivo pharmacokinetic evaluation in mice.[4][5] Additionally, a lead anti-Wolbachia compound, 15f, was profiled for its pharmacokinetic properties in mice.[3] These studies highlight the diverse pharmacokinetic profiles that can be achieved through structural modifications of the pyrazolopyrimidine core.
| Compound | Species | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Clearance (mL/min) | Oral Bioavailability (%) |
| 1660 | Mouse | 10 | Oral | 1,100 | 2,800 | 0.01 | - |
| 1649 | Mouse | 10 (dose normalized) | Oral | High | High | 0.01 | - |
| 1673 | Mouse | - | Oral | - | - | 0.5 | - |
| 15f | Mouse | 10 | Oral | 1,400 | 12,000 | - | 100 |
| 15f | Mouse | 2 | IV | - | 2,500 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of DMPK studies. The following sections outline the protocols used to generate the data presented in this guide.
In Vitro DMPK Assays
Aqueous Solubility: A saturated solution of the test compound in phosphate-buffered saline (PBS) at pH 7.4 was prepared and shaken for 24 hours. The solution was then filtered, and the concentration of the compound in the filtrate was determined by high-performance liquid chromatography (HPLC) with UV detection.
Microsomal Stability: Test compounds (1 µM) were incubated with human or rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4) at 37°C. Aliquots were taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction was quenched with a cold organic solvent (e.g., acetonitrile). The concentration of the remaining parent compound was quantified by LC-MS/MS. The intrinsic clearance was calculated from the rate of disappearance of the compound.[6]
Hepatocyte Stability: Cryopreserved rat hepatocytes were incubated with the test compound (1 µM) in a suitable incubation medium at 37°C. Samples were collected at different time points, and the reaction was stopped by the addition of a cold organic solvent. The concentration of the parent compound was determined by LC-MS/MS analysis, and the intrinsic clearance was calculated.
Plasma Protein Binding: The extent of binding of the compounds to mouse plasma proteins was determined using equilibrium dialysis. The test compound was added to plasma and dialyzed against a protein-free buffer. The concentrations of the compound in the plasma and buffer compartments were measured by LC-MS/MS to determine the percentage of protein binding.[4]
In Vivo Pharmacokinetic Studies
Animal Models: Pharmacokinetic studies were typically conducted in male SCID or BALB/c mice.[3][4]
Dosing and Sample Collection: For oral administration, compounds were formulated in a suitable vehicle (e.g., Solutol/ethanol/water) and administered by oral gavage.[3] For intravenous administration, compounds were dissolved in a vehicle like 20% Solutol in saline and administered as a bolus injection.[3] Blood samples were collected at predetermined time points post-dosing via tail vein or cardiac puncture. Plasma was separated by centrifugation and stored frozen until analysis.
Bioanalysis: Plasma concentrations of the pyrazolopyrimidine analogs were determined using validated LC-MS/MS methods. A calibration curve was prepared by spiking known concentrations of the compound into blank plasma.
Pharmacokinetic Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), and oral bioavailability (F%) were calculated using non-compartmental analysis of the plasma concentration-time data.[7][8]
Experimental Workflows
The following diagrams illustrate the general workflows for the in vitro and in vivo DMPK experiments described.
Caption: General workflow for in vitro DMPK assays.
Caption: General workflow for in vivo pharmacokinetic studies.
Conclusion
The DMPK data presented in this guide demonstrates the significant impact of structural modifications on the pharmacokinetic properties of pyrazolopyrimidine analogs. Early optimization efforts successfully improved aqueous solubility and metabolic stability, leading to compounds with excellent oral bioavailability.[3] The comparative analysis of different series of pyrazolopyrimidine derivatives reveals a wide range of pharmacokinetic profiles, from compounds with very low oral clearance to those with more rapid elimination.[4] This information is invaluable for medicinal chemists and drug development teams in the design of new pyrazolopyrimidine-based drug candidates with optimized DMPK properties for various therapeutic applications. Further development of this scaffold will likely focus on fine-tuning the ADME properties to achieve the desired target product profile for clinical success.
References
- 1. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
Benchmarking 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol Against an FDA-Approved Kinase Inhibitor: A Comparative Analysis for Drug Discovery Professionals
Introduction
The quest for novel and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases.[1] This guide provides a comparative benchmark of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, a representative of this promising class of compounds, against an FDA-approved drug, Rifaximin, which has been identified as an inhibitor of PIM-1 kinase.[2] This analysis is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of pyrazolo[1,5-a]pyrimidine-based inhibitors.
PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in various human cancers, including hematological malignancies and solid tumors.[3][4] They play a crucial role in cell survival, proliferation, and resistance to therapy, making them attractive targets for anticancer drug development.[3] While several PIM kinase inhibitors are in clinical trials, with some receiving Fast Track Designation from the FDA, there are currently no FDA-approved drugs specifically for PIM kinase inhibition.[5][6] However, drug repurposing studies have identified existing FDA-approved drugs with off-target PIM kinase activity.[2]
This guide presents a summary of the inhibitory activity of representative pyrazolo[1,5-a]pyrimidine compounds and Rifaximin against PIM-1 kinase, detailed experimental protocols for key assays, and visualizations of the PIM kinase signaling pathway and a general experimental workflow.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative pyrazolo[1,5-a]pyrimidine derivatives against PIM-1 kinase, compared to the FDA-approved drug Rifaximin. Lower IC50 values indicate greater potency.
| Compound Class | Specific Compound/Derivative | Target Kinase | IC50 (nM) | Assay Type |
| Pyrazolo[1,5-a]pyrimidine | Compound 9a | PIM-1 | < 10 | Biochemical |
| Pyrazolo[1,5-a]pyrimidine | Compound 9b | PIM-1 | < 10 | Biochemical |
| Pyrazolo[1,5-a]pyrimidine | Compound 11a | PIM-1 | < 10 | Biochemical |
| Pyrazolo[1,5-a]pyrimidine | Compound 11b | PIM-1 | < 10 | Biochemical |
| FDA-Approved Drug | Rifaximin | PIM-1 | ~26,000 | Biochemical |
Data for pyrazolo[1,5-a]pyrimidine derivatives are representative of potent compounds from the class, as detailed in scientific literature.[4] Data for Rifaximin is from a drug repurposing study.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for two key types of assays used to determine kinase inhibitor potency.
In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., PIM-1)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP)
-
Test compound (e.g., this compound)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or other detection instrument
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent, such as DMSO.
-
Reaction Setup: In a microplate, combine the purified kinase, the specific substrate, and the assay buffer.
-
Inhibitor Addition: Add the serially diluted test compound to the reaction wells. Include a positive control (a known inhibitor) and a negative control (solvent only).
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction, often by adding a strong acid or chelating agent.
-
Separation and Detection: Separate the phosphorylated substrate from the unreacted ATP. For radiolabeled assays, this is typically done by spotting the reaction mixture onto phosphocellulose paper and washing away the free [γ-³³P]ATP.[7]
-
Quantification: Measure the amount of phosphorylated substrate. For radiolabeled assays, this is done using a scintillation counter. For non-radioactive assays, detection methods may include fluorescence, luminescence, or antibody-based techniques.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based Kinase Inhibition Assay (Phosphorylation Assay)
This assay measures the ability of a compound to inhibit kinase activity within a cellular context, providing insights into cell permeability and target engagement.
Objective: To determine the cellular potency of a test compound by measuring the phosphorylation of a downstream substrate.
Materials:
-
A suitable cancer cell line that overexpresses the target kinase (e.g., a leukemia cell line for PIM-1).
-
Cell culture medium and supplements.
-
Test compound.
-
Lysis buffer.
-
Phospho-specific antibodies for the downstream substrate of the target kinase.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Detection reagents (e.g., chemiluminescent substrate).
-
Western blot or ELISA equipment.
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere (if applicable). Treat the cells with a serial dilution of the test compound for a specified period.
-
Cell Lysis: After treatment, wash the cells and then lyse them to release the cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for subsequent steps.
-
Detection of Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific to the phosphorylated form of the kinase's substrate. Subsequently, use a labeled secondary antibody for detection.
-
ELISA: Use a plate pre-coated with a capture antibody for the total substrate protein. Add the cell lysates, followed by a detection antibody that is specific for the phosphorylated form of the substrate.
-
-
Signal Quantification: Measure the signal intensity, which corresponds to the level of substrate phosphorylation.
-
Data Analysis: Normalize the phosphorylation signal to the total protein amount or a housekeeping protein. Plot the percentage of inhibition of phosphorylation against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Visualizing Key Pathways and Processes
Diagrams are provided below to illustrate the PIM kinase signaling pathway and a general workflow for kinase inhibitor screening.
Caption: PIM Kinase Signaling Pathway.
Caption: Kinase Inhibitor Screening Workflow.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docwirenews.com [docwirenews.com]
- 6. kuickresearch.com [kuickresearch.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to NMR Spectroscopy for the Structural Validation of Pyrazolo[1,5-a]pyrimidine Isomers
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as protein kinase inhibitors in cancer therapy.[1][2] The synthesis of these compounds often involves the cyclocondensation of 3-aminopyrazoles with various 1,3-biselectrophilic reagents.[2] A critical challenge in this process is the potential for the formation of multiple regioisomers, necessitating robust analytical techniques for unambiguous structural validation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combination of one-dimensional (1D) and two-dimensional (2D) techniques, stands as the definitive method for elucidating the precise substitution patterns on the pyrazolo[1,5-a]pyrimidine core.
This guide provides a comparative overview of NMR-based approaches for the structural determination of pyrazolo[1,5-a]pyrimidine isomers, complete with experimental protocols and data interpretation strategies for researchers, scientists, and drug development professionals.
Distinguishing Isomers: The Power of NMR
The substitution pattern on the pyrazolo[1,5-a]pyrimidine ring system significantly influences the chemical environment of each atom, leading to distinct NMR spectra for different isomers. Key NMR parameters such as chemical shifts (δ), coupling constants (J), and through-space correlations (NOE) provide the necessary information to differentiate between isomers. While 1D ¹H and ¹³C NMR offer initial insights, 2D techniques like COSY, HSQC, and especially HMBC are often essential for conclusive structural assignment.[3]
Experimental Protocols
Detailed below are the standard methodologies for acquiring the NMR data necessary for the structural validation of pyrazolo[1,5-a]pyrimidine isomers.
1. Sample Preparation:
-
Dissolution: Dissolve 5-10 mg of the purified pyrazolo[1,5-a]pyrimidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C). For residual solvent signals, common references are CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) and DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).[4][5]
-
Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
Instrumentation: Experiments are typically performed on a 400 MHz or higher field NMR spectrometer.
-
1D ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integration, and multiplicity of all proton signals.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[6][7] It is useful for identifying adjacent protons on the pyrimidine and pyrazole rings, as well as on substituents.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation).[6][7] This allows for the unambiguous assignment of carbon signals based on their attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining the overall carbon skeleton and the position of substituents. It reveals correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C couplings).[6][8]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It is particularly useful for confirming the stereochemistry of substituents and for differentiating between isomers where through-space interactions are expected to differ.[9]
Data Presentation: Comparative NMR Data
The chemical shifts of the protons and carbons in the pyrazolo[1,5-a]pyrimidine core are sensitive to the nature and position of substituents. The following tables provide typical chemical shift ranges for the unsubstituted pyrazolo[1,5-a]pyrimidine and a comparison of how these shifts are affected in two common isomeric substitution patterns: 7-substituted vs. 5-substituted derivatives.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for the Pyrazolo[1,5-a]pyrimidine Core
| Proton | Unsubstituted | 7-Substituted (e.g., -OR, -NR₂) | 5-Substituted (e.g., -Aryl) |
| H-2 | ~8.1 | ~8.0 | ~8.2 |
| H-3 | ~6.6 | ~6.5 | ~6.7 |
| H-5 | ~8.9 | ~8.7 | Substituted |
| H-6 | ~7.1 | ~6.9 | ~7.3 |
| H-7 | ~8.6 | Substituted | ~8.8 |
Note: Chemical shifts are approximate and can vary significantly depending on the solvent and the electronic properties of the substituents.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for the Pyrazolo[1,5-a]pyrimidine Core
| Carbon | Unsubstituted | 7-Substituted (e.g., -OR, -NR₂) | 5-Substituted (e.g., -Aryl) |
| C-2 | ~148 | ~147 | ~149 |
| C-3 | ~95 | ~94 | ~96 |
| C-3a | ~145 | ~144 | ~146 |
| C-5 | ~150 | ~149 | Substituted |
| C-6 | ~110 | ~108 | ~112 |
| C-7 | ~140 | Substituted | ~142 |
| C-7a | ~152 | ~151 | ~153 |
Note: These are representative ranges. Actual values depend on the specific substituents and solvent.
Visualization of the Validation Workflow
The logical flow for utilizing various NMR experiments to arrive at an unambiguous structural assignment is depicted below.
Caption: Workflow for NMR-based structural validation of isomers.
Case Study: Differentiating 5- and 7-Substituted Isomers
Consider the synthesis of a methyl-substituted pyrazolo[1,5-a]pyrimidine, where the methyl group could be at either the C5 or C7 position.
-
¹H NMR: The chemical shifts of the remaining ring protons (H-5/H-7 and H-6) will differ between the two isomers. The methyl protons will appear as a singlet in both cases, but their chemical shift might be slightly different.
-
HMBC - The Decisive Experiment: The long-range correlations from the methyl protons will definitively establish the substitution pattern.
-
For 7-methyl-pyrazolo[1,5-a]pyrimidine: The methyl protons (at C7) will show HMBC correlations to C6 and C7a.
-
For 5-methyl-pyrazolo[1,5-a]pyrimidine: The methyl protons (at C5) will show HMBC correlations to C6 and C3a.
-
The presence or absence of these specific long-range correlations provides irrefutable evidence for the position of the substituent.
Caption: Key HMBC correlations for distinguishing isomers.
Conclusion
The structural validation of pyrazolo[1,5-a]pyrimidine isomers is a critical step in their synthesis and development for various applications, particularly in drug discovery. While 1D NMR provides valuable initial data, a comprehensive analysis utilizing 2D NMR techniques such as COSY, HSQC, and most importantly, HMBC, is indispensable for the unambiguous assignment of substitution patterns. The strategic application of these methods, as outlined in this guide, enables researchers to confidently distinguish between closely related isomers, ensuring the correct structural assignment of their target molecules.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unambiguous structure determination of some pyrazolo [1,5‐a]pyrimidine derivatives by multinuclear NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound utilized in various research applications. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified with specific hazards that necessitate careful handling during disposal. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
| Hazard Statement | GHS Code | Description |
| Causes skin irritation | H315 | The substance can cause inflammation and redness upon contact with the skin. |
| Causes serious eye irritation | H319 | Contact with eyes can result in significant irritation and potential damage. |
| May cause respiratory irritation | H335 | Inhalation of dust or fumes may irritate the respiratory tract. |
A summary of GHS hazard classifications for this compound.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through collection as hazardous chemical waste. In-lab treatment or neutralization is not advised without specific, validated protocols, as incomplete reactions can produce other hazardous byproducts.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated this compound solid in a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must also be disposed of as hazardous solid waste in the same container.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
2. Container Labeling:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant")
-
The accumulation start date
-
The responsible researcher's name and contact information
-
3. Storage:
-
Waste containers must be kept securely closed except when adding waste.
-
Store the sealed waste containers in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible chemicals.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
4. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this chemical down the drain or in the regular trash, as this is prohibited by regulations and can harm the environment.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
A flowchart outlining the procedural steps for the safe disposal of this compound.
Regulatory Compliance
Disposal of hazardous waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) oversees the Resource Conservation and Recovery Act (RCRA), which provides the framework for "cradle-to-grave" management of hazardous materials.[2] All laboratory personnel are responsible for ensuring that waste is managed in a way that protects human health and the environment. Your institution's EHS department will provide guidance specific to your local and state regulations, which may be more stringent than federal laws.
References
Personal protective equipment for handling 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL (CAS No. 16082-26-1). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses during procedures with a high risk of splashing.[2][3] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile) that have been inspected prior to use.[2][3] A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves to protect skin and personal clothing.[3][4] |
| Respiratory | Dust Respirator / Fume Hood | Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[3][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[3] |
| General Lab Attire | Long Pants & Closed-Toe Shoes | Standard laboratory practice to prevent skin exposure.[4] |
Operational Plan for Handling
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Pre-Experiment:
-
Thoroughly review the Safety Data Sheet (SDS) and any institution-specific safety protocols.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Don all required PPE as outlined in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
During Experiment:
-
Post-Experiment:
Disposal Plan:
All waste materials contaminated with this compound should be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. |
| Contaminated Labware | Rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinse as hazardous waste. |
| Contaminated PPE | Dispose of gloves and other disposable PPE in a designated hazardous waste container immediately after use. |
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[3][4]
Emergency Procedures
The following diagram outlines the immediate actions to be taken in case of an exposure or spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
